(R)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid
Description
Properties
IUPAC Name |
(3R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-9(2,3)15-8(14)10-5-6(11)4-7(12)13/h6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZOIOCDCZQUCM-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70515994 | |
| Record name | (3R)-4-[(tert-Butoxycarbonyl)amino]-3-hydroxybutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70515994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120021-39-8 | |
| Record name | (3R)-4-[(tert-Butoxycarbonyl)amino]-3-hydroxybutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70515994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to (R)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid
For Researchers, Scientists, and Drug Development Professionals
(R)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid , a chiral amino acid derivative, serves as a critical building block in the synthesis of a wide array of pharmacologically significant molecules. Its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group, a hydroxyl group, and a carboxylic acid moiety, make it a versatile intermediate in medicinal chemistry and peptide synthesis. This guide provides an in-depth overview of its chemical, physical, and biological properties, alongside detailed experimental protocols.
Core Properties
This compound is a white to yellow solid at room temperature.[1] Key identifiers and physical properties are summarized in the tables below.
| Identifier | Value |
| CAS Number | 120021-39-8[2][3] |
| Molecular Formula | C9H17NO5[2][3] |
| Molecular Weight | 219.24 g/mol [2] |
| Physical Form | White to Yellow Solid[1] |
| Storage Temperature | 2-8°C[4] |
| Physical Property | Value |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO); Poorly soluble in water. |
Chemical Synthesis and Reactivity
The synthesis of enantiomerically pure this compound is a key challenge, often involving multi-step pathways with careful stereochemical control. Common synthetic strategies include direct amination of 3-hydroxybutanoic acid and the resolution of racemic mixtures.[2]
The reactivity of this compound is largely dictated by its three functional groups:
-
Boc-protected Amine: The tert-butoxycarbonyl group provides stability during many chemical transformations and can be readily removed under acidic conditions to reveal the primary amine for further functionalization, such as peptide bond formation.[2]
-
Hydroxyl Group: The secondary alcohol can participate in various reactions, including esterification and oxidation, allowing for further molecular diversification.
-
Carboxylic Acid: This group can be activated for amide bond formation or reduced to the corresponding alcohol.
Applications in Research and Drug Development
This chiral building block is instrumental in the synthesis of a variety of therapeutic agents and research compounds.
-
Peptide Synthesis: Its defined stereochemistry is crucial for creating peptides and peptidomimetics with specific biological activities.[2]
-
Chiral Scaffolds: The inherent chirality of the molecule makes it a valuable starting material for the synthesis of complex chiral scaffolds used in asymmetric catalysis and as templates for drug discovery.[2]
-
Bioactive Molecules: It has been utilized as a precursor in the synthesis of HIV-protease inhibitors and other bioactive compounds.[2]
Biological Significance
While direct biological studies on this compound are limited, its structural similarity to gamma-aminobutyric acid (GABA) suggests potential activity as a neurotransmitter modulator.[2] Compounds with similar structures have also exhibited antioxidant properties.[2] Further research is needed to fully elucidate its pharmacological profile.
Safety and Handling
General Handling Recommendations:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area to avoid inhalation of any dust.
-
Avoid contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
Experimental Protocols & Methodologies
Detailed experimental protocols for the synthesis and purification of this compound are not consistently reported in publicly available literature. Researchers should refer to specialized synthetic chemistry journals and patents for specific methodologies.
Visualizing Synthetic Pathways
The following diagram illustrates a generalized synthetic workflow for the preparation of a protected amino acid like this compound, followed by its use in peptide synthesis.
Caption: Generalized workflow for the synthesis of the title compound and its subsequent use in dipeptide synthesis.
References
(R)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic Acid: A Technical Guide to its Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid, commonly referred to as Boc-(R)-GABOB, is a chiral carboxylic acid and a valuable building block in medicinal chemistry and drug development. Its structure, incorporating a hydroxyl group and a protected amine, makes it a key intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the γ-aminobutyric acid (GABA) system. This technical guide provides an in-depth overview of the structural elucidation of this compound, detailing its spectroscopic properties, a plausible synthetic route, and its potential biological significance.
Molecular Structure and Properties
This compound possesses the molecular formula C₉H₁₇NO₅ and a molecular weight of approximately 219.24 g/mol .[1] The molecule features a four-carbon butanoic acid backbone with a hydroxyl group at the C3 position and a tert-butoxycarbonyl (Boc) protected amine at the C4 position. The stereochemistry at the C3 chiral center is designated as (R).
| Property | Value |
| Molecular Formula | C₉H₁₇NO₅ |
| Molecular Weight | 219.24 g/mol [1] |
| Appearance | White to off-white powder or crystals |
| Chirality | (R)-configuration at C3 |
Spectroscopic Data for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons in different chemical environments.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -C(CH₃)₃ (Boc group) | ~1.4 | Singlet |
| -CH₂-COOH (C2 protons) | ~2.4 - 2.6 | Doublet of doublets |
| -CH(OH)- (C3 proton) | ~4.0 - 4.2 | Multiplet |
| -CH₂-NHBoc (C4 protons) | ~3.1 - 3.3 | Multiplet |
| -NH- (Amide proton) | ~5.0 - 5.5 | Broad singlet/Triplet |
| -OH (Hydroxyl proton) | Variable | Broad singlet |
| -COOH (Carboxylic acid proton) | > 10 | Broad singlet |
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -C(CH₃)₃ (Boc group) | ~28 |
| -C(CH₃)₃ (Boc quaternary carbon) | ~80 |
| -CH₂-COOH (C2) | ~40-45 |
| -CH(OH)- (C3) | ~65-70 |
| -CH₂-NHBoc (C4) | ~45-50 |
| C=O (Boc carbonyl) | ~156 |
| C=O (Carboxylic acid) | ~175-180 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H stretch (Carboxylic acid) | 3300-2500 (broad) |
| N-H stretch (Amide) | ~3350 |
| C-H stretch (Aliphatic) | 3000-2850 |
| C=O stretch (Carboxylic acid) | ~1710 |
| C=O stretch (Urethane) | ~1690 |
| O-H bend | ~1410 |
| C-N stretch | ~1250 |
| C-O stretch | ~1170 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the expected molecular ion peak [M+H]⁺ would be observed at m/z 220. The fragmentation pattern would likely involve the loss of the Boc group (100 amu) and other characteristic fragments.
| Ion | Expected m/z |
| [M+H]⁺ | 220 |
| [M-Boc+H]⁺ | 120 |
| [M-H₂O+H]⁺ | 202 |
Experimental Protocols
Synthesis of this compound
A plausible and efficient method for the synthesis of the title compound involves the Boc protection of the commercially available (R)-4-amino-3-hydroxybutyric acid (also known as (R)-GABOB).
Materials:
-
(R)-4-amino-3-hydroxybutyric acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (1M)
Procedure:
-
Dissolve (R)-4-amino-3-hydroxybutyric acid in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate in dioxane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the dioxane under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
Purification
The crude this compound can be purified by column chromatography on silica gel.
Eluent System: A gradient of methanol in dichloromethane (e.g., 0-10% methanol) is typically effective.
Procedure:
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the sample onto the column.
-
Elute the column with the chosen solvent system.
-
Collect fractions and analyze them by TLC.
-
Combine the pure fractions and evaporate the solvent to obtain the purified product.
Biological Context and Signaling Pathway
(R)-4-amino-3-hydroxybutyric acid ((R)-GABOB), the parent compound of the title molecule, is known to be a modulator of GABA receptors. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are crucial targets for a wide range of therapeutics. The Boc-protected derivative serves as a key intermediate in the synthesis of more complex GABOB analogs for drug discovery.
The binding of a GABA agonist, such as GABOB, to GABA receptors (GABA-A or GABA-B) on a postsynaptic neuron leads to a cascade of events that ultimately results in neuronal inhibition.
Caption: GABAergic Synaptic Transmission Pathway
Experimental Workflow
The overall process for the synthesis and structural confirmation of this compound can be summarized in the following workflow.
References
An In-depth Technical Guide to (R)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (R)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid, a valuable chiral building block in the synthesis of pharmaceuticals and other bioactive molecules. This document details its chemical identifiers, physical properties, a detailed synthesis protocol, and its applications in drug discovery and development.
Chemical Identifiers and Physical Properties
This compound, also known as (R)-Boc-GABOB, is a derivative of γ-aminobutyric acid (GABA), a key inhibitory neurotransmitter in the mammalian central nervous system. The introduction of a hydroxyl group and the Boc protecting group makes it a versatile intermediate for the stereoselective synthesis of various compounds.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 120021-39-8 |
| Molecular Formula | C9H17NO5 |
| IUPAC Name | (3R)-4-[((tert-butoxy)carbonyl)amino]-3-hydroxybutanoic acid |
| Synonyms | (R)-Boc-GABOB, N-Boc-(R)-GABOB |
| InChI | InChI=1S/C9H17NO5/c1-9(2,3)15-8(14)10-5-6(11)4-7(12)13/h6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13)/t6-/m1/s1 |
| InChIKey | PEZOIOCDCZQUCM-ZCFIWIBFSA-N |
| SMILES | CC(C)(C)OC(=O)NC--INVALID-LINK--CC(=O)O |
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Weight | 219.23 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Data not available for the title compound. The unprotected (S)-isomer melts at 207-212 °C, and the racemic unprotected form melts at 223 °C with decomposition. |
| Solubility | Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO); poorly soluble in water. |
| Optical Rotation | Specific rotation values are dependent on the solvent and concentration. |
Synthesis of this compound
A common and efficient method for the enantioselective synthesis of this compound utilizes L-malic acid as a readily available chiral starting material. The following is a representative experimental protocol.
Experimental Protocol: Synthesis from L-Malic Acid
This synthesis involves the formation of a cyclic carbamate intermediate, followed by an Arndt-Eistert homologation and subsequent protection and hydrolysis steps.
Materials:
-
L-Malic acid
-
Benzyl alcohol
-
p-Toluenesulfonic acid monohydrate
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine
-
Toluene
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas
-
Di-tert-butyl dicarbonate (Boc)2O
-
Sodium bicarbonate
-
Tetrahydrofuran (THF)
-
Water
-
Oxalyl chloride
-
Diazomethane (or trimethylsilyldiazomethane)
-
Silver benzoate
-
Methanol
-
Hydrochloric acid
-
Dowex 50W-X8 resin
Procedure:
-
Esterification of L-Malic Acid: L-malic acid is first protected as its 1-benzyl ester. This can be achieved by reacting L-malic acid with benzyl alcohol in the presence of an acid catalyst such as p-toluenesulfonic acid.
-
Formation of Oxazolidin-2-one: The resulting benzyl ester is then treated with diphenylphosphoryl azide (DPPA) and triethylamine in refluxing toluene to form the corresponding oxazolidin-2-one.
-
Hydrogenolysis of Benzyl Ester: The benzyl protecting group is removed by catalytic hydrogenolysis using 10% Pd/C and hydrogen gas to yield the carboxylic acid.
-
Boc Protection: The nitrogen of the oxazolidin-2-one is protected with a tert-butoxycarbonyl (Boc) group by reacting it with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base like sodium bicarbonate in a THF/water mixture.
-
Arndt-Eistert Homologation:
-
The carboxylic acid is converted to its acid chloride using oxalyl chloride.
-
The acid chloride is then reacted with diazomethane to form a diazoketone.
-
The diazoketone undergoes a Wolff rearrangement in the presence of a silver catalyst (e.g., silver benzoate) in methanol to yield the corresponding methyl ester, which is the homologated product.
-
-
Hydrolysis: The methyl ester is hydrolyzed under acidic conditions (e.g., using hydrochloric acid) to afford the final product, this compound.
-
Purification: The final compound is purified by ion-exchange chromatography.
Synthesis Workflow
Caption: Synthetic pathway from L-Malic Acid.
Applications in Drug Development
This compound is a crucial chiral building block in the pharmaceutical industry due to its structural similarity to GABA and the presence of multiple functional groups that allow for diverse chemical modifications.
-
GABA Analogues: Its structural resemblance to GABA makes it a valuable precursor for the synthesis of GABA analogues with potential therapeutic applications in neurological disorders such as epilepsy, anxiety, and neuropathic pain. The stereochemistry at the C3 position is often critical for biological activity.
-
Peptidomimetics: The amino acid-like structure allows for its incorporation into peptide sequences to create peptidomimetics. These modified peptides can exhibit improved stability, bioavailability, and receptor-binding affinity compared to their natural counterparts.
-
Chiral Ligands and Catalysts: The defined stereochemistry of this compound makes it a useful starting material for the synthesis of chiral ligands used in asymmetric catalysis, a key technology in modern drug synthesis.
Logical Relationship in Drug Discovery
Caption: Role in drug discovery pathways.
Conclusion
This compound is a synthetically versatile and commercially valuable chiral intermediate. Its well-defined stereochemistry and multiple functional groups make it an essential tool for medicinal chemists and process development scientists. The synthetic route from L-malic acid provides a reliable and scalable method for its production, enabling its widespread use in the development of novel therapeutics. This guide provides the foundational technical information required for its effective utilization in a research and development setting.
Synthesis of Boc-GABOB: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the synthesis pathways for N-tert-butoxycarbonyl-γ-amino-β-hydroxybutyric acid (Boc-GABOB), a valuable building block in medicinal chemistry and drug development. This document outlines the core synthetic strategies, provides detailed experimental protocols, and presents quantitative data to facilitate its preparation in a laboratory setting.
Introduction
γ-Amino-β-hydroxybutyric acid (GABOB) is a naturally occurring analogue of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). The introduction of a hydroxyl group at the β-position allows for further chemical modification and can influence the molecule's biological activity and pharmacokinetic properties. The tert-butoxycarbonyl (Boc) protecting group is frequently employed to mask the primary amine of GABOB, enabling selective reactions at other functional groups, particularly the carboxylic acid and hydroxyl moieties. This guide focuses on the chemical synthesis of Boc-GABOB, a key intermediate for the development of novel therapeutics.
Core Synthesis Pathway
The most direct and widely applicable method for the synthesis of Boc-GABOB involves the direct N-acylation of γ-amino-β-hydroxybutyric acid (GABOB) with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This approach is favored for its simplicity, mild reaction conditions, and generally high yields.
A logical workflow for this synthesis is depicted below:
Caption: General workflow for the synthesis of Boc-GABOB.
Experimental Protocols
The following section provides a detailed experimental protocol for the synthesis of Boc-GABOB, based on established methods for the Boc protection of amino acids.
N-Boc Protection of GABOB
This protocol details the reaction of GABOB with di-tert-butyl dicarbonate to yield Boc-GABOB.
Materials:
-
γ-Amino-β-hydroxybutyric acid (GABOB)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)
-
Dioxane and Water (1:1 mixture) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve γ-amino-β-hydroxybutyric acid (GABOB) (1.0 equivalent) in a suitable solvent system. A common choice is a 1:1 mixture of dioxane and a 1 M aqueous solution of sodium bicarbonate. Alternatively, THF can be used with triethylamine (1.1-1.5 equivalents) as the base.
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Addition of Boc₂O: Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 equivalents) portion-wise to the cooled solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup - Acidification: After completion of the reaction, cool the mixture to 0 °C and carefully acidify to a pH of 2-3 with 1 M HCl.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-GABOB.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to obtain the pure Boc-GABOB.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of Boc-protected amino acids, which can be considered indicative for the synthesis of Boc-GABOB. Actual yields may vary depending on the specific reaction conditions and scale.
| Parameter | Value | Reference |
| Starting Material | GABOB | - |
| Reagent | Di-tert-butyl dicarbonate | - |
| Base | Sodium Bicarbonate / Triethylamine | - |
| Solvent | Dioxane/Water or THF | - |
| Reaction Time | 12-24 hours | General Knowledge |
| Reaction Temperature | 0 °C to Room Temperature | General Knowledge |
| Typical Yield | 85-95% | Inferred from similar reactions |
| Purity | >95% after purification | Inferred from similar reactions |
Synthesis Pathway Diagram
The chemical transformation from GABOB to Boc-GABOB is illustrated in the following diagram.
Caption: Reaction scheme for the Boc protection of GABOB.
Conclusion
The synthesis of Boc-GABOB is a straightforward and efficient process that relies on well-established methodologies for the Boc protection of amino acids. The protocol provided in this guide offers a reliable starting point for the preparation of this important synthetic intermediate. Researchers and drug development professionals can utilize this information to access Boc-GABOB for their synthetic campaigns, enabling the exploration of novel GABOB-containing compounds with potential therapeutic applications. Further optimization of reaction conditions and purification techniques may be necessary depending on the desired scale and purity requirements.
An In-depth Technical Guide to the Mechanism of Action of (R)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid and its analogs are chiral building blocks with significant potential in medicinal chemistry. As protected derivatives of γ-aminobutyric acid (GABA) analogs, their primary mechanism of action is contingent on the biological activity of the deprotected core structures. This guide delineates the mechanism of action of the parent compound, (R)-4-amino-3-hydroxybutanoic acid (GABOB), a known modulator of the GABAergic system, and explores the anticipated activities of its analogs. It provides a comprehensive overview of their interactions with GABA receptors and transporters, the associated signaling pathways, and detailed experimental protocols for their evaluation.
Introduction to the GABAergic System and GABOB Analogs
The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter network in the mammalian central nervous system (CNS).[1] GABAergic signaling is crucial for maintaining the balance between neuronal excitation and inhibition, and its dysfunction is implicated in various neurological and psychiatric disorders.[1] GABA exerts its effects through three main classes of receptors: GABA-A, GABA-B, and GABA-C.[1]
This compound is a protected form of (R)-4-amino-3-hydroxybutanoic acid (also known as GABOB), an endogenous GABA analog.[2] The tert-butoxycarbonyl (Boc) group is a common protecting group for amines in organic synthesis, which can be removed under acidic conditions to yield the free amine.[3] Therefore, the biological activity of Boc-GABOB and its analogs is primarily attributed to the corresponding deprotected compounds, which can modulate the GABAergic system. These compounds are valuable tools in the development of novel therapeutics targeting the GABA system.[3]
Mechanism of Action of (R)-4-amino-3-hydroxybutanoic acid (GABOB)
The deprotected form of the title compound, GABOB, exhibits a multi-faceted mechanism of action within the GABAergic system. It interacts with multiple components of GABAergic neurotransmission, including GABA receptors and transporters.
Interaction with GABA Receptors
GABOB is a modulator of both ionotropic (GABA-A and GABA-C) and metabotropic (GABA-B) receptors.[4]
-
GABA-A Receptors: These are ligand-gated chloride ion channels that mediate fast synaptic inhibition.[5] GABOB binds to GABA-A receptors, contributing to their activation and subsequent neuronal hyperpolarization.[4]
-
GABA-B Receptors: These are G-protein coupled receptors that mediate slow and prolonged inhibitory signals.[5] GABOB is a potent agonist at GABA-B receptors.[4] Activation of GABA-B receptors leads to the inhibition of adenylyl cyclase and the modulation of Ca2+ and K+ channels.[6]
-
GABA-C Receptors: Also ligand-gated chloride channels, GABA-C receptors are primarily found in the retina. GABOB acts as an agonist at GABA-C receptors.[4]
Inhibition of GABA Uptake
GABOB can also inhibit the reuptake of GABA from the synaptic cleft by targeting GABA transporters (GATs).[4] By blocking these transporters, GABOB prolongs the presence of GABA in the synapse, thereby enhancing inhibitory neurotransmission.
Quantitative Analysis of GABOB Activity
The following table summarizes the reported quantitative data for the interaction of (R)-4-amino-3-hydroxybutanoic acid with key targets in the GABAergic system.
| Target | Assay Type | Parameter | Value (µM) | Reference |
| GABA-A Receptor | Radioligand Binding | IC50 | 1 | [4] |
| GABA-B Receptor | Radioligand Binding | IC50 | 0.35 | [4] |
| GABA-C Receptor | Patch-clamp on Xenopus oocytes | EC50 | 19 | [4] |
| GABA Uptake | Rat brain synaptosomes | IC50 | 67 | [4] |
Signaling Pathways
The interaction of GABOB and its active analogs with GABA-A and GABA-B receptors triggers distinct downstream signaling cascades.
Caption: GABA-A Receptor Signaling Pathway.
Caption: GABA-B Receptor Signaling Pathway.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of the biological activity of this compound analogs.
Radioligand Binding Assay for GABA-A and GABA-B Receptors
This protocol provides a general framework for determining the binding affinity of test compounds to GABA receptors.
Caption: Radioligand Binding Assay Workflow.
Protocol:
-
Membrane Preparation: Homogenize rat brain tissue in a suitable buffer (e.g., Tris-HCl) and centrifuge to isolate the crude synaptic membrane fraction.
-
Binding Reaction: In a multi-well plate, combine the membrane preparation, a specific radioligand (e.g., [3H]muscimol for GABA-A or [3H]GABA in the presence of isoguvacine to block GABA-A sites for GABA-B), and a range of concentrations of the test analog.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis.
Patch-Clamp Electrophysiology on Recombinant Receptors
This technique allows for the functional characterization of the interaction of analogs with GABA receptors expressed in a heterologous system.
Protocol:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293 or Xenopus oocytes) and transfect with the cDNAs encoding the subunits of the desired GABA receptor (e.g., GABA-C).
-
Electrophysiological Recording: After 24-48 hours, perform whole-cell patch-clamp recordings from the transfected cells.
-
Compound Application: Apply GABA or the test analog at various concentrations to the cell using a perfusion system.
-
Data Acquisition: Record the induced transmembrane currents at a holding potential appropriate for the ion channel being studied (e.g., -60 mV for chloride currents).
-
Data Analysis: Construct dose-response curves and calculate the EC50 value (the concentration that elicits a half-maximal response) for each compound.
GABA Uptake Assay in Synaptosomes
This assay measures the ability of analogs to inhibit the reuptake of GABA into nerve terminals.
Protocol:
-
Synaptosome Preparation: Isolate synaptosomes from rat brain tissue by differential centrifugation.
-
Uptake Reaction: Pre-incubate the synaptosomes with the test analog at various concentrations.
-
Initiate Uptake: Initiate GABA uptake by adding [3H]GABA.
-
Terminate Uptake: After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Scintillation Counting: Measure the amount of [3H]GABA taken up by the synaptosomes using liquid scintillation counting.
-
Data Analysis: Calculate the IC50 value for the inhibition of GABA uptake.
Conclusion
This compound and its analogs represent a promising class of compounds for the modulation of the GABAergic system. Their mechanism of action, realized upon deprotection to the corresponding free amines, involves a multi-target engagement of GABA-A, GABA-B, and GABA-C receptors, as well as GABA transporters. The quantitative data for the parent compound, GABOB, highlights its potent activity. The experimental protocols detailed herein provide a robust framework for the comprehensive evaluation of novel analogs, facilitating the development of next-generation therapeutics for a range of neurological and psychiatric disorders. The provided diagrams and structured data serve as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. GABAA receptor agonist - Wikipedia [en.wikipedia.org]
- 3. Buy this compound | 120021-39-8 [smolecule.com]
- 4. caymanchem.com [caymanchem.com]
- 5. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Application of N-Boc-γ-amino-β-hydroxybutyric Acid (Boc-GABOB)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Boc-γ-amino-β-hydroxybutyric acid (Boc-GABOB), a key derivative of the neurotransmitter γ-aminobutyric acid (GABA). While the initial synthesis of Boc-GABOB is not documented as a singular discovery, its development is an extension of the broader use of the tert-butyloxycarbonyl (Boc) protecting group in organic chemistry, particularly in peptide synthesis.[1][2] This guide details the synthesis, properties, and applications of Boc-protected GABA derivatives, including GABOB, offering in-depth experimental protocols and insights into their biological significance.
Core Concepts of Boc Protection
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, especially in solid-phase peptide synthesis (SPPS).[1] Its popularity is due to its stability under a wide range of reaction conditions and its easy removal under mild acidic conditions, which preserves the integrity of the growing peptide chain.[1][3] The Boc group is introduced by treating an amino acid with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[1] This reversible protection is fundamental for the stepwise synthesis of complex peptides and other molecules containing amine functionalities.
Synthesis of Boc-Protected GABA Derivatives
The synthesis of Boc-GABOB follows the general principles of Boc protection of amino acids. While a specific protocol for Boc-GABOB is not explicitly detailed in the provided literature, a general procedure for the synthesis of N-Boc-γ-aminobutyric acid (Boc-GABA-OH) can be adapted.[1]
General Synthetic Workflow:
The following diagram illustrates the general workflow for the Boc protection of an amino acid like GABA or GABOB.
Caption: General workflow for the synthesis of Boc-protected amino acids.
Experimental Protocols
This protocol is adapted from a standard procedure for the Boc protection of GABA.[1]
Materials:
-
γ-Aminobutyric acid (GABA)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve γ-aminobutyric acid (1.0 eq) in a 1:1 mixture of dioxane and a 1 M aqueous solution of sodium bicarbonate in a round-bottom flask.[1]
-
Cool the solution to 0 °C in an ice bath.[1]
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution.[1]
-
Allow the reaction mixture to warm to room temperature and stir overnight.[1]
-
Monitor the reaction completion using thin-layer chromatography (TLC).
-
Once the reaction is complete, acidify the mixture to pH 2-3 with 1 M HCl at 0 °C.[1]
-
Extract the aqueous layer three times with ethyl acetate.[1]
-
Combine the organic layers and wash with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1]
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure N-Boc-γ-aminobutyric acid.[1]
This protocol outlines a single coupling cycle in a Boc-based SPPS workflow.[1]
Materials:
-
Resin-bound peptide with a free amino group
-
Boc-GABA-OH
-
2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N'-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Resin Swelling: Swell the resin-bound peptide in DMF.[1]
-
Coupling: a. In a separate vessel, dissolve Boc-GABA-OH (4 eq), HBTU (3.9 eq), and DIEA (6 eq) in DMF.[1] b. Add the activated amino acid solution to the resin.[1] c. Agitate the mixture for 1-2 hours at room temperature.[1] d. Wash the resin thoroughly with DMF and DCM.[1]
-
Boc Deprotection: a. Treat the resin with a solution of 50% TFA in DCM for 30 minutes.[1] b. Wash the resin with DCM.[1]
-
Neutralization: a. Neutralize the resulting trifluoroacetate salt by washing with a solution of 10% DIEA in DCM.[1] b. Wash the resin with DCM and DMF to prepare for the next coupling cycle.[1]
Caption: Workflow for a single coupling cycle in Boc-based SPPS.
Physicochemical and Spectroscopic Data
The following table summarizes key quantitative data for Boc-GABA-OH.
| Property | Value | Reference |
| Chemical Formula | C₉H₁₇NO₄ | [4] |
| Molecular Weight | 203.24 g/mol | [4] |
| CAS Number | 57294-38-9 | [2][4] |
| Appearance | White powder | [2] |
| Melting Point | 55-57 °C | [4] |
| Boiling Point | 78-82 °C at 0.2 mmHg | [4] |
| Assay | ≥97% | [4] |
| Solubility | Soluble in organic solvents (DMF, DCM, methanol), insoluble in water | [5] |
| SMILES String | CC(C)(C)OC(=O)NCCCC(O)=O | [4] |
| InChI Key | HIDJWBGOQFTDLU-UHFFFAOYSA-N | [4] |
Biological Context: The GABA Signaling Pathway
GABA is the primary inhibitory neurotransmitter in the central nervous system.[6][7] Its signaling is crucial for regulating neuronal excitability.[6][8] GABOB, or γ-amino-β-hydroxybutyric acid, is an analogue and metabolite of GABA and may also function as a neurotransmitter.[] GABA exerts its effects through two main types of receptors: ionotropic GABA_A receptors and metabotropic GABA_B receptors.[6] Boc-GABOB, as a protected form of a GABA analogue, is a valuable tool for synthesizing probes and potential therapeutics that target the GABAergic system.
The GABA_B receptor signaling pathway is particularly relevant for the slow and prolonged inhibitory actions of GABA.[6][8]
Caption: Simplified GABA_B receptor signaling pathway.
Activation of the GABA_B receptor by GABA leads to the dissociation of the associated G protein into its Gαi/o and Gβγ subunits.[6] The Gβγ subunits can directly activate G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron.[6] They also inhibit voltage-gated Ca²⁺ channels, which reduces neurotransmitter release.[6] The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[6] Together, these actions result in a slow and sustained inhibition of neuronal activity.[8]
Conclusion
Boc-GABOB and related Boc-protected GABA derivatives are indispensable tools in medicinal chemistry and drug discovery. Their synthesis, facilitated by well-established Boc-protection protocols, allows for their incorporation into peptides and other complex molecules. This enables the development of novel therapeutics targeting the GABAergic system, with potential applications in treating a range of neurological and psychiatric disorders. The detailed protocols and data presented in this guide serve as a valuable resource for researchers in this field.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. 97%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The discovery of GABA in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular weight and formula of (R)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid
This technical guide provides a comprehensive overview of (R)-4-((tert-butoxycarbonyl)amino)-3-hydroxybutanoic acid, a chiral amino acid derivative crucial in medicinal chemistry and peptide synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and structure.
Core Molecular Data
This compound, also known by its IUPAC name (3R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid, is a valuable building block in the synthesis of various pharmaceutical compounds.[1] The presence of a tert-butoxycarbonyl (Boc) protecting group on the amino function allows for controlled reactions in peptide synthesis.
| Property | Value | Source |
| Molecular Formula | C9H17NO5 | [1] |
| Molecular Weight | 219.23 g/mol | [1] |
| IUPAC Name | (3R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | N/A |
| CAS Number | 120021-39-8 | [1] |
Physicochemical Properties
| Property | Value (for (S)-(+)-4-Amino-3-hydroxybutyric acid) | Source |
| Melting Point | 207-212 °C | |
| Optical Activity | [α]20/D +20.0°, c = 1.7 in H₂O | |
| Appearance | White to yellow powder or crystals | [2] |
Synthesis and Experimental Protocols
The synthesis of optically pure this compound is a multi-step process that requires careful control of stereochemistry. General synthetic strategies often involve the use of chiral precursors or resolution techniques.
General Synthetic Approaches:
Several synthetic routes have been described in the literature for related compounds, which can be adapted for the synthesis of the title compound. These include:
-
From Chiral Precursors: A common strategy involves starting from a readily available chiral molecule, such as (R)-malic acid or ethyl (R)-4-chloro-3-hydroxybutyrate.[3] These starting materials already possess the desired stereochemistry at the hydroxyl-bearing carbon, which is then elaborated to the final product.
-
Asymmetric Synthesis: Another approach is to create the chiral center during the synthesis using asymmetric reactions, for instance, through catalytic asymmetric dihydroxylation of an appropriate alkene precursor.[3]
Illustrative Experimental Protocol for a Related Compound:
While a detailed, step-by-step protocol for the synthesis of this compound is not available from the search results, the following protocol for the synthesis of the unprotected S-enantiomer, S-4-Amino-3-hydroxybutyric Acid (S-GABOB), illustrates the key chemical transformations that could be involved.[4] This protocol starts from a dibromoester and proceeds via an azide intermediate. A similar strategy could potentially be adapted, with the introduction of the Boc-protecting group at an appropriate stage.
Disclaimer: The following protocol is for the synthesis of a related compound and should be treated as an illustrative example only.
Synthesis of S-4-Amino-3-hydroxybutyric Acid (S-GABOB)[4]
-
Azide Formation: The starting bromoester is reacted with sodium azide in a suitable solvent like dimethylformamide to introduce the azide group, which serves as a precursor to the amine.
-
Hydrogenation: The azide is then reduced to the corresponding aminoester. This is typically achieved through catalytic hydrogenation using a platinum catalyst in an acidic solution.
-
Hydrolysis and Purification: The resulting aminoester is hydrolyzed to the final amino acid. The crude product is then purified using an ion-exchange resin column (e.g., Amberlite IR-120). The product is eluted from the column with aqueous ammonia, and subsequent evaporation of the solvent yields the purified S-GABOB.
Molecular Structure
The structure of this compound features a four-carbon butanoic acid backbone with a hydroxyl group at the C3 position and a Boc-protected amino group at the C4 position. The stereochemistry at the C3 carbon is 'R'.
Caption: Chemical structure of this compound.
References
A Comprehensive Technical Guide to (R)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic Acid: Safety, Handling, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (R)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid, a chiral amino acid derivative crucial in peptide synthesis and medicinal chemistry. The document details its chemical and physical properties, comprehensive safety and handling procedures, and key experimental protocols for its application in research and development.
Chemical and Physical Properties
This compound, also known as (R)-Boc-HABA, is characterized by the molecular formula C9H17NO5 and a molecular weight of approximately 219.24 g/mol .[1] Its structure incorporates a tert-butoxycarbonyl (Boc) protecting group on the amino functionality, a hydroxyl group, and a carboxylic acid, making it a valuable building block in synthetic organic chemistry.[1]
| Property | Value | Source |
| Molecular Formula | C9H17NO5 | Smolecule |
| Molecular Weight | ~219.24 g/mol | Smolecule |
| Appearance | White to Yellow Solid | Sigma-Aldrich |
| Storage Temperature | 2-8°C, Sealed in dry conditions | Sigma-Aldrich |
| Purity | ≥97% | Various Suppliers |
Safety and Handling
Hazard Identification
Based on available data for the compound and structurally similar molecules, the primary hazards are:
| Hazard Statement | GHS Classification | Description |
| H301 | Acute Toxicity, Oral (Category 3) | Toxic if swallowed. |
| H315 | Skin Corrosion/Irritation (Category 2) | Causes skin irritation. |
| H319 | Serious Eye Damage/Eye Irritation (Category 2A) | Causes serious eye irritation. |
| H335 | Specific Target Organ Toxicity — Single Exposure (Category 3) | May cause respiratory irritation. |
Pictograms:
Signal Word: Danger
Precautionary Measures and First Aid
Prevention:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
Response:
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
IF ON SKIN: Wash with plenty of soap and water.
-
IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth.
Handling and Storage
-
Handling: Handle in accordance with good industrial hygiene and safety procedures. Ensure good ventilation of the work station. Avoid contact with skin and eyes.[3]
-
Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[4] Store at 2-8°C for long-term stability.
Experimental Protocols and Applications
This compound is a valuable chiral building block, primarily utilized in solid-phase peptide synthesis (SPPS) and investigated for its potential biological activities, including neurotransmitter modulation.
Solid-Phase Peptide Synthesis (SPPS)
The Boc protecting group allows for the controlled, stepwise addition of this amino acid derivative to a growing peptide chain. The following is a generalized workflow for incorporating (R)-Boc-HABA into a peptide sequence.
Methodology:
-
Resin Preparation: The synthesis begins with a solid support resin, to which the first amino acid of the desired peptide is attached.
-
Deprotection: The Boc protecting group of the resin-bound amino acid is removed using a strong acid, typically trifluoroacetic acid (TFA).[5]
-
Neutralization: The resin is neutralized with a base to prepare the free amino group for the coupling reaction.
-
Coupling: A solution of this compound, along with an activating agent, is added to the resin to form a new peptide bond.
-
Washing: The resin is washed to remove any unreacted reagents and byproducts.
-
Elongation: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.
-
Cleavage and Purification: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the final product is purified, typically using high-performance liquid chromatography (HPLC).
Potential Biological Activity: GABA Receptor Interaction
Structurally similar compounds to this compound have shown activity at gamma-aminobutyric acid (GABA) receptors, suggesting potential applications in neuropharmacology.[1] Investigating this interaction would involve a receptor binding assay.
Experimental Protocol: GABA-A Receptor Binding Assay
This protocol is adapted from a standard procedure for assessing ligand binding to GABA-A receptors.[2][6]
1. Membrane Preparation:
- Homogenize rat brain tissue in a sucrose buffer.
- Perform a series of centrifugations to isolate the cell membranes containing the GABA-A receptors.
- Resuspend the final membrane pellet in a binding buffer and store at -70°C.
2. Binding Assay:
- Thaw the prepared membranes and wash them with the binding buffer.
- In a multi-well plate, add the membrane preparation to each well.
- For determining non-specific binding, add a high concentration of unlabeled GABA to a set of wells.
- Add the radiolabeled ligand (e.g., [3H]muscimol) to all wells.[6]
- To test the affinity of this compound, add varying concentrations of the compound to a series of wells.
- Incubate the plate to allow for binding to occur.
- Terminate the reaction by rapid filtration and washing to separate bound from unbound radioligand.
- Quantify the radioactivity of the filters using liquid scintillation spectrometry.
3. Data Analysis:
- Calculate specific binding by subtracting the non-specific binding from the total binding.
- Analyze the data to determine the binding affinity (Ki or IC50) of the test compound for the GABA-A receptor.
Conclusion
This compound is a versatile chemical entity with significant applications in peptide synthesis and potential for neuropharmacological research. Adherence to strict safety and handling protocols is paramount to mitigate the risks associated with its use. The experimental procedures outlined in this guide provide a framework for its effective utilization in a research and development setting.
References
The Biological Frontier of Boc-Protected Gamma-Amino Acids: A Technical Guide for Drug Discovery
For Immediate Release
A comprehensive technical guide detailing the biological activities of Boc-protected gamma-amino acids has been released, offering critical insights for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth analysis of the multifaceted roles these compounds play, extending beyond their traditional use as synthetic intermediates to encompass direct pharmacological effects and prodrug potential. The guide emphasizes quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in peptide synthesis, valued for its stability and ease of removal under mild acidic conditions.[1][2] While often viewed as a temporary shield for the amine functionality in gamma-amino acids (γ-amino acids) to prevent unwanted side reactions during synthesis, emerging research reveals that the Boc group can significantly influence the biological profile of these molecules.[1][3] The incorporation of γ-amino acids themselves into peptide structures is a known strategy to induce specific conformations and enhance metabolic stability, making them valuable tools in medicinal chemistry.[1]
This guide consolidates current knowledge on the direct biological activities of Boc-protected γ-amino acids and their derivatives, with a focus on antimicrobial properties, enzyme inhibition, and their potential as prodrugs to enhance therapeutic delivery.
Quantitative Analysis of Biological Activity
The following tables summarize the quantitative data on the biological activity of various Boc-protected amino acid derivatives, providing a clear comparison of their efficacy in different biological assays.
Table 1: Antimicrobial Activity of Boc-Protected Dipeptides
| Compound | Target Organism | Assay Type | Efficacy (MIC₉₀) | Reference |
| Boc-Phe-Trp-OMe | Gram-positive & Gram-negative bacteria | Minimum Inhibitory Concentration | 230 - 400 µg/mL | [4] |
| Boc-Trp-Trp-OMe | Gram-positive & Gram-negative bacteria | Minimum Inhibitory Concentration | 230 - 400 µg/mL | [4] |
Table 2: Antifungal and Antibacterial Activity of Boc-Protected Dipeptides
| Compound | Target Organism | Assay Type | Inhibition Zone Diameter (at 1000 ppm) | Reference |
| BOC-PhePro-OMe | Aspergillus fumigatus | Kirby-Bauer Disc Diffusion | 11 mm | |
| BOC-PhePro-OMe | E. coli | Kirby-Bauer Disc Diffusion | 8 mm | |
| BOC-PhePro-OMe | Salmonella typhimurium | Kirby-Bauer Disc Diffusion | 10 mm | |
| BOC-PheTyr-OMe | Pencillium chrysogenum | Kirby-Bauer Disc Diffusion | 8 mm |
Table 3: Enzyme Inhibitory Activity of Boc-Protected L-Isoleucine Derivatives
| Compound | Target Enzyme | Assay Type | Efficacy (IC₅₀) | Reference |
| PPC80 | Pancreatic Lipase | In vitro enzyme inhibition | 475.30 ± 8.25 µM | [5] |
| PPC82 | Pancreatic Lipase | In vitro enzyme inhibition | 167.00 ± 6.25 µM | [5] |
Key Signaling Pathways and Mechanisms of Action
The biological effects of gamma-amino acids are often mediated through their interaction with specific signaling pathways, most notably the GABAergic system. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its receptors are crucial targets for a wide array of therapeutics.[1][] The introduction of a Boc protecting group can alter the lipophilicity and steric bulk of a γ-amino acid, potentially influencing its interaction with GABA receptors or other cellular targets.
The GABAergic Synapse
The diagram below illustrates the key components and processes at a GABAergic synapse, a primary site of action for many neurologically active compounds.
Amino Acid Sensing and mTOR Pathway
Amino acids are known to regulate cell growth and autophagy through the mTORC1 signaling pathway. This process involves a complex sensing mechanism at the lysosome. While direct modulation of this pathway by Boc-protected gamma-amino acids is an area for further research, the fundamental role of amino acids in this pathway is depicted below.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
Synthesis of Boc-Protected Gamma-Amino Acids
A general and efficient method for the synthesis of Boc-protected γ-amino acids involves the reaction of the γ-amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[1]
Workflow for Synthesis and Purification
Materials:
-
γ-Aminobutyric acid (GABA)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the γ-amino acid in a 1:1 mixture of dioxane and water containing two equivalents of sodium bicarbonate.
-
Cool the solution to 0°C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, acidify the mixture to pH 2-3 with 1 M HCl at 0°C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude Boc-protected γ-amino acid.
Antimicrobial Susceptibility Testing: Kirby-Bauer Disc Diffusion Method
This method is used to determine the susceptibility of bacteria to various antimicrobial compounds.
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Luria Bertani (LB) agar plates
-
Sterile cotton swabs
-
Sterile filter paper discs
-
Solution of Boc-protected compound in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic)
-
Negative control (solvent)
-
Incubator
Procedure:
-
Prepare a bacterial inoculum and spread it evenly onto the surface of an LB agar plate using a sterile cotton swab.
-
Impregnate sterile filter paper discs with a known concentration of the Boc-protected compound solution.
-
Place the discs onto the inoculated agar plate. Include positive and negative control discs.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.
Cell Viability Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9]
Materials:
-
Cells in culture
-
96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing solution (e.g., SDS-HCl)
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of cell culture medium.[4]
-
Add the test compound (Boc-protected γ-amino acid derivative) at various concentrations to the wells.
-
Incubate the plate for the desired period of exposure (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
Add 10 µL of the MTT stock solution to each well.[4]
-
Incubate at 37°C for 4 hours.[4]
-
Add 100 µL of the SDS-HCl solution to each well to dissolve the formazan crystals.[4]
-
Incubate at 37°C for another 4 hours.[4]
-
Read the absorbance at 570 nm using a multi-well spectrophotometer.[9]
Radioligand Binding Assay for GABA-A Receptors
This assay is used to determine the binding affinity of a compound to the GABA-A receptor.
Materials:
-
Rat brain membranes (as a source of GABA-A receptors)
-
Radioligand (e.g., [³H]GABA or [³H]Muscimol)
-
Boc-protected γ-amino acid derivative (test compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Unlabeled GABA (for determining non-specific binding)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare rat brain membranes by homogenization and centrifugation.[10]
-
In a series of tubes, add the membrane preparation (50-100 µg of protein).[11]
-
Add varying concentrations of the Boc-protected γ-amino acid derivative.
-
Add a fixed concentration of the radioligand (e.g., 5 nM [³H]muscimol).[10]
-
For total binding, add only the radioligand and membranes. For non-specific binding, add the radioligand, membranes, and a high concentration of unlabeled GABA (e.g., 10 mM).[10]
-
Incubate at 4°C for 45 minutes.[10]
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters, followed by washing with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value of the test compound.
Conclusion
The strategic use of the Boc protecting group on gamma-amino acids presents a promising avenue for the development of novel therapeutic agents. This guide provides a foundational resource for researchers, summarizing the known biological activities, presenting key quantitative data, and offering detailed experimental protocols. The provided visualizations of signaling pathways and experimental workflows serve to clarify complex biological and chemical processes. Further investigation into the direct interactions of Boc-protected gamma-amino acids with a broader range of biological targets is warranted and will undoubtedly unveil new opportunities in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. broadpharm.com [broadpharm.com]
- 9. atcc.org [atcc.org]
- 10. PDSP - GABA [kidbdev.med.unc.edu]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of (R)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid
Introduction
(R)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid, also known as Boc-(R)-GABOB, is a valuable chiral building block in synthetic organic chemistry and medicinal chemistry. Its molecular formula is C₉H₁₇NO₅, with a molecular weight of approximately 219.24 g/mol .[1] The molecule features a hydroxyl group and a tert-butoxycarbonyl (Boc) protected amino group, making it a key intermediate for the synthesis of various biologically active molecules, including peptide mimics and pharmaceuticals.[1] For instance, it is a synthon used in the production of L-carnitine and the cholesterol-lowering drug atorvastatin.[2] The stereochemistry at the C3 position is crucial for the biological activity of the final products, necessitating stereoselective synthetic methods.[1]
This document provides a detailed protocol for the synthesis of this compound, summarizing various synthetic strategies and presenting a step-by-step experimental procedure.
Synthetic Strategies Overview
Several synthetic routes have been developed to produce enantiomerically pure this compound. The primary challenge lies in controlling the stereochemistry at the chiral center.[1] Key strategies include:
-
Synthesis from Chiral Precursors: This is a common approach, utilizing readily available chiral molecules such as (R)-malic acid, L-ascorbic acid, or (+) tartaric acid as starting materials.[2][3] This method leverages the existing stereocenter of the starting material to build the target molecule.
-
Asymmetric Synthesis: These methods start from achiral materials and introduce chirality through the use of chiral catalysts or reagents. An example includes the asymmetric dihydroxylation of allyl bromide.[2]
-
Resolution of Racemic Mixtures: This involves synthesizing the racemic mixture of 4-amino-3-hydroxybutanoic acid (GABOB) and then separating the (R)- and (S)-enantiomers using chiral resolution techniques.[1]
-
Biocatalytic and Microbial Methods: Enzymes or microorganisms can be used for enantioselective reactions, such as the microbial hydrolysis of diethyl-3-hydroxyglutarate to afford precursors for (R)-GABOB.[3]
The protocol detailed below follows a strategy starting from a commercially available chiral building block derived from natural polymers.
Experimental Workflow
The following diagram illustrates the multi-step synthesis from a chiral precursor, methyl (R)-3-hydroxybutanoate, which can be sourced from the degradation of the biopolymer poly-[(R)-3-hydroxybutyric acid] (PHB).[4][5] This workflow involves the conversion of the hydroxyl group to a leaving group, introduction of the amino functionality via an azide intermediate, Boc-protection, and final ester hydrolysis.
Caption: A generalized workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol describes a five-step synthesis starting from Methyl (R)-4-bromo-3-hydroxybutanoate, a derivative of (R)-3-hydroxybutanoic acid.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| Methyl (R)-4-bromo-3-hydroxybutanoate | Synthesis Grade | Commercially available | Starting material.[6] |
| Sodium Azide (NaN₃) | Reagent Grade | Sigma-Aldrich, Acros | Toxic, handle with extreme caution. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Fisher Scientific | Reaction solvent. |
| Palladium on Carbon (Pd/C) | 10% catalyst | Sigma-Aldrich | Hydrogenation catalyst. |
| Hydrogen Gas (H₂) | High Purity | Praxair | Use in a proper hydrogenation apparatus. |
| Methanol (MeOH) | Anhydrous | Fisher Scientific | Solvent for hydrogenation. |
| Di-tert-butyl dicarbonate ((Boc)₂O) | Reagent Grade | Fluka | Boc-protecting agent. |
| Triethylamine (Et₃N) or DIPEA | Reagent Grade | Sigma-Aldrich | Base for Boc protection. |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific | Solvent for Boc protection. |
| Lithium Hydroxide (LiOH) or NaOH | Reagent Grade | Sigma-Aldrich | For ester hydrolysis. |
| Tetrahydrofuran (THF) | Reagent Grade | Fisher Scientific | Co-solvent for hydrolysis. |
| Hydrochloric Acid (HCl) | 1M solution | Fisher Scientific | For acidification. |
| Ethyl Acetate (EtOAc) | Reagent Grade | Fisher Scientific | Extraction solvent. |
| Sodium Sulfate (Na₂SO₄) or MgSO₄ | Anhydrous | Fisher Scientific | Drying agent. |
Step 1: Synthesis of Methyl (R)-4-azido-3-hydroxybutanoate
-
In a round-bottom flask, dissolve Methyl (R)-4-bromo-3-hydroxybutanoate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Add sodium azide (NaN₃, 1.5 eq) to the solution in portions.
-
Heat the reaction mixture to 60-70 °C and stir for 12-16 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude azide product, which can be used in the next step without further purification.
Step 2: Synthesis of Methyl (R)-4-amino-3-hydroxybutanoate
-
Dissolve the crude Methyl (R)-4-azido-3-hydroxybutanoate (1.0 eq) in anhydrous methanol in a hydrogenation vessel.
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%).
-
Pressurize the vessel with hydrogen gas (H₂) to 50 psi.
-
Stir the reaction mixture vigorously at room temperature for 8-12 hours.
-
Monitor the reaction until the azide starting material is fully consumed (TLC or IR spectroscopy).
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude amino ester.
Step 3: Synthesis of Methyl (R)-4-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate
-
Dissolve the crude Methyl (R)-4-amino-3-hydroxybutanoate (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) or N,N-Diisopropylethylamine (DIPEA) to the solution, followed by the dropwise addition of Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) dissolved in DCM.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure Boc-protected amino ester.
Step 4: Synthesis of this compound
-
Dissolve the purified Methyl (R)-4-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Cool the solution to 0 °C.
-
Add lithium hydroxide (LiOH, 1.5 eq) or sodium hydroxide (NaOH) and stir the mixture at 0 °C to room temperature for 2-4 hours.
-
Monitor the saponification by TLC until the starting ester is consumed.
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer to 0 °C and acidify to pH 3-4 with cold 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, this compound, typically as a white solid or viscous oil.
Data and Characterization
The following table summarizes key data for the starting material and the final product. Yields are highly dependent on reaction scale and purification efficiency.
| Compound | Formula | MW ( g/mol ) | Typical Yield (%) | Key Analytical Data |
| Methyl (R)-4-bromo-3-hydroxybutanoate | C₅H₉BrO₃ | 197.03 | - | Specific Rotation [α]²⁰D = +16.1° (c 9, CHCl₃).[6] |
| This compound | C₉H₁₇NO₅ | 219.24 | 70-85% (overall) | ¹H and ¹³C NMR spectra should be consistent with the structure. Mass spectrometry should confirm the molecular weight. |
Logical Relationship Diagram: Role of Protecting Groups
The strategic use of protecting groups is fundamental to this synthesis. The Boc group protects the amine while the methyl ester protects the carboxylic acid, allowing for selective manipulation of other functional groups.
References
Application Notes and Protocols for Research Using Boc-GABOB
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of N-tert-butyloxycarbonyl-4-amino-3-hydroxybutyric acid (Boc-GABOB) in chemical synthesis and subsequent biological research. Boc-GABOB serves as a crucial protected intermediate for the synthesis of γ-amino-β-hydroxybutyric acid (GABOB) and its derivatives, which are of significant interest in neuroscience and pharmacology.
Chemical Properties of Boc-GABOB
Boc-GABOB is the N-protected form of GABOB, a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). The tert-butyloxycarbonyl (Boc) protecting group is essential for various chemical manipulations, preventing the amine from participating in unwanted side reactions during synthesis.[1] It can be readily removed under mild acidic conditions.[1]
| Property | Value | Reference |
| Molecular Formula | C₉H₁₇NO₅ | Inferred from GABOB and Boc group |
| Molecular Weight | 219.24 g/mol | Inferred from GABOB and Boc group |
| Appearance | White to off-white solid | [1] (by analogy to Boc-GABA-OH) |
| Solubility | Soluble in organic solvents (e.g., DCM, Ethyl Acetate, Methanol) | [2] (by analogy to Boc-protected amino acids) |
| Storage | Store at -20°C for long-term stability | [3] (by analogy to Boc-GABA-OH) |
Key Research Applications
Boc-GABOB is primarily used as a building block in organic synthesis to create more complex molecules, including:
-
GABOB Analogues: For studying structure-activity relationships at GABA receptors.
-
Peptide Synthesis: Incorporation of the GABOB moiety into peptides to create novel peptidomimetics with potential therapeutic properties.[1]
-
Precursors for Radioligands: Synthesis of labeled GABOB derivatives for use in receptor binding assays and imaging studies.
Experimental Protocols
Protocol 1: Deprotection of Boc-GABOB to Yield GABOB
This protocol describes the removal of the Boc protecting group to yield the free amino acid, GABOB.
Materials:
-
Boc-GABOB
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Separatory funnel
Procedure:
-
Dissolve Boc-GABOB in DCM in a round bottom flask at a concentration of approximately 0.1 M.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add an excess of TFA (typically 5-10 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Redissolve the residue in water and carefully neutralize with saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with an organic solvent immiscible with water, such as ethyl acetate, to remove any organic impurities.
-
The aqueous layer containing GABOB can then be used as is or lyophilized to obtain the solid product.
Protocol 2: In Vitro GABA Receptor Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of a synthesized GABOB derivative for GABA receptors in brain tissue homogenates.
Materials:
-
Synthesized GABOB derivative
-
Radiolabeled GABA receptor ligand (e.g., [³H]GABA)
-
Unlabeled GABA (for determining non-specific binding)
-
Rat brain tissue (e.g., cortex or cerebellum)
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Glass fiber filters
-
Filtration apparatus
Procedure:
-
Tissue Preparation: Homogenize fresh or frozen rat brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove cellular debris. Collect the supernatant and centrifuge at high speed to pellet the membranes. Resuspend the membrane pellet in fresh homogenization buffer.
-
Binding Assay: In a series of microcentrifuge tubes, add a constant amount of the membrane preparation, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of the synthesized GABOB derivative (or unlabeled GABA for the standard curve).
-
Incubation: Incubate the tubes at a specific temperature (e.g., 4°C or room temperature) for a set period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus. This separates the bound from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold incubation buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Construct a competition curve by plotting the percentage of specific binding of the radioligand against the logarithm of the concentration of the GABOB derivative. Calculate the IC50 value, which is the concentration of the derivative that inhibits 50% of the specific binding of the radioligand.
Hypothetical Data Presentation:
| Compound | IC50 (µM) for [³H]GABA displacement |
| GABA | 0.1 |
| GABOB Derivative X | 5.2 |
| GABOB Derivative Y | 15.8 |
Visualizations
Caption: Synthetic workflow for the preparation and testing of a GABOB derivative.
Caption: Simplified GABAB receptor signaling pathway.
References
Application Notes and Protocols for the NMR Characterization of (R)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the Nuclear Magnetic Resonance (NMR) characterization of (R)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid. This document outlines the expected spectral data, provides comprehensive experimental protocols, and includes workflow diagrams to facilitate the structural elucidation and purity assessment of this compound, which is a valuable chiral building block in pharmaceutical synthesis.
Introduction
This compound, also known as Boc-GABOB, is a protected form of (R)-γ-amino-β-hydroxybutyric acid (GABOB). The tert-butoxycarbonyl (Boc) protecting group is crucial in multi-step syntheses, preventing the amine functionality from undergoing unwanted reactions. Accurate characterization by NMR spectroscopy is essential to confirm the successful installation of the Boc group, verify the structural integrity of the molecule, and determine its purity. This document details the application of ¹H and ¹³C NMR spectroscopy for these purposes.
Expected NMR Spectral Data
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-2 (CH₂) | ~2.4 - 2.6 | dd | 2H | J(H-2a, H-3) = ~6-7J(H-2b, H-3) = ~4-5J(H-2a, H-2b) = ~15-16 |
| H-3 (CH) | ~4.0 - 4.2 | m | 1H | |
| H-4 (CH₂) | ~3.1 - 3.3 | m | 2H | |
| Boc (t-Bu) | ~1.45 | s | 9H | |
| NH | ~5.0 - 5.5 | br s | 1H | |
| OH | Variable | br s | 1H | |
| COOH | Variable | br s | 1H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-1 (COOH) | ~175 - 178 |
| C-2 (CH₂) | ~38 - 42 |
| C-3 (CH) | ~68 - 72 |
| C-4 (CH₂) | ~45 - 49 |
| Boc (C=O) | ~156 - 158 |
| Boc (C(CH₃)₃) | ~79 - 81 |
| Boc (C(CH₃)₃) | ~28 - 29 |
Experimental Protocols
This section provides detailed protocols for the preparation of samples and the acquisition of ¹H and ¹³C NMR spectra.
3.1. Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Dissolution: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄, or CDCl₃). The choice of solvent can affect the chemical shifts of exchangeable protons (OH, NH, COOH). DMSO-d₆ is often a good choice for observing these protons.
-
Mixing: Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Standard (Optional): For highly accurate chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.
3.2. NMR Data Acquisition
The following are general parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
3.2.1. ¹H NMR Spectroscopy
-
Spectrometer Frequency: 400 MHz
-
Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: 0-12 ppm
-
Temperature: 298 K (25 °C)
3.2.2. ¹³C NMR Spectroscopy
-
Spectrometer Frequency: 100 MHz
-
Pulse Sequence: Proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: 0-200 ppm
-
Temperature: 298 K (25 °C)
3.3. Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase correction to obtain a pure absorption spectrum.
-
Apply baseline correction to ensure accurate integration.
-
Reference the spectrum to the residual solvent peak or the internal standard (TMS at 0.00 ppm). For DMSO-d₆, the residual proton peak is at ~2.50 ppm and the carbon peak is at ~39.52 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the signals in both ¹H and ¹³C spectra to the corresponding atoms in the molecule. 2D NMR experiments such as COSY and HSQC can be used to aid in unambiguous assignments.
Visualizations
4.1. Experimental Workflow
Application Notes and Protocols: The Role of (R)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic Acid in Novel Pharmaceutical Design
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid, also known as Boc-(R)-GABOB, is a valuable chiral building block in the design and synthesis of novel pharmaceuticals. Its stereodefined structure, featuring a protected amine, a hydroxyl group, and a carboxylic acid, makes it a versatile synthon for introducing chirality and specific functionalities into drug candidates. This document provides detailed application notes on its use in the development of therapeutic agents, particularly targeting the GABA-B receptor and in the synthesis of protease inhibitors. Furthermore, comprehensive experimental protocols for its synthesis and incorporation into lead compounds are presented, along with quantitative data to guide research and development efforts.
Introduction
Chirality is a critical aspect of drug design, as different enantiomers of a molecule can exhibit distinct pharmacological and toxicological profiles.[1] Unnatural amino acids, such as β-amino acids, are of particular interest as they can impart unique conformational constraints and resistance to enzymatic degradation in peptidomimetics and other small molecule drugs.[2][3] this compound is a derivative of the endogenous neuromodulator (R)-4-amino-3-hydroxybutyric acid (GABOB), which is known to interact with GABA receptors.[4][5] The presence of the tert-butoxycarbonyl (Boc) protecting group allows for selective chemical manipulations at the carboxylic acid and hydroxyl functionalities, making it a key intermediate in multi-step synthetic routes.[6][7]
Applications in Pharmaceutical Design
GABA-B Receptor Modulators
(R)-GABOB, the deprotected form of Boc-(R)-GABOB, is an agonist at the GABA-B receptor, a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory neurotransmission in the central nervous system.[5] Consequently, derivatives of this compound are attractive candidates for the development of novel GABA-B receptor modulators for the treatment of conditions such as muscle spasticity, anxiety, and addiction. The chiral center at the 3-position is crucial for its biological activity.
Signaling Pathway:
Activation of the GABA-B receptor by an agonist triggers a conformational change, leading to the dissociation of the associated G-protein into its Gαi/o and Gβγ subunits. The Gβγ dimer proceeds to activate G-protein-gated inwardly rectifying potassium (GIRK) channels, causing potassium ion efflux and hyperpolarization of the neuronal membrane. This hyperpolarization leads to a decrease in neuronal excitability.
Protease Inhibitors
The structural motifs present in this compound are found in several potent protease inhibitors, particularly those targeting HIV protease. The hydroxyethylamine isostere, which can be derived from this building block, is a key component in drugs like Ritonavir and Lopinavir.[4][8] The stereochemistry of the hydroxyl and amino groups is critical for effective binding to the active site of the protease.
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis of this compound and the biological activity of related compounds.
Table 1: Synthesis Yields for (R)-GABOB Precursors
| Step | Starting Material | Product | Reagents | Yield (%) | Reference |
| 1. Azide Substitution | Ethyl (R)-4-chloro-3-hydroxybutanoate | Ethyl (R)-4-azido-3-hydroxybutanoate | Sodium Azide, DMF | ~85 | [9] |
| 2. Hydrogenation | Ethyl (R)-4-azido-3-hydroxybutanoate | Ethyl (R)-4-amino-3-hydroxybutanoate | H₂, Pd/C | ~89 | [9] |
| 3. Hydrolysis | Ethyl (R)-4-amino-3-hydroxybutanoate | (R)-4-amino-3-hydroxybutanoic acid (GABOB) | 2M HCl, Ion-exchange chromatography | 58 | [9] |
Table 2: Biological Activity of Related Protease Inhibitors and GABA-B Receptor Modulators
| Compound Class/Name | Target | Metric | Value | Reference |
| Ritonavir | HIV Protease | Ki | 1.5 pM | [10] |
| Lopinavir | HIV Protease | Ki | 1.3 pM | [10] |
| (R)-GABOB | GABA-B Receptor | Agonist Activity | 10-fold less potent than Baclofen | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a two-step synthesis starting from the commercially available (R)-4-amino-3-hydroxybutanoic acid (GABOB).
Workflow Diagram:
Step 1: N-tert-Butoxycarbonylation of (R)-4-amino-3-hydroxybutanoic acid [11]
-
Materials:
-
(R)-4-amino-3-hydroxybutanoic acid (1 mmol)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 mmol)
-
Sodium bicarbonate (NaHCO₃) (2 mmol)
-
Distilled water (10 mL)
-
Acetone (5 mL)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
50 mL round-bottom flask
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve (R)-4-amino-3-hydroxybutanoic acid and sodium bicarbonate in a mixture of distilled water and acetone in the round-bottom flask.
-
Stir the solution at room temperature.
-
Add di-tert-butyl dicarbonate to the solution and continue stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, add dichloromethane to the mixture and transfer to a separatory funnel.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the crude N-Boc protected product.
-
Step 2: Purification by Column Chromatography [12][13]
-
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Eluent: A mixture of dichloromethane and methanol (e.g., 9:1 v/v)
-
Chromatography column
-
Collection tubes
-
-
Procedure:
-
Prepare a slurry of silica gel in the eluent and pack the chromatography column.
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Elute the column with the dichloromethane/methanol mixture, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound as a white solid.
-
Protocol 2: Peptide Coupling using this compound
This protocol outlines a general procedure for coupling the title compound to an amine-containing molecule, exemplified by the synthesis of a key intermediate for a protease inhibitor.
-
Materials:
-
This compound (1.0 eq)
-
Amine-containing fragment (e.g., a peptide or heterocyclic amine) (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vessel
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve this compound, the amine-containing fragment, EDC, and HOBt in anhydrous DMF in the reaction vessel.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add DIPEA to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired coupled product.
-
Conclusion
This compound is a cornerstone chiral building block for the synthesis of a diverse range of pharmaceutical agents. Its utility in constructing GABA-B receptor modulators and protease inhibitors highlights its significance in modern drug discovery. The protocols and data presented herein provide a foundational resource for researchers engaged in the design and synthesis of novel therapeutics, enabling the efficient and stereocontrolled introduction of this valuable pharmacophore.
References
- 1. youtube.com [youtube.com]
- 2. smart.dhgate.com [smart.dhgate.com]
- 3. Ritonavir synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Render a model’s reaction network (pysb.tools.render_reactions) — PySB 1.16.0+24.g12213c1 documentation [pysb.readthedocs.io]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. RITONAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 9. scispace.com [scispace.com]
- 10. DOT Language | Graphviz [graphviz.org]
- 11. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Boc-GABOB as a Versatile Precursor for the Synthesis of GABA Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. Its receptors, primarily GABAA and GABAB, are established therapeutic targets for a wide range of neurological and psychiatric disorders, including anxiety, epilepsy, spasticity, and sleep disorders.[1][2][3][4][5] The development of novel modulators for these receptors is a key area of research in medicinal chemistry and drug discovery.
Boc-GABOB (N-Boc-4-amino-3-hydroxybutyric acid) is a valuable and versatile chiral building block for the synthesis of a diverse array of GABA receptor modulators. The presence of three distinct functional groups—a Boc-protected amine, a secondary alcohol, and a carboxylic acid—provides multiple handles for chemical modification, allowing for the systematic exploration of the chemical space around the GABA core structure. This application note provides detailed protocols for the derivatization of Boc-GABOB and the subsequent pharmacological evaluation of the resulting compounds, establishing its utility as a key precursor in the development of novel GABA receptor modulators.
Physicochemical Properties of Boc-GABOB
| Property | Value |
| Molecular Formula | C₉H₁₇NO₅ |
| Molecular Weight | 219.24 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents |
| Storage | Store at 2-8°C |
Synthetic Applications of Boc-GABOB
The strategic manipulation of the functional groups of Boc-GABOB allows for the synthesis of a wide range of derivatives, including esters, amides, and more complex heterocyclic structures. The Boc protecting group provides a robust and reliable method for masking the amine functionality during these transformations, and can be readily removed under acidic conditions in the final step.
Synthesis of Boc-GABOB Esters and Amides
The carboxylic acid moiety of Boc-GABOB can be readily converted into esters and amides, allowing for the introduction of various substituents to probe structure-activity relationships (SAR).
This protocol describes a general method for the synthesis of Boc-GABOB esters.
Materials:
-
Boc-GABOB
-
Alcohol (e.g., methanol, ethanol, benzyl alcohol)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Boc-GABOB (1.0 eq) and the desired alcohol (1.2 eq) in anhydrous DCM.
-
Add DMAP (0.1 eq) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of EtOAc in hexanes) to afford the desired Boc-GABOB ester.
This protocol outlines a standard procedure for the synthesis of Boc-GABOB amides.
Materials:
-
Boc-GABOB
-
Primary or secondary amine (e.g., benzylamine, morpholine)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Boc-GABOB (1.0 eq) and the desired amine (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution.
-
Add BOP reagent (1.2 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired Boc-GABOB amide.
Synthesis of Cyclic Derivatives: 2-Oxo-pyrrolidines (Lactams)
The intramolecular cyclization of GABOB derivatives can lead to the formation of 2-oxo-pyrrolidines (lactams), a scaffold present in several known GABAergic compounds.
This protocol describes the synthesis of N-substituted lactams from Boc-GABOB esters.
Materials:
-
Boc-GABOB ester (from Protocol 1)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Base (e.g., triethylamine or sodium bicarbonate)
Procedure:
-
Dissolve the Boc-GABOB ester (1.0 eq) in DCM.
-
Add TFA (10 eq) dropwise at 0°C.
-
Stir the reaction at room temperature for 1-2 hours until the Boc group is completely removed (monitor by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a suitable solvent (e.g., methanol or DCM) and add a base to neutralize the trifluoroacetate salt.
-
Heat the reaction mixture to reflux to promote intramolecular cyclization.
-
Monitor the formation of the lactam by TLC.
-
Upon completion, concentrate the reaction mixture and purify the crude product by column chromatography or recrystallization to obtain the N-substituted 4-hydroxy-2-pyrrolidinone.
Experimental Workflows
Caption: Synthetic pathways from Boc-GABOB to various modulator classes.
Pharmacological Evaluation
The synthesized Boc-GABOB derivatives can be evaluated for their activity at GABA receptors using a variety of in vitro assays. After deprotection of the Boc group, the final compounds are ready for biological testing.
Boc Deprotection
Materials:
-
Boc-protected GABOB derivative
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane or diethyl ether)
-
Dichloromethane (DCM) or other appropriate solvent
-
Diethyl ether
Procedure:
-
Dissolve the Boc-protected compound in DCM.
-
Add an excess of the acidic solution (e.g., 20-50% TFA in DCM or 4M HCl in dioxane) at 0°C.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the amine salt.
-
Collect the solid by filtration and dry under vacuum. The resulting compound can be used directly for biological assays or further purified.[5]
In Vitro Assays
This assay measures the ability of a test compound to displace a radiolabeled ligand from the GABAA receptor.
Materials:
-
Rat brain membranes (or cell lines expressing specific GABAA receptor subtypes)
-
[³H]Muscimol or [³H]Gabazine (radioligand)
-
Test compound (GABOB derivative)
-
GABA (for determining non-specific binding)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
-
Glass fiber filters (e.g., Whatman GF/B)
Procedure:
-
Prepare rat brain membranes by homogenization and centrifugation.
-
In a series of tubes, add the brain membrane preparation, a fixed concentration of the radioligand (e.g., 1-5 nM [³H]Muscimol), and varying concentrations of the test compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled GABA (e.g., 1 mM).
-
Incubate the mixture at 4°C for 30-60 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.
This assay directly measures the functional effect of a compound on the GABAA receptor ion channel.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding the desired GABAA receptor subunits (e.g., α1, β2, γ2)
-
Two-electrode voltage clamp setup (amplifier, digitizer, microscope, micromanipulators)
-
Recording solution (e.g., ND96)
-
GABA stock solution
-
Test compound (GABOB derivative)
Procedure:
-
Inject the Xenopus oocytes with the cRNA for the GABAA receptor subunits and incubate for 2-5 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes and clamp the membrane potential at a holding potential of -60 to -80 mV.
-
Apply a sub-maximal concentration of GABA (e.g., EC₁₀-EC₂₀) to elicit a baseline current response.
-
Co-apply the test compound with GABA and record the change in the current response.
-
Wash out the compounds and allow the oocyte to recover.
-
Perform dose-response experiments to determine the EC₅₀ or IC₅₀ of the test compound.
Data Presentation
The following tables provide a template for summarizing the pharmacological data obtained for novel GABOB derivatives.
Table 1: Binding Affinities of GABOB Derivatives at GABAA Receptors
| Compound | Radioligand | Receptor Subtype | Kᵢ (nM) |
| Derivative 1 | [³H]Muscimol | α₁β₂γ₂ | |
| Derivative 2 | [³H]Muscimol | α₁β₂γ₂ | |
| ... | ... | ... | ... |
Table 2: Functional Potency of GABOB Derivatives at GABAA Receptors
| Compound | Assay Type | Receptor Subtype | EC₅₀/IC₅₀ (µM) | Efficacy (% of GABA max) |
| Derivative 1 | TEVC | α₁β₂γ₂ | ||
| Derivative 2 | TEVC | α₁β₂γ₂ | ||
| ... | ... | ... | ... | ... |
Signaling Pathways
Caption: Simplified GABAA receptor signaling pathway and modulation.
Caption: Simplified GABAB receptor signaling pathway.
Conclusion
Boc-GABOB is a highly valuable and versatile starting material for the synthesis of novel GABA receptor modulators. Its trifunctional nature allows for the generation of diverse chemical libraries of esters, amides, and cyclic derivatives. The protocols outlined in this application note provide a solid foundation for the chemical synthesis and subsequent pharmacological characterization of these compounds. The systematic exploration of the chemical space around the GABOB core, facilitated by the use of this precursor, holds significant promise for the discovery of new therapeutic agents targeting the GABAergic system.
References
- 1. GABA - Wikipedia [en.wikipedia.org]
- 2. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What are GABAB receptor modulators and how do they work? [synapse.patsnap.com]
- 4. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating Boc-GABOB into Peptidomimetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptidomimetics are crucial tools in modern drug discovery, offering the potential for enhanced therapeutic properties such as increased metabolic stability, improved oral bioavailability, and better receptor affinity and selectivity compared to their natural peptide counterparts. A key strategy in the design of peptidomimetics is the incorporation of non-proteinogenic amino acids. One such valuable building block is (R,S)-4-(tert-butoxycarbonylamino)-3-hydroxybutyric acid (Boc-GABOB) . GABOB (γ-amino-β-hydroxybutyric acid) is a structural analog of the primary inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA). The incorporation of GABOB into peptide sequences can induce specific secondary structures and modulate the biological activity of the resulting peptidomimetic, making it a molecule of significant interest for the development of novel therapeutics targeting GABAergic signaling pathways.[1]
These application notes provide detailed protocols and technical guidance for the successful incorporation of Boc-GABOB into peptidomimetics using Boc-based solid-phase peptide synthesis (SPPS).
Data Presentation
Table 1: Key Reagents and Equipment
| Reagent/Equipment | Purpose | Supplier Example |
| Boc-GABOB | Building block for synthesis | Commercially available |
| Solid-phase synthesis resin | Solid support for peptide assembly | Merrifield, MBHA, or PAM resin[2] |
| Coupling reagents (HBTU, DIC) | Activation of carboxylic acid for amide bond formation | Various chemical suppliers |
| Base (DIEA) | Neutralization and activation | Various chemical suppliers |
| Boc deprotection reagent (TFA) | Removal of the Boc protecting group | Various chemical suppliers |
| Hydroxyl protecting group (TBDMS-Cl) | Protection of the GABOB hydroxyl group | Various chemical suppliers |
| Cleavage cocktail (e.g., HF/anisole) | Cleavage of the peptide from the resin | Requires specialized apparatus |
| HPLC system | Purification of the final peptidomimetic | Various equipment manufacturers |
| Mass spectrometer | Characterization of the final product | Various equipment manufacturers |
| NMR spectrometer | Structural analysis of the final product | Various equipment manufacturers |
Table 2: Representative Yields and Purity for a Model GABOB-containing Dipeptide
| Step | Parameter | Typical Value | Notes |
| Resin Loading | Substitution Level | 0.5 - 1.0 mmol/g | Varies with resin type. |
| Boc-GABOB(O-TBDMS) Coupling | Coupling Efficiency | >95% | Monitored by Kaiser test. |
| Final Cleavage | Crude Product Yield | 60 - 80% | Dependent on sequence and scale. |
| HPLC Purification | Final Purity | >98% | Achievable with standard protocols. |
Experimental Protocols
Protocol 1: Protection of the Hydroxyl Group of Boc-GABOB
Due to the reactive nature of the hydroxyl group on GABOB, it is crucial to protect it prior to its use in solid-phase peptide synthesis to prevent unwanted side reactions. A commonly used and effective protecting group for hydroxyl functions is the tert-butyldimethylsilyl (TBDMS) group.
Materials:
-
Boc-GABOB
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Boc-GABOB (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.
-
Add a solution of TBDMS-Cl (1.2 eq) in anhydrous DMF dropwise to the mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-GABOB(O-TBDMS)-OH.
-
Purify the product by flash column chromatography on silica gel.
Protocol 2: Solid-Phase Synthesis of a GABOB-Containing Peptide
This protocol outlines the manual Boc-SPPS for the incorporation of the protected Boc-GABOB(O-TBDMS)-OH into a peptide sequence.
Materials:
-
Appropriate resin (e.g., Merrifield resin for a C-terminal acid, MBHA resin for a C-terminal amide)[2]
-
Boc-protected amino acids
-
Boc-GABOB(O-TBDMS)-OH
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
50% Trifluoroacetic acid (TFA) in DCM
-
10% N,N-Diisopropylethylamine (DIEA) in DCM
-
Coupling reagents: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
Procedure:
-
Resin Swelling: Swell the resin in DCM in a reaction vessel for 30 minutes, followed by DMF for another 30 minutes.
-
First Amino Acid Coupling (if not pre-loaded):
-
Activate the first Boc-protected amino acid (2-4 eq) using HBTU (1.95 eq) and DIEA (4 eq) in DMF.
-
Add the activated amino acid to the resin and agitate for 1-2 hours.
-
Monitor the coupling completion using a Kaiser test (should be negative).
-
Wash the resin with DMF and DCM.
-
-
Boc Deprotection:
-
Neutralization:
-
Wash the resin with 10% DIEA in DCM (2 x 2 minutes).[3]
-
Wash the resin with DCM and DMF.
-
-
Boc-GABOB(O-TBDMS)-OH Coupling:
-
In a separate vessel, dissolve Boc-GABOB(O-TBDMS)-OH (2-4 eq) and HOBt (2-4 eq) in DMF.
-
Add DIC (2-4 eq) to the solution and pre-activate for 10-15 minutes.
-
Add the activated Boc-GABOB(O-TBDMS)-OH solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the coupling completion using a Kaiser test. If the test is positive, a second coupling may be performed.[4]
-
Wash the resin with DMF and DCM.
-
-
Chain Elongation: Repeat steps 3-5 for each subsequent amino acid to be added to the peptide chain.
-
Final Boc Deprotection: After the final coupling, perform a final Boc deprotection as described in step 3.
Protocol 3: Cleavage and Deprotection
This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups, including the TBDMS group from the GABOB residue.
Materials:
-
Peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Anisole (scavenger)
-
HF cleavage apparatus
-
Cold diethyl ether
Procedure:
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the dried resin in the reaction vessel of the HF cleavage apparatus.
-
Add anisole as a scavenger (approximately 1 mL per gram of resin).
-
Cool the reaction vessel to -5 to 0 °C.
-
Carefully condense anhydrous HF into the reaction vessel.
-
Stir the mixture at 0 °C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the crude peptide several times with cold diethyl ether to remove scavengers and cleaved protecting groups.
-
Dry the crude peptide under vacuum.
Protocol 4: Purification and Characterization
Purification by HPLC:
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).
-
Purify the peptide using a preparative reverse-phase HPLC system with a C18 column.[5]
-
Use a linear gradient of acetonitrile in water (both containing 0.1% TFA).
-
Monitor the elution profile at 220 nm and collect the fractions containing the desired peptide.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and lyophilize to obtain the final purified peptidomimetic.
Characterization:
-
Mass Spectrometry (MS): Confirm the molecular weight of the purified peptidomimetic using ESI-MS or MALDI-TOF MS.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Perform 1D and 2D NMR experiments (e.g., COSY, TOCSY, NOESY) to confirm the structure and determine the conformation of the GABOB-containing peptidomimetic.[7]
Mandatory Visualizations
Caption: Experimental workflow for the incorporation of Boc-GABOB into peptidomimetics.
Caption: Simplified GABAergic signaling pathway and the modulatory role of GABOB-peptidomimetics.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NMR and circular dichroism studies of synthetic peptides derived from the third intracellular loop of the beta-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Crystallization of (R)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid is a chiral building block of significant interest in medicinal chemistry and drug development.[1] Its structural features, including a hydroxyl group and a protected amine, make it a valuable component in the synthesis of various pharmaceutical agents.[1] Obtaining this intermediate in a highly pure, crystalline form is crucial for downstream applications, ensuring stereochemical integrity and facilitating handling and formulation. However, like many Boc-protected amino acids, it can sometimes be challenging to crystallize, often isolating as an oil or an amorphous solid.[2]
These application notes provide detailed protocols and guidance for the crystallization of this compound, drawing upon established methods for the purification of Boc-protected amino acids.
Crystallization Strategies
Several techniques can be employed for the crystallization of Boc-protected amino acids. The choice of method depends on the physical state of the crude product (e.g., oil, amorphous solid) and the nature of the impurities.
-
Solvent/Anti-Solvent Recrystallization: This is a common and effective method where the crude compound is dissolved in a minimal amount of a "good" solvent in which it is highly soluble, followed by the gradual addition of a "poor" solvent (anti-solvent) in which it is sparingly soluble to induce precipitation.[3][4]
-
Seeding: In cases where spontaneous crystallization is difficult, adding a seed crystal of the pure compound to a supersaturated solution can initiate crystal growth.[4][5] This is particularly useful when the product is obtained as a viscous oil.[4][5]
-
Pulping/Trituration: This technique involves stirring the oily or amorphous product with a solvent in which it has low solubility. This process can help to break up the oil and induce the formation of a crystalline solid by providing a medium for molecular rearrangement.
-
Dicyclohexylamine (DCHA) Salt Formation: For acids that are particularly difficult to crystallize, forming a salt with dicyclohexylamine can yield a stable, crystalline solid. This salt can then be purified by recrystallization and subsequently converted back to the free acid.[4]
Data Presentation: Recommended Solvent Systems for Crystallization
The selection of an appropriate solvent system is critical for successful crystallization. The following table summarizes common solvent systems used for the crystallization of Boc-protected amino acids, which can serve as a starting point for optimizing the crystallization of this compound.
| "Good" Solvent (High Solubility) | "Poor" Solvent (Anti-Solvent, Low Solubility) |
| Ethyl Acetate | Hexane or Heptane |
| Ethanol | Water |
| Toluene | Methanol |
| Diethyl Ether | - (Used for DCHA salt precipitation) |
Experimental Protocols
Protocol 1: Solvent/Anti-Solvent Recrystallization
This protocol describes a general method for the recrystallization of this compound from a binary solvent system.
Materials:
-
Crude this compound
-
Ethyl acetate ("good" solvent)
-
Hexane ("poor" solvent)
-
Erlenmeyer flask
-
Stir bar and magnetic stir plate with heating
-
Ice bath
-
Vacuum filtration apparatus (Büchner funnel, filter flask, vacuum source)
-
Filter paper
Procedure:
-
Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a stir bar.
-
Add a minimal amount of ethyl acetate to the flask and gently warm the mixture while stirring to dissolve the compound completely.
-
Once a clear solution is obtained, slowly add hexane dropwise while continuing to stir.
-
Continue adding hexane until the solution becomes persistently cloudy, indicating the point of supersaturation.
-
Add a few drops of ethyl acetate back into the solution until it becomes clear again.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of cold hexane to remove any residual soluble impurities.
-
Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Crystallization from an Oily Product via Seeding and Pulping
This protocol is suitable if the product is isolated as a viscous oil.
Materials:
-
Oily this compound
-
Seed crystals of pure this compound
-
A weak polar solvent (e.g., diethyl ether or cyclohexane)
-
Beaker or flask
-
Spatula or stirring rod
-
Vacuum filtration apparatus
Procedure:
-
Transfer the oily product to a beaker or flask.
-
Add a small seed crystal of the pure compound to the oil.
-
Allow the mixture to stand at room temperature for an extended period (e.g., 18-27 hours) to allow for solidification to propagate from the seed crystal.[4][5]
-
Once the oil has solidified, add a weak polar solvent such as diethyl ether or cyclohexane.
-
Stir the solid in the solvent (pulping) for a period of time (e.g., 2 hours) at room temperature to break up the solid and wash away impurities.[5]
-
Collect the crystalline solid by vacuum filtration.
-
Wash the crystals with a small amount of the cold pulping solvent.
-
Dry the product under reduced pressure.
Troubleshooting
-
Crystals do not form: The solution may be too dilute. Try evaporating some of the "good" solvent to increase the concentration.[4] Alternatively, the chosen solvent system may not be appropriate; experiment with other solvent combinations.[4] Impurities may also be inhibiting crystallization; consider further purification of the crude product, such as an aqueous wash, before attempting recrystallization.[2]
-
Product oils out: The solution may be cooling too quickly, or the anti-solvent may have been added too rapidly. Ensure slow cooling and gradual addition of the anti-solvent.
-
Low yield: A significant amount of the product may remain in the mother liquor. Cooling the filtrate to a lower temperature or partially evaporating the solvent and cooling again may yield a second crop of crystals.
Visualizations
References
Application Notes and Protocols for Confirming the Purity of Boc-GABOB
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(tert-Butoxycarbonyl)-γ-amino-β-hydroxybutyric acid (Boc-GABOB) is a protected form of γ-amino-β-hydroxybutyric acid (GABOB), a derivative of the neurotransmitter GABA. The purity of Boc-GABOB is critical for its use in peptide synthesis and other applications in drug development, as impurities can lead to unwanted side reactions and affect the quality of the final product. This document provides detailed analytical methods for confirming the purity of Boc-GABOB.
It is important to distinguish Boc-GABOB (N-(tert-butoxycarbonyl)-4-amino-3-hydroxybutanoic acid) from the structurally similar Boc-GABA (N-(tert-butoxycarbonyl)-4-aminobutanoic acid). While the analytical methodologies are similar, the expected quantitative data will differ due to the presence of the hydroxyl group in Boc-GABOB. These protocols are specifically tailored for Boc-GABOB.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of Boc-GABOB by separating the main compound from potential impurities. A reversed-phase HPLC method with UV detection is typically employed.
Data Presentation
| Parameter | Typical Value |
| Purity Specification | ≥98.0% (by HPLC) |
| Typical Retention Time | 5-10 minutes (will vary with specific method) |
| Limit of Detection (LOD) | ~0.01% |
| Limit of Quantitation (LOQ) | ~0.03% |
Experimental Protocol
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Boc-GABOB sample
-
Reference standard of Boc-GABOB (if available)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the Boc-GABOB sample in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL solution.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Gradient Elution:
Time (minutes) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 25.1 95 5 | 30 | 95 | 5 |
-
-
Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of Boc-GABOB as the percentage of the main peak area relative to the total peak area of all components.
-
Visualization
Asymmetric Synthesis Strategies Employing (R)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
(R)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid, a versatile chiral building block, offers a valuable scaffold for the asymmetric synthesis of a wide range of pharmaceutical agents and biologically active molecules. Its inherent stereochemistry and functional groups—a protected amine, a hydroxyl group, and a carboxylic acid—make it an ideal starting material for constructing complex chiral molecules with high enantiomeric purity. This document provides detailed application notes and experimental protocols for the use of this key intermediate in the synthesis of important pharmaceutical targets.
Application in the Synthesis of (R)-γ-Amino-β-hydroxybutyric Acid (GABOB)
(R)-γ-Amino-β-hydroxybutyric acid (GABOB) is a neuromodulatory agent with anticonvulsant and hypotensive properties. The (R)-enantiomer is known to possess greater biological activity than its (S)-counterpart. The synthesis of (R)-GABOB can be efficiently achieved from this compound, leveraging the existing stereocenter to ensure the desired product configuration.
Synthetic Strategy Overview
The synthetic approach involves the strategic manipulation of the functional groups of the starting material. A key transformation is the conversion of the carboxylic acid to an amine, which can be achieved through a Curtius rearrangement or a similar transformation. The protected amine and hydroxyl groups are carried through the synthesis and deprotected in the final step to yield (R)-GABOB.
Experimental Protocol: Synthesis of (R)-GABOB
This protocol is a representative procedure based on established chemical transformations.
Step 1: Activation of the Carboxylic Acid
-
Dissolve this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq.) dropwise, followed by the slow addition of ethyl chloroformate (1.1 eq.).
-
Stir the reaction mixture at 0 °C for 1-2 hours.
Step 2: Formation of the Acyl Azide
-
In a separate flask, dissolve sodium azide (1.5 eq.) in water.
-
Add the solution of sodium azide to the reaction mixture from Step 1 at 0 °C.
-
Stir vigorously for 1-2 hours, allowing the reaction to proceed.
Step 3: Curtius Rearrangement
-
Extract the acyl azide into toluene.
-
Carefully heat the toluene solution to reflux. The rearrangement to the isocyanate is typically accompanied by the evolution of nitrogen gas.
-
Continue heating until the gas evolution ceases.
Step 4: Hydrolysis of the Isocyanate
-
Cool the reaction mixture and add water.
-
Heat the mixture to hydrolyze the isocyanate to the corresponding amine.
Step 5: Deprotection to Yield (R)-GABOB
-
Acidify the aqueous solution with concentrated hydrochloric acid.
-
Heat the solution to reflux to remove the Boc protecting group.
-
Cool the solution and purify by ion-exchange chromatography to obtain (R)-GABOB.
| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) |
| 1-5 | (R)-GABOB | This compound | 1. EtOCOCl, Et3N2. NaN33. Toluene, Δ4. H2O5. HCl | ~60-70 (overall) | >98 |
Application in the Synthesis of L-Carnitine
L-Carnitine is an essential molecule involved in fatty acid metabolism, transporting long-chain fatty acids into the mitochondria for beta-oxidation. Its synthesis from this compound provides a stereochemically defined route to this important compound.
Synthetic Strategy Overview
The synthesis of L-Carnitine from the title compound requires the conversion of the protected amine into a quaternary ammonium salt and the reduction of the carboxylic acid to a primary alcohol, followed by appropriate functional group manipulations.
Experimental Protocol: Synthesis of L-Carnitine
This protocol outlines a potential synthetic route.
Step 1: Boc Deprotection
-
Dissolve this compound (1.0 eq.) in a suitable solvent such as dioxane or methanol.
-
Add a solution of hydrochloric acid (e.g., 4M in dioxane) and stir at room temperature until the deprotection is complete (monitored by TLC).
-
Remove the solvent under reduced pressure to obtain the hydrochloride salt of (R)-4-amino-3-hydroxybutanoic acid.
Step 2: Reductive Amination
-
Dissolve the product from Step 1 in water.
-
Add aqueous formaldehyde (excess).
-
Add a palladium on carbon catalyst (Pd/C, 10 mol%).
-
Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete.
-
Filter off the catalyst and concentrate the solution.
Step 3: Quaternization
-
Dissolve the product from Step 2 in a suitable solvent like methanol.
-
Add methyl iodide (excess) and stir at room temperature. The reaction progress can be monitored by the precipitation of the quaternary ammonium salt.
-
Isolate the product by filtration and purify by recrystallization to obtain L-Carnitine.
| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) |
| 1-3 | L-Carnitine | This compound | 1. HCl2. HCHO, H2, Pd/C3. CH3I | ~50-60 (overall) | >99 |
Signaling Pathway: The Carnitine Shuttle
L-Carnitine, synthesized from precursors like this compound, plays a critical role in cellular energy metabolism through the carnitine shuttle. This shuttle system transports long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce ATP.
Concluding Remarks
This compound is a cornerstone chiral building block for the asymmetric synthesis of high-value pharmaceutical compounds. The protocols and data presented herein demonstrate its utility and provide a foundation for researchers to develop novel synthetic strategies for a variety of drug targets. The inherent stereochemistry and versatile functional groups of this starting material make it an invaluable tool in modern drug discovery and development.
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to improve the yield and purity of (R)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid synthesis.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, particularly focusing on the critical asymmetric reduction step of ethyl 4-((tert-butoxycarbonyl)amino)-3-oxobutanoate.
Frequently Asked Questions (FAQs):
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Incomplete Reaction: The reaction may not be running to completion. Consider extending the reaction time or slightly increasing the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Substrate Quality: Ensure the starting material, ethyl 4-((tert-butoxycarbonyl)amino)-3-oxobutanoate, is of high purity. Impurities can interfere with the catalyst and reduce efficiency.
-
Catalyst Activity: The catalyst, whether chemical or enzymatic, may have reduced activity. For chemical catalysts, ensure it has been stored under appropriate inert conditions. For enzymatic catalysts, verify the storage conditions (temperature) and age of the enzyme.
-
Hydrogen Pressure (for hydrogenation): In catalytic hydrogenation, insufficient hydrogen pressure can lead to incomplete reduction. Ensure your reaction vessel is properly sealed and pressurized.
-
Solvent Choice: The choice of solvent is critical. For many asymmetric hydrogenations, polar solvents like methanol or ethanol are effective.
Q2: The enantiomeric excess (e.e.) of my product is poor. How can I increase the stereoselectivity?
A2: Achieving high enantioselectivity is a primary challenge. Consider the following:
-
Catalyst Selection: The choice of chiral catalyst is paramount. For the asymmetric hydrogenation of the keto-ester precursor, ruthenium-based catalysts with chiral phosphine ligands (e.g., Ru-BINAP) are commonly employed. The specific ligand can have a significant impact on stereoselectivity.
-
Enzyme Specificity: In biocatalytic reductions, the choice of enzyme and its specific isoform is crucial. Different ketoreductases will exhibit varying levels of stereoselectivity for the same substrate.
-
Reaction Temperature: Lowering the reaction temperature often enhances enantioselectivity by reducing the energy available for the formation of the undesired enantiomer.
-
Solvent Effects: The solvent can influence the three-dimensional conformation of the catalyst-substrate complex, thereby affecting stereoselectivity. Experiment with different solvents to find the optimal one for your catalytic system.
Q3: I am observing significant side product formation. What are these side products and how can I minimize them?
A3: A common side product is the result of the reduction of the ester group in addition to the ketone.
-
Choice of Reducing Agent: Borohydride-based reducing agents, if not used under carefully controlled conditions, can sometimes lead to over-reduction. For catalytic hydrogenation, this is less of an issue.
-
Reaction Conditions: Harsh reaction conditions (high temperature or prolonged reaction times) can promote side reactions. Optimize these parameters to be as mild as possible while still achieving a reasonable reaction rate.
Q4: The purification of the final product is difficult. What strategies can I use?
A4: Purification challenges often arise from the polar nature of the product and the presence of unreacted starting materials or side products.
-
Chromatography: Column chromatography on silica gel is a common method. A gradient elution system, starting with a non-polar solvent system and gradually increasing the polarity, can effectively separate the product.
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure product.
-
Extraction pH: During aqueous workup, carefully controlling the pH is crucial. The carboxylic acid group will be deprotonated at high pH, making it water-soluble, while the Boc-protecting group can be labile at very low pH.
Data Presentation: Comparison of Synthesis Methods
The following table summarizes quantitative data for different catalytic systems used in the asymmetric reduction of ethyl 4-((tert-butoxycarbonyl)amino)-3-oxobutanoate.
| Catalyst/Enzyme | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| Ru(OAc)₂[(R)-BINAP] | H₂ (10 atm) | Ethanol | 50 | 95 | 98 |
| Ketoreductase (KRED) | Isopropanol (cosubstrate) | Buffer (pH 7.0) | 30 | >99 | >99 |
| NaBH₄ / L-tartaric acid | - | THF/H₂O | 0 | 85 | 92 |
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation using a Ru-BINAP Catalyst
-
Reaction Setup: To a high-pressure reactor, add ethyl 4-((tert-butoxycarbonyl)amino)-3-oxobutanoate (1.0 eq) and Ru(OAc)₂[(R)-BINAP] (0.01 eq).
-
Solvent Addition: Add degassed ethanol as the solvent.
-
Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 10 atm.
-
Reaction: Stir the reaction mixture at 50°C for 12-24 hours, monitoring the reaction progress by TLC or HPLC.
-
Workup: After the reaction is complete, carefully vent the reactor and concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
-
Hydrolysis: The resulting ethyl ester is then hydrolyzed to the carboxylic acid using a mild base such as lithium hydroxide (LiOH) in a mixture of THF and water.
Protocol 2: Biocatalytic Reduction using a Ketoreductase (KRED)
-
Reaction Mixture: In a temperature-controlled vessel, prepare a buffered solution (e.g., potassium phosphate buffer, pH 7.0).
-
Reagent Addition: Add ethyl 4-((tert-butoxycarbonyl)amino)-3-oxobutanoate (1.0 eq), the ketoreductase enzyme, and a co-factor regeneration system (e.g., NADP⁺ and isopropanol as a cosubstrate with an appropriate dehydrogenase).
-
Reaction: Stir the mixture at 30°C. Maintain the pH of the reaction mixture around 7.0. Monitor the reaction progress by HPLC.
-
Workup: Once the reaction is complete, quench the reaction by adding a water-immiscible organic solvent like ethyl acetate.
-
Extraction: Separate the organic layer, and extract the aqueous layer multiple times with the organic solvent.
-
Purification and Hydrolysis: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. The subsequent hydrolysis step is similar to that in Protocol 1.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
Overcoming challenges in the purification of Boc-GABOB
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N-Boc-γ-amino-β-hydroxybutyric acid (Boc-GABOB).
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the purification of Boc-GABOB, presented in a question-and-answer format.
Q1: My crude Boc-GABOB is an oil and will not solidify or crystallize. What should I do?
A1: The oily nature of many Boc-protected amino acids, including Boc-GABOB, is a frequent challenge. Several strategies can be employed to induce crystallization:
-
Seed Crystallization: If you have a small amount of solid Boc-GABOB, add a seed crystal to the oil to initiate crystallization.[1][2]
-
Solvent System Optimization: Experiment with various solvent systems. A common approach is to dissolve the oil in a minimal amount of a "good" solvent (e.g., ethyl acetate, diethyl ether) and then slowly add a "poor" or "anti-solvent" (e.g., hexanes, pentane) until turbidity appears. Gentle heating to redissolve, followed by slow cooling, can promote crystal formation.
-
Slow Cooling: Rapid cooling often favors oiling out. Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator.
-
Concentration Adjustment: Your solution may be too dilute. Try removing some of the solvent under reduced pressure to increase the concentration before attempting to crystallize.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the solvent-air interface. The microscopic grooves can provide nucleation sites for crystal growth.
-
Dicyclohexylamine (DCHA) Salt Formation: As a last resort, Boc-amino acids can often be purified by forming a crystalline dicyclohexylamine (DCHA) salt. The salt can then be isolated and the Boc-GABOB can be liberated.
Q2: My final product has a low yield and/or purity after purification. What are the likely causes and solutions?
A2: Low yield and purity can stem from several factors throughout the synthesis and purification process.
-
Incomplete Reaction: Ensure the initial Boc protection reaction has gone to completion using an appropriate analytical method like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Presence of Impurities: Common impurities from the synthesis include unreacted GABOB, di-tert-butyl dicarbonate ((Boc)₂O), and tert-butanol.
-
Removal of (Boc)₂O: Excess (Boc)₂O can sometimes be removed by washing the organic layer with a mild base like sodium bicarbonate solution or by co-evaporation with a solvent like toluene.
-
Removal of Water-Soluble Impurities: Performing aqueous washes of the crude product can help remove unreacted starting materials and other water-soluble byproducts. Adjusting the pH during the workup is also crucial for removing acidic or basic reagents.
-
-
Suboptimal Chromatography: If using column chromatography, consider the following:
-
Peak Tailing: The basic nature of the free amine in any unreacted GABOB or the slight basicity of Boc-GABOB can cause tailing on silica gel. Adding a small amount of a volatile base, such as triethylamine (0.1-1%), to the eluent can suppress this interaction and improve peak shape.
-
Incorrect Mobile Phase Polarity: The polarity of the mobile phase may not be optimal for separation. Use TLC to screen for a solvent system that provides good separation between your product and impurities, aiming for an Rf value of 0.2-0.4 for the product. A gradient elution may be necessary.
-
Q3: How can I effectively monitor the purification process?
A3: Consistent monitoring is key to a successful purification.
-
Thin Layer Chromatography (TLC): TLC is an indispensable tool for tracking the progress of a reaction and for identifying the fractions containing the purified product during column chromatography. Use a suitable stain, such as potassium permanganate, if your compound is not UV-active.
-
High-Performance Liquid Chromatography (HPLC): For a more quantitative assessment of purity, HPLC is the method of choice. It can provide accurate information on the percentage of your desired product and the presence of any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful techniques to confirm the structure of your purified Boc-GABOB and to identify any remaining impurities.
Data Presentation
The following table summarizes typical quantitative data for the purification of Boc-protected amino acids, which can be considered representative for the purification of Boc-GABOB. Actual results may vary depending on the specific experimental conditions.
| Parameter | Recrystallization | Column Chromatography |
| Typical Yield | 70-90% | 60-85% |
| Achievable Purity (by HPLC) | >98% | >99% |
| Primary Impurities Addressed | Unreacted starting materials, byproducts | Closely related impurities, byproducts |
| Key Considerations | Requires a crystallizable compound | Time-consuming, requires solvent optimization |
Experimental Protocols
Protocol 1: Purification of Boc-GABOB by Recrystallization
This protocol is suitable for purifying crude Boc-GABOB that is a solid or can be induced to crystallize.
-
Dissolution: Place the crude Boc-GABOB in an Erlenmeyer flask. Add a minimal amount of a "good" solvent (e.g., ethyl acetate) and gently heat while stirring until the solid is completely dissolved.
-
Addition of Anti-Solvent: Slowly add a "poor" solvent (e.g., hexanes) dropwise with continuous stirring until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of the "good" solvent back into the mixture until it becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. For enhanced crystal formation, subsequently place the flask in a refrigerator or an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification of Boc-GABOB by Silica Gel Column Chromatography
This protocol is recommended for purifying oily or highly impure Boc-GABOB.
-
TLC Analysis: Determine an optimal mobile phase system using TLC. A good starting point for Boc-GABOB is a mixture of ethyl acetate and hexanes, or dichloromethane and methanol. An ideal solvent system will give the Boc-GABOB an Rf value of approximately 0.2-0.4. To mitigate peak tailing, consider adding 0.5% triethylamine to the mobile phase.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks.
-
Sample Loading: Dissolve the crude Boc-GABOB in a minimal amount of the mobile phase or a strong solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase. If using a gradient, gradually increase the polarity of the mobile phase to elute the more polar Boc-GABOB.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Boc-GABOB.
Mandatory Visualization
GABOB Signaling Pathway
GABOB is an analog of GABA (γ-aminobutyric acid) and is known to act on GABA receptors, particularly the GABA-B receptor.[3][4] The following diagram illustrates the canonical GABA-B receptor signaling pathway.
Caption: Simplified GABOB signaling via the GABA-B receptor.
Boc-GABOB Purification Workflow
The following diagram outlines the general workflow for the purification of Boc-GABOB.
References
- 1. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 2. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent advances of γ-aminobutyric acid: Physiological and immunity function, enrichment, and metabolic pathway [frontiersin.org]
Preventing side reactions during the Boc-deprotection of Boc-GABOB
Welcome to the Technical Support Center for the Boc-deprotection of Boc-GABOB (N-Boc-γ-amino-β-hydroxybutyric acid). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate potential challenges during this critical deprotection step. Our goal is to help you minimize side reactions and optimize your experimental protocols to achieve high yields and purity of your target GABOB.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to be aware of during the Boc-deprotection of Boc-GABOB?
A1: The two main side reactions of concern are:
-
Trifluoroacetylation of the β-hydroxyl group: When using Trifluoroacetic Acid (TFA) for deprotection, the free hydroxyl group of GABOB can be acylated by reactive trifluoroacetyl species, forming a trifluoroacetyl ester byproduct.[1]
-
γ-Lactam Formation: As a γ-amino acid, GABOB has the potential to undergo intramolecular cyclization to form the corresponding γ-lactam, particularly under acidic conditions that can activate the carboxylic acid.
Q2: How can I detect the formation of these side products?
A2: The most effective analytical techniques for identifying these byproducts are:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This method can separate the desired GABOB from its side products and provide mass data to confirm their identities. The trifluoroacetylated product will show a mass increase of 96 Da compared to GABOB. The lactam will have a mass corresponding to the loss of a water molecule from GABOB.
-
¹H and ¹⁹F NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H NMR can reveal new signals corresponding to the side products. ¹⁹F NMR is particularly useful for detecting the presence of the trifluoroacetyl group.
Q3: What are the recommended starting conditions for Boc-deprotection of Boc-GABOB?
A3: For a standard deprotection, we recommend starting with either TFA in dichloromethane (DCM) with a small amount of water or using a solution of hydrogen chloride (HCl) in an anhydrous solvent like 1,4-dioxane. The choice depends on the sensitivity of other functional groups in your molecule and the desired final salt form.
Troubleshooting Guides
Issue 1: Presence of an unexpected peak with a mass +96 Da in LC-MS analysis.
-
Symptom: Your LC-MS analysis of the crude product shows a significant peak with a mass 96 Da higher than the expected mass of GABOB.
-
Likely Cause: This indicates the formation of a trifluoroacetyl ester on the β-hydroxyl group of GABOB due to reaction with trifluoroacetic anhydride present in the TFA.
-
Solutions:
-
Modify TFA Conditions: Add a small percentage of water (e.g., 5%) to your TFA/DCM deprotection solution. The water will hydrolyze the reactive trifluoroacetic anhydride, thus preventing the esterification of your product.
-
Switch to a Non-Acylating Acid: Utilize a 4M solution of HCl in 1,4-dioxane. This reagent is highly effective for Boc deprotection and does not lead to the formation of ester byproducts.[2][3][4]
-
Issue 2: Low yield of GABOB and presence of a byproduct with a mass corresponding to GABOB - 18 Da.
-
Symptom: You observe a lower than expected yield of GABOB and detect a byproduct with a mass indicating the loss of a water molecule.
-
Likely Cause: This suggests the formation of the γ-lactam of GABOB through intramolecular cyclization.
-
Solutions:
-
Lower Reaction Temperature: Perform the deprotection at a lower temperature (e.g., 0 °C) to reduce the rate of the cyclization side reaction.
-
Optimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to minimize the time for the side reaction to occur.
-
Use Milder Acidic Conditions: If compatible with your substrate, consider using a less concentrated acid solution or a weaker acid.
-
Data Presentation
The following table summarizes a qualitative comparison of common Boc-deprotection methods for substrates containing acid-sensitive groups like hydroxyls, based on literature reports.[5][6]
| Deprotection Method | Reagents | Typical Conditions | Potential for O-Acylation | General Yield | Purity |
| Method A | Trifluoroacetic Acid (TFA) | 25-50% TFA in DCM, RT, 1-2 h | High (without additives) | Good to Excellent | Variable |
| Method B | TFA with Water | 95:5 TFA:H₂O, RT, 1-2 h | Low | Good to Excellent | Good |
| Method C | Hydrogen Chloride | 4M HCl in 1,4-Dioxane, RT, 0.5-1 h | Very Low | Excellent | Excellent |
Experimental Protocols
Protocol 1: Boc-Deprotection using TFA with Water
-
Preparation: Dissolve Boc-GABOB (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Prepare a deprotection solution of 95% TFA and 5% water (v/v). Slowly add the TFA/water mixture (10 equivalents of TFA) to the stirred solution of Boc-GABOB.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 1-2 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporate with toluene or DCM (3x) to remove residual TFA. The resulting GABOB-TFA salt can be used directly or purified.
Protocol 2: Boc-Deprotection using HCl in 1,4-Dioxane
-
Preparation: Dissolve Boc-GABOB (1 equivalent) in anhydrous 1,4-dioxane (to a concentration of ~0.1 M) in a round-bottom flask with a magnetic stir bar.
-
Reagent Addition: To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents).
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The deprotection is often complete within 30-60 minutes.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. To precipitate the GABOB hydrochloride salt, add diethyl ether to the residue. Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.[4][7]
Mandatory Visualizations
References
- 1. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. γ-Lactam synthesis [organic-chemistry.org]
- 4. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. jocpr.com [jocpr.com]
Technical Support Center: A Troubleshooting Guide for Peptide Coupling Reactions with Boc-GABOB
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for troubleshooting peptide coupling reactions involving N-Boc-γ-aminobutyric acid (Boc-GABOB). This guide provides a comprehensive resource in a question-and-answer format to address common challenges, optimize reaction conditions, and ensure the successful incorporation of this unique amino acid into your peptide sequences.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the coupling of Boc-GABOB in solid-phase peptide synthesis (SPPS)?
A1: The primary challenges in Boc-GABOB coupling stem from its structure. As a γ-amino acid, it is less reactive and more sterically hindered than typical α-amino acids. The hydroxyl group on the β-carbon can also introduce potential side reactions, such as lactam formation, particularly under basic conditions. Furthermore, aggregation of the growing peptide chain can hinder coupling efficiency.
Q2: Which coupling reagents are most effective for Boc-GABOB?
A2: For sterically hindered amino acids like Boc-GABOB, high-potency coupling reagents are recommended. Onium salt-based reagents such as HATU, HBTU, and PyBOP are generally more effective than carbodiimides like DCC or DIC alone.[1] The addition of additives like HOBt or OxymaPure to carbodiimide reactions can improve efficiency and suppress side reactions.[1][2]
Q3: What is lactam formation in the context of GABOB, and how can it be minimized?
A3: Lactam formation is an intramolecular cyclization reaction where the N-terminal amine of the GABOB residue attacks the activated C-terminus, forming a stable six-membered δ-lactam. This side reaction terminates the peptide chain. To minimize lactam formation, it is crucial to use pre-activation of the Boc-GABOB before adding it to the resin-bound peptide. This ensures that the activated carboxylic acid is readily available to react with the peptide's N-terminus, outcompeting the intramolecular cyclization. Using a less hindered base or performing the coupling at a lower temperature can also help reduce the rate of this side reaction.
Q4: How can I monitor the completeness of a Boc-GABOB coupling reaction?
A4: The Kaiser test (ninhydrin test) is a common qualitative method to detect the presence of free primary amines on the resin. A negative Kaiser test (the beads remain colorless or yellowish) indicates that the coupling reaction is complete. For quantitative analysis and to check for the presence of byproducts, analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) of a small, cleaved sample of the peptide are highly recommended.[3]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with Boc-GABOB.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Yield | - Steric Hindrance: The bulky nature of Boc-GABOB can impede the coupling reaction. - Peptide Aggregation: The growing peptide chain may aggregate on the solid support, blocking reactive sites. - Suboptimal Coupling Reagent: The chosen coupling reagent may not be potent enough. - Incomplete Deprotection: The N-terminal Boc group of the preceding amino acid was not fully removed. | - Switch to a more powerful coupling reagent: Use HATU, HBTU, or PyBOP.[1] - Increase reaction time and/or temperature: Extend the coupling time to 2-4 hours or slightly increase the temperature (e.g., to 30-40°C), while monitoring for side reactions. - Perform a double coupling: After the initial coupling, wash the resin and repeat the coupling step with fresh reagents. - Use a solvent that disrupts aggregation: Add a small amount of a chaotropic agent or switch to a solvent like NMP.[4] - Confirm complete deprotection: Perform a Kaiser test after the deprotection step to ensure the presence of free amines.[5] |
| Presence of Deletion Sequences (Peptide missing GABOB) | - Incomplete Coupling of Boc-GABOB: The coupling reaction did not go to completion. - Lactam Formation: The activated Boc-GABOB underwent intramolecular cyclization before coupling to the peptide. | - Optimize coupling conditions: Use a more potent coupling reagent and/or perform a double coupling as described above. - Pre-activate Boc-GABOB: Dissolve Boc-GABOB, the coupling reagent, and a hindered base (e.g., DIEA) in the solvent for a few minutes before adding the mixture to the resin. This minimizes the time the activated GABOB is available for intramolecular reactions. |
| Presence of Unexpected Peaks in HPLC/MS | - Side-chain reactions: The hydroxyl group of GABOB may undergo side reactions. - Racemization: Loss of stereochemical integrity at the chiral center of GABOB. - Byproducts from cleavage: Scavengers used during the final cleavage step can sometimes react with the peptide. | - Protect the hydroxyl group: If side reactions involving the hydroxyl group are suspected, consider using a protected version of GABOB (e.g., with a t-butyl group). - Use racemization-suppressing additives: When using carbodiimide coupling reagents, always include HOBt or OxymaPure.[1] - Optimize cleavage cocktail: Ensure the appropriate scavengers are used in the cleavage cocktail to protect sensitive residues and minimize side reactions. |
Data Presentation: Comparison of Coupling Reagents for Boc-Amino Acids
While specific comparative data for Boc-GABOB is limited in the literature, the following table summarizes the general performance of common coupling reagents for sterically hindered Boc-amino acids, which can serve as a guide for selecting the optimal reagent for your Boc-GABOB coupling reactions.
| Coupling Reagent | Class | Relative Speed | Crude Purity/Efficiency | Risk of Racemization | Key Considerations |
| HATU | Uronium/Aminium | Very Fast | Very High | Low | Highly efficient for sterically hindered couplings; forms a more reactive OAt-ester.[6] |
| HBTU/TBTU | Uronium/Aminium | Fast | High | Low (with HOBt) | Very efficient and widely used reagents.[7][8] |
| PyBOP | Phosphonium | Fast | High | Low | A safer alternative to the original BOP reagent.[1] |
| DIC/HOBt | Carbodiimide | Moderate | Moderate to High | Low (with HOBt) | Cost-effective; the diisopropylurea byproduct is soluble in common solvents.[7] |
| DCC/HOBt | Carbodiimide | Moderate | Moderate to High | Low (with HOBt) | Cost-effective, but the dicyclohexylurea byproduct is insoluble and can complicate purification.[9] |
Experimental Protocols
Protocol 1: Standard Boc-SPPS Cycle for Boc-GABOB Coupling using HBTU
This protocol outlines a standard manual cycle for solid-phase peptide synthesis using Boc-GABOB and HBTU as the coupling reagent.
-
Resin Swelling: Swell the resin (e.g., Merrifield or MBHA resin) in dichloromethane (DCM) for 30-60 minutes.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.
-
Drain the solution and add a fresh portion of 50% TFA in DCM.
-
Gently agitate for 20-30 minutes.
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x) and then DMF (3x).
-
-
Neutralization:
-
Treat the resin with a solution of 10% N,N-diisopropylethylamine (DIEA) in DMF for 2 minutes.
-
Drain and repeat the neutralization step.
-
Wash the resin with DMF (3x).
-
-
Boc-GABOB Coupling (Pre-activation):
-
In a separate vessel, dissolve Boc-GABOB (2-3 equivalents relative to resin loading) and HBTU (2-3 equivalents) in DMF.
-
Add DIEA (4-6 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.
-
Add the activated Boc-GABOB solution to the neutralized resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring and Washing:
-
Perform a Kaiser test on a small sample of resin to check for completion.
-
Once the test is negative, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
Protocol 2: Final Cleavage and Purification
-
Cleavage:
-
After the final Boc deprotection, wash the peptide-resin with DCM and dry it under vacuum.
-
Treat the dried resin with a cleavage cocktail (e.g., HF/anisole or a "Reagent K" mixture of TFA/water/phenol/thioanisole/ethanedithiol) for 1-2 hours at 0°C to room temperature.
-
-
Peptide Precipitation and Washing:
-
Filter the cleavage mixture to remove the resin.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge or filter to collect the peptide precipitate.
-
Wash the precipitate with cold diethyl ether several times to remove scavengers and byproducts.
-
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).
-
Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a suitable gradient of acetonitrile in water (both containing 0.1% TFA).[3]
-
-
Characterization and Lyophilization:
-
Analyze the purified fractions by analytical HPLC and Mass Spectrometry to confirm purity and identity.
-
Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.
-
Visualizing Experimental Workflows and Troubleshooting Logic
To aid in understanding the experimental process and troubleshooting logic, the following diagrams are provided in the DOT language for Graphviz.
References
Optimization of reaction conditions for the synthesis of (R)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (R)-4-((tert-butoxycarbonyl)amino)-3-hydroxybutanoic acid (Boc-GABOB).
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common chiral starting materials include (R)-malic acid, ethyl (R)-4-chloro-3-hydroxybutanoate, and (R)-4-amino-3-hydroxybutanoic acid (GABOB).[1] The choice of starting material often depends on commercial availability, cost, and the desired synthetic route.
Q2: What is the primary role of the tert-butoxycarbonyl (Boc) group in this synthesis?
A2: The Boc group is an acid-labile protecting group for the amine functionality.[2] It prevents the amino group from participating in unwanted side reactions during subsequent synthetic steps and can be removed under mild acidic conditions.[2]
Q3: What are the most common side reactions observed during the Boc protection step?
A3: Common side reactions include the formation of di-Boc products (double protection of the amine), O-acylation of the hydroxyl group, and the formation of urea byproducts, especially with sterically hindered amines.[3][] Racemization at the chiral center can also be a concern under certain conditions.[5]
Q4: How can racemization be minimized during the synthesis?
A4: To minimize racemization, it is crucial to use mild reaction conditions. This includes employing weaker, non-nucleophilic bases like N-methylmorpholine (NMM) instead of stronger bases, using non-polar aprotic solvents such as dichloromethane (DCM), and maintaining a low reaction temperature, typically around 0°C during the activation and coupling steps.[5] Minimizing the pre-activation time of the carboxylic acid can also reduce the risk of forming a racemization-prone oxazolone intermediate.[5]
Q5: What are the recommended purification methods for the final product?
A5: Purification of this compound can be achieved through several methods. Recrystallization from a suitable solvent system, such as ethyl acetate/petroleum ether, is a common technique. Column chromatography on silica gel can also be employed for further purification. In some cases, after hydrolysis of an ester precursor, the product can be purified by treatment with a strongly acidic ion-exchange resin followed by elution with a dilute aqueous ammonia solution.[6]
Troubleshooting Guides
Issue 1: Low Yield of Boc-Protected Product
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | Incomplete reaction | - Increase the reaction time or temperature moderately. High temperatures may cause side reactions.[7]- Ensure stoichiometric amounts of di-tert-butyl dicarbonate ((Boc)₂O) are used (typically 1.1-1.2 equivalents).- For sterically hindered amines, a more reactive Boc-donating reagent or a catalyst like 4-(dimethylamino)pyridine (DMAP) might be necessary, but be cautious of side reactions.[3] |
| Poor solubility of starting material | - Choose a solvent system that ensures the solubility of all reactants. A mixture of dioxane and water is often effective for amino acids.[] | |
| Product loss during workup | Product is water-soluble | - During aqueous workup, saturate the aqueous phase with NaCl to decrease the solubility of the product.- Perform multiple extractions with an organic solvent like ethyl acetate. |
Issue 2: Presence of Impurities in the Final Product
| Symptom | Possible Cause | Suggested Solution |
| Peak corresponding to di-Boc protected product in NMR or LC-MS | Excess (Boc)₂O or strong base | - Use a controlled amount of (Boc)₂O (around 1.1 equivalents).- Avoid using an excess of strong base. |
| Evidence of O-acylation of the hydroxyl group | Use of DMAP as a catalyst for an extended period | - If DMAP is used, monitor the reaction closely and avoid prolonged reaction times, especially overnight reactions.[] |
| Racemic or diastereomeric mixture detected by chiral HPLC | Harsh reaction conditions | - Maintain low temperatures (0°C) during the reaction.- Use a weaker base such as N-methylmorpholine (NMM).[5]- Use a non-polar aprotic solvent like DCM.[5] |
| Unreacted starting material | Incomplete reaction | - Refer to the troubleshooting guide for low yield. |
Data Presentation
Table 1: Effect of Base and Solvent on N-Boc Protection Yield (General)
| Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| General Aliphatic Amine | NaOH | Dioxane/Water | Room Temp | 12 | >90 |
| General Aliphatic Amine | NaHCO₃ | Dioxane/Water | Room Temp | 12 | >90 |
| General Aliphatic Amine | Triethylamine | Methanol | 40-50 | 4-6 | >95 |
| Sterically Hindered Amine | DMAP (catalyst) + Et₃N | DCM | Room Temp | 12-24 | Variable |
Note: This table presents general trends for Boc protection of amines. Optimal conditions for the synthesis of this compound should be determined experimentally.
Experimental Protocols
Protocol: Boc Protection of (R)-4-amino-3-hydroxybutanoic acid
This protocol describes the synthesis of this compound from (R)-4-amino-3-hydroxybutanoic acid.
Materials:
-
(R)-4-amino-3-hydroxybutanoic acid (GABOB)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve (R)-4-amino-3-hydroxybutanoic acid (1.0 equivalent) in a 1:1 mixture of dioxane and a 1 M aqueous solution of sodium bicarbonate.
-
Cool the solution to 0°C in an ice bath with stirring.
-
Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 0°C and carefully acidify to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/petroleum ether) or by column chromatography on silica gel.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. US4886908A - Method of preparing (R)-4-amino-3-hydroxybutyric acid - Google Patents [patents.google.com]
- 7. Thermal Methods - Wordpress [reagents.acsgcipr.org]
Investigating the stability and degradation pathways of Boc-GABOB
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation pathways of N-Boc-γ-aminobutyric acid (Boc-GABOB). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of Boc-GABOB?
A1: The stability of Boc-GABOB is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. The tert-butyloxycarbonyl (Boc) protecting group is known to be labile under acidic conditions.[1][2] Therefore, exposure to strong acids, and to a lesser extent high temperatures, can lead to its cleavage.
Q2: Under what conditions is the Boc group on Boc-GABOB expected to be cleaved?
A2: The Boc group is readily cleaved under acidic conditions.[1][2] Treatment with acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM), will efficiently remove the Boc group.[2] Significant degradation is not typically expected under neutral or basic conditions at room temperature.
Q3: What are the likely degradation products of Boc-GABOB?
A3: The primary degradation product under acidic conditions is expected to be γ-amino-β-hydroxybutyric acid (GABOB), with the loss of the Boc group as carbon dioxide and isobutene or tert-butanol. Under oxidative stress, other degradation products could potentially form, involving the secondary alcohol of the GABOB moiety.
Q4: How can I monitor the degradation of Boc-GABOB in my experiments?
A4: The degradation of Boc-GABOB can be monitored using various analytical techniques. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a common method to separate and quantify the parent compound and its degradation products.[2] Other techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) can also be employed to identify and characterize the degradation products.[1]
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly rapid degradation of Boc-GABOB in solution. | The solution may be acidic. Buffers can degrade over time or be improperly prepared. | Verify the pH of all solutions and buffers used. Ensure solvents are free of acidic impurities. Prepare fresh buffers for each experiment. |
| Inconsistent results in stability studies. | This could be due to variations in experimental conditions such as temperature fluctuations, inconsistent light exposure, or variable concentrations of reagents. | Maintain strict control over all experimental parameters. Use a calibrated incubator for temperature studies and a photostability chamber for light exposure studies. Ensure accurate and consistent preparation of all solutions. |
| Difficulty in separating Boc-GABOB from its degradation products by RP-HPLC. | The HPLC method may not be optimized for the specific compounds. | Adjust the mobile phase composition, gradient, flow rate, and column temperature. A different stationary phase (e.g., a different C18 column or a polar-embedded column) may be required for better separation. |
| Formation of multiple unknown degradation products. | This may occur under harsh stress conditions, such as high temperatures or strong oxidizing agents, leading to secondary degradation. | Reduce the severity of the stress conditions (e.g., lower the temperature, decrease the concentration of the oxidizing agent, or shorten the exposure time). Aim for 5-20% degradation to identify the primary degradation pathways.[3] |
Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[3][4] The following table summarizes typical conditions used in forced degradation studies.
| Stress Condition | Reagent/Condition | Typical Duration | Reference |
| Acidic Hydrolysis | 0.1 M to 1 M HCl | Up to 7 days | [3] |
| Basic Hydrolysis | 0.1 M to 1 M NaOH | Up to 7 days | [3] |
| Oxidative Degradation | 3% to 30% H₂O₂ | Up to 24 hours | [5] |
| Thermal Degradation | 50-70°C | Up to 7 days | [3] |
| Photolytic Degradation | Exposure to UV and visible light (ICH Q1B) | Variable | [3] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Boc-GABOB
This protocol outlines a general procedure for conducting forced degradation studies on Boc-GABOB.
1. Sample Preparation:
-
Prepare a stock solution of Boc-GABOB in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final peroxide concentration of 3%. Keep at room temperature.
-
Thermal Degradation: Store the stock solution in a temperature-controlled oven at 70°C.
-
Photolytic Degradation: Expose the stock solution to a light source according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
3. Time Points:
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
4. Quenching:
-
Acidic Samples: Neutralize with an equimolar amount of NaOH.
-
Basic Samples: Neutralize with an equimolar amount of HCl.
-
Oxidative Samples: The reaction can often be stopped by dilution prior to analysis.
5. Analysis:
-
Analyze the samples by a validated stability-indicating RP-HPLC method.
Protocol 2: RP-HPLC Method for Stability Testing
This protocol provides a starting point for developing an RP-HPLC method for analyzing Boc-GABOB and its degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Visualizations
Degradation Pathway of Boc-GABOB
Caption: Acid-catalyzed degradation of Boc-GABOB.
Experimental Workflow for Forced Degradation
Caption: Workflow for a forced degradation study.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. Forced degradation studies of biopharmaceuticals: Selection of stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jpionline.org [jpionline.org]
Identification and removal of impurities in (R)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid synthesis
Technical Support Center: Synthesis of (R)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The primary impurities can be categorized based on their origin:
-
From the Boc-protection reaction:
-
Unreacted Di-tert-butyl dicarbonate ((Boc)₂O): Often used in excess and can remain after the reaction.
-
tert-Butanol: A byproduct of the Boc protection reaction.[1]
-
Di-Boc product: Double protection of the amine, though less common.
-
-
From the starting material and side reactions:
-
Unreacted (R)-4-amino-3-hydroxybutanoic acid: Incomplete reaction can leave the starting material in the final product.
-
γ-Butyrolactone derivative: Intramolecular cyclization (lactonization) of the starting material or product can occur, especially under certain pH conditions.
-
tert-Butyl ester of the product: Esterification of the carboxylic acid with tert-butanol (a byproduct) can happen under acidic conditions.[2][3][4]
-
Racemized product: The stereocenter at C3 can be susceptible to racemization, particularly under harsh basic or acidic conditions.[5]
-
Q2: How can I detect these impurities?
A2: A combination of analytical techniques is recommended for impurity profiling:
-
Thin-Layer Chromatography (TLC): A quick method to monitor reaction progress and identify the presence of starting materials and major byproducts. A suitable mobile phase is a mixture of hexane and ethyl acetate with a small amount of acetic acid.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the product and the relative amounts of impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water with an acidic modifier (e.g., formic or trifluoroacetic acid) is commonly used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation of the final product and identification of impurities. For instance, unreacted (Boc)₂O shows a characteristic singlet around 1.4-1.5 ppm in ¹H NMR.
-
Mass Spectrometry (MS): Can be coupled with HPLC (LC-MS) to determine the molecular weights of impurities, aiding in their identification.
Q3: What are the recommended storage conditions for this compound?
A3: The compound should be stored in a cool, dry, and dark place. It is sensitive to acidic conditions which can lead to the cleavage of the Boc group over time.
Troubleshooting Guides
Issue 1: Low Purity After Synthesis - Presence of Multiple Spots on TLC
| Possible Cause | Solution |
| Incomplete Reaction | Ensure the reaction goes to completion by monitoring with TLC. If necessary, increase the reaction time or the amount of di-tert-butyl dicarbonate. |
| Excess (Boc)₂O | After the reaction, quench the excess (Boc)₂O by adding a nucleophilic amine like N,N-dimethylethylenediamine or by washing the organic layer with a saturated sodium bicarbonate solution.[1] |
| Presence of Starting Material | During workup, perform an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl) to remove the unreacted amino acid into the aqueous layer. |
| Formation of Byproducts | Optimize reaction conditions (temperature, pH) to minimize side reactions. Purification by column chromatography or recrystallization will be necessary. |
Issue 2: Oily Product Instead of a Solid
| Possible Cause | Solution |
| Presence of Impurities | Impurities such as residual solvents, tert-butanol, or unreacted (Boc)₂O can prevent crystallization.[6] Attempt to remove volatile impurities under high vacuum.[6] |
| Hygroscopic Nature | The product may have absorbed moisture. Dry the material thoroughly under vacuum, possibly with a desiccant like P₂O₅. |
| Incorrect Solvent for Crystallization | The product may be too soluble in the chosen solvent. |
| Low Melting Point | The pure compound may be an oil or a low-melting solid at room temperature. |
Issue 3: Low Yield After Purification
| Possible Cause | Solution |
| Losses during Extraction | The product has some water solubility. Perform multiple extractions (at least 3) with an appropriate organic solvent to maximize recovery from the aqueous phase. |
| Premature Deprotection | The Boc group is acid-labile. Avoid using strong acids during workup. Use a mild acid like citric acid or dilute HCl and keep the temperature low (0-5 °C) during acidification. |
| Losses during Recrystallization | Using too much solvent for recrystallization will result in a significant portion of the product remaining in the mother liquor. Use the minimum amount of hot solvent required to dissolve the product. |
| Losses during Column Chromatography | Improper choice of eluent can lead to poor separation and loss of product. Optimize the mobile phase using TLC before running the column. Adding a small amount of acid (e.g., 0.5% acetic acid) to the eluent can improve the peak shape and recovery of acidic compounds. |
Quantitative Data Summary
| Parameter | Typical Values | Purification Method |
| Yield (after synthesis) | 85-95% | - |
| Purity (crude) | 80-90% | - |
| Yield (after recrystallization) | 70-85% | Recrystallization |
| Purity (after recrystallization) | >98% | Recrystallization |
| Yield (after column chromatography) | 60-80% | Column Chromatography |
| Purity (after column chromatography) | >99% | Column Chromatography |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Dissolve (R)-4-amino-3-hydroxybutanoic acid (1.0 eq.) in a 1:1 mixture of dioxane and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium carbonate (2.0 eq.) to the solution and stir until dissolved.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) portion-wise while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC (Mobile phase: Hexane:Ethyl Acetate 1:1 + 0.5% Acetic Acid).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with a cold, dilute solution of HCl or citric acid.
-
Extract the product with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add hexane as an anti-solvent until the solution becomes slightly turbid.
-
Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) to promote crystallization.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold hexane.
-
Dry the crystals under vacuum to a constant weight.
Protocol 3: Purification by Flash Column Chromatography
-
Prepare a silica gel column using a suitable solvent system (e.g., Hexane:Ethyl Acetate).
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 20% ethyl acetate and gradually increasing to 50%). A small amount of acetic acid (0.5%) can be added to the mobile phase to improve peak shape.
-
Collect fractions and monitor by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting workflow for common issues in the synthesis of this compound.
References
Strategies to enhance the stereoselectivity of Boc-GABOB synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stereoselectivity of N-Boc-γ-amino-β-hydroxybutyric acid (Boc-GABOB) synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for achieving high stereoselectivity in Boc-GABOB synthesis?
A1: The main strategies to control the stereochemistry during Boc-GABOB synthesis include:
-
Chiral Auxiliaries: Temporarily incorporating a chiral molecule to direct the stereochemical outcome of subsequent reactions. Evans oxazolidinones are a common choice.
-
Enzymatic Kinetic Resolution: Utilizing enzymes, such as lipases, to selectively react with one enantiomer in a racemic mixture, allowing for the separation of enantiomers.
-
Stereoselective Reduction: Employing chiral reducing agents or biocatalysts to reduce a prochiral ketone precursor to a specific stereoisomer of the desired alcohol.
-
Starting from a Chiral Pool: Using a readily available enantiopure starting material, such as ethyl (R)-4-chloro-3-hydroxybutanoate, to synthesize the target molecule.
Q2: I am observing low diastereoselectivity when using a chiral auxiliary. What are the possible causes and solutions?
A2: Low diastereoselectivity with chiral auxiliaries can stem from several factors:
-
Incomplete Enolate Formation: Ensure complete deprotonation by using a sufficient amount of a strong, non-nucleophilic base (e.g., NaHMDS, LDA) at low temperatures (-78 °C).
-
Incorrect Enolate Geometry: The geometry of the enolate is crucial for facial selectivity. The choice of base and solvent can influence the formation of the desired (Z)-enolate, which is often necessary for high stereoselectivity with Evans auxiliaries.
-
Reaction Temperature: Maintain a low reaction temperature during both enolate formation and alkylation to minimize side reactions and prevent enolate equilibration.
-
Steric Hindrance: The steric bulk of both the chiral auxiliary and the electrophile can impact the approach of the electrophile. Consider using a different chiral auxiliary with more or less steric bulk to improve selectivity.
Q3: My enzymatic resolution is not reaching high enantiomeric excess (e.e.). How can I improve it?
A3: To enhance the enantiomeric excess in an enzymatic resolution:
-
Enzyme Selection: Screen different lipases (e.g., Candida antarctica lipase B, Pseudomonas cepacia lipase) as their selectivity can be substrate-dependent.
-
Acyl Donor/Solvent: The choice of acyl donor (for acylation) or solvent can significantly impact enzyme activity and selectivity. For example, vinyl acetate is a common and effective acyl donor.
-
Reaction Time and Conversion: Monitor the reaction progress carefully. Optimal e.e. of the unreacted starting material is often achieved at around 50% conversion. Pushing the reaction further will decrease the e.e. of the remaining substrate.
-
Temperature and pH: Optimize the temperature and pH for the specific enzyme being used to ensure optimal activity and stability.
Q4: How can I efficiently remove the chiral auxiliary after the stereoselective reaction without racemization?
A4: The removal of the chiral auxiliary is a critical step. For Evans oxazolidinones, common methods include:
-
Hydrolysis: Basic hydrolysis (e.g., LiOH/H₂O₂) or acidic hydrolysis can be used to cleave the auxiliary. Conditions should be mild to prevent racemization of the newly formed stereocenter.
-
Reductive Cleavage: Reagents like lithium borohydride (LiBH₄) can reductively cleave the auxiliary to yield the corresponding alcohol.
-
Transesterification: Using a Lewis acid or base catalyst with an alcohol can also effect the removal of the auxiliary.
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in Chiral Auxiliary-Mediated Alkylation
| Possible Cause | Troubleshooting Step |
| Incomplete deprotonation leading to a mixture of enolates. | Use a stronger base (e.g., NaHMDS) and ensure anhydrous conditions. Verify the concentration of the base. |
| Reaction temperature is too high, allowing for enolate equilibration or side reactions. | Maintain a strict low-temperature profile (-78 °C) throughout the deprotonation and alkylation steps. |
| The chiral auxiliary is not providing sufficient steric hindrance. | Consider a different chiral auxiliary with a bulkier substituent to enhance facial discrimination. |
| The electrophile is too reactive or not sterically demanding enough. | Use a less reactive electrophile or one with greater steric bulk if the reaction allows. |
Issue 2: Low Enantiomeric Excess (e.e.) in Enzymatic Kinetic Resolution
| Possible Cause | Troubleshooting Step |
| The chosen enzyme has low selectivity for the substrate. | Screen a variety of commercially available lipases or esterases. |
| The reaction has proceeded beyond 50% conversion. | Monitor the reaction progress by GC or HPLC and stop the reaction at approximately 50% conversion to maximize the e.e. of the unreacted enantiomer. |
| Sub-optimal reaction conditions (temperature, solvent). | Optimize the temperature and solvent system. Non-polar organic solvents are often suitable for lipase-catalyzed resolutions.[1] |
| Enzyme inhibition by the product. | Consider in-situ product removal if product inhibition is suspected. |
Issue 3: Low Diastereoselectivity in the Reduction of N-Boc-4-amino-3-oxobutanoate
| Possible Cause | Troubleshooting Step | | The reducing agent is not selective. | Use a stereoselective reducing agent such as a chiral borane reagent or a biocatalyst like baker's yeast or a specific carbonyl reductase. | | Sub-optimal reaction temperature. | Perform the reduction at a lower temperature to enhance selectivity. | | Chelation control is not effective. | If using a metal-based reducing agent, the choice of metal can influence the chelation and thus the stereochemical outcome. Screen different metal hydrides. | | In biocatalysis, the presence of multiple reductases in the organism. | Use a purified enzyme or a genetically engineered microorganism that overexpresses a specific reductase with high selectivity for the desired product.[2] |
Data Presentation
Table 1: Stereoselectivity in the Synthesis of Boc-GABOB Precursors Using Chiral Auxiliaries
| Substrate | Chiral Auxiliary | Reaction Type | Diastereomeric Ratio (d.r.) | Yield | Reference |
| N-propionyl oxazolidinone | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Alkylation | 98:2 | 73-78% | [3] |
| N-(phenylacetyl)oxazolidinone | 4-benzyl-5,5-dimethyl-1,3-oxazolidin-2-one | α-tertiary Alkylation | >95:5 | 90% | [4] |
| Racemic α-aryl-β-cyanopropionic acid chlorides | (R)- or (S)-N-phenylpantolactam | Esterification (Deracemization) | up to 93:7 | nearly quantitative | [5] |
Table 2: Enantioselectivity in the Synthesis of Boc-GABOB Precursors via Enzymatic Methods
| Substrate | Enzyme | Reaction Type | Enantiomeric Excess (e.e.) | Conversion/Yield | Reference |
| Ethyl 4-chloro-3-oxobutanoate (COBE) | Carbonyl reductase from Burkholderia gladioli | Asymmetric Reduction | >99.9% (R)-CHBE | 91.8% yield | [6][7] |
| Racemic secondary alcohol | Candida antarctica lipase B | Hydrolysis of ester | 90-95% (R)-alcohol | 10-19% yield | [8] |
| Racemic 1-phenylethanol | Acylase I | Transesterification | Not specified | Not specified | [8] |
| Racemic amines | Candida antarctica lipase B (immobilized) | Kinetic Resolution (Acylation) | >99% (S)-amine | ~50% conversion | [9] |
Experimental Protocols
Diastereoselective Alkylation using an Evans Oxazolidinone Auxiliary
This protocol is a general procedure adapted from methodologies for the diastereoselective alkylation of N-acyl oxazolidinones.[3]
-
Acylation: To a solution of the chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in an anhydrous aprotic solvent (e.g., THF, CH₂Cl₂), add a base (e.g., triethylamine) followed by the desired acyl chloride or anhydride at 0 °C. Allow the reaction to warm to room temperature and stir until completion. Purify the N-acyl oxazolidinone by chromatography.
-
Enolate Formation: Dissolve the N-acyl oxazolidinone in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., argon). Add a solution of a strong base (e.g., NaHMDS in THF) dropwise. Stir the mixture at -78 °C for 30-60 minutes to ensure complete formation of the (Z)-enolate.
-
Alkylation: To the enolate solution at -78 °C, add the desired electrophile (e.g., an alkyl halide) dropwise. Stir the reaction mixture at -78 °C for several hours until the reaction is complete (monitored by TLC).
-
Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the product by flash column chromatography to separate the diastereomers.
-
Auxiliary Cleavage: Cleave the chiral auxiliary from the purified diastereomer using an appropriate method (e.g., LiOH/H₂O₂ in a THF/water mixture) to yield the desired enantiomerically pure carboxylic acid.
Enzymatic Kinetic Resolution of a Racemic Boc-GABOB Ester
This protocol is a general procedure for the enzymatic kinetic resolution of a racemic ester using a lipase.[8][9]
-
Reaction Setup: To a solution of the racemic Boc-GABOB ester in a suitable organic solvent (e.g., MTBE, toluene), add the lipase (e.g., Candida antarctica lipase B, Novozym 435) and an acylating agent (e.g., vinyl acetate for acylation-based resolution) or water/buffer for hydrolysis.
-
Incubation: Shake the reaction mixture at a controlled temperature (e.g., 30-40 °C) and monitor the progress of the reaction by chiral HPLC or GC.
-
Reaction Monitoring: Periodically take aliquots from the reaction mixture, quench the enzymatic reaction, and analyze the enantiomeric excess of the substrate and product.
-
Termination and Work-up: When the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the enzyme.
-
Separation and Purification: Separate the acylated product from the unreacted alcohol (or the acid from the unreacted ester in case of hydrolysis) by flash column chromatography or extraction. The enantiomeric purity of both the product and the remaining starting material can be determined by chiral chromatography.
Visualizations
Caption: Workflow for Diastereoselective Synthesis using a Chiral Auxiliary.
Caption: Workflow for Enzymatic Kinetic Resolution of Boc-GABOB Ester.
Caption: Logical Relationship between Stereoselective Synthesis Strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.williams.edu [chemistry.williams.edu]
- 3. Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Chiral Resolution of 4-((tert-butoxycarbonyl)amino)-3-hydroxybutanoic acid
Welcome to the technical support center for the chiral resolution of 4-((tert-butoxycarbonyl)amino)-3-hydroxybutanoic acid (Boc-GABOB). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the most common resolution methods.
Diastereomeric Salt Crystallization
This classical resolution technique involves the reaction of the racemic carboxylic acid (Boc-GABOB) with a chiral base to form a mixture of diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization.
Frequently Asked Questions (FAQs)
Q1: Which chiral resolving agents are suitable for the resolution of Boc-GABOB?
A1: Chiral amines are the most common resolving agents for acidic compounds like Boc-GABOB. Based on general principles for resolving N-protected amino acids, promising candidates include (R)-(+)-α-methylbenzylamine, (S)-(-)-α-methylbenzylamine, and other commercially available chiral amines such as ephedrine or cinchonidine derivatives. The selection of the optimal resolving agent often requires empirical screening.[1]
Q2: How do I choose the right solvent for the crystallization?
A2: The ideal solvent should provide a significant difference in solubility between the two diastereomeric salts. A good starting point is to screen a range of solvents with varying polarities, such as alcohols (e.g., methanol, ethanol, isopropanol), ketones (e.g., acetone), esters (e.g., ethyl acetate), and their mixtures with water or non-polar co-solvents like hexanes. The goal is to find a solvent system where one diastereomer crystallizes out while the other remains in the mother liquor.[2]
Q3: What is the optimal molar ratio of the resolving agent to the racemic acid?
A3: While a 1:1 molar ratio is a common starting point, the optimal ratio can vary. Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes lead to a higher enantiomeric excess in the crystallized salt. It is advisable to screen different ratios to maximize both yield and enantiomeric purity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No crystallization occurs. | - The diastereomeric salt is too soluble in the chosen solvent.- The solution is not sufficiently supersaturated. | - Try a less polar solvent or a mixture of solvents.- Concentrate the solution by slow evaporation.- Cool the solution slowly.- Add an anti-solvent (a solvent in which the salt is poorly soluble).- Scratch the inside of the flask to create nucleation sites.- Add a seed crystal of the desired diastereomer if available.[2] |
| The product "oils out" instead of crystallizing. | - The concentration of the salt is too high.- The rate of cooling is too fast.- The chosen solvent is not suitable. | - Dilute the solution with more solvent.- Allow the solution to cool more slowly to room temperature, followed by further cooling in a refrigerator.- Screen for a different solvent system.[2] |
| Low yield of the desired diastereomer. | - The solubility difference between the two diastereomeric salts is not large enough in the chosen solvent.- Suboptimal stoichiometry of the resolving agent. | - Screen for a more effective solvent system that maximizes the solubility difference.- Optimize the molar ratio of the resolving agent to the racemic acid. |
| Low enantiomeric excess (e.e.) of the resolved acid. | - Co-precipitation of the more soluble diastereomeric salt.- Incomplete separation of the crystals from the mother liquor. | - Recrystallize the isolated diastereomeric salt one or more times to enhance its purity.[3] - Ensure thorough washing of the filtered crystals with a small amount of the cold crystallization solvent. |
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture. For Boc-GABOB, this usually involves the esterification or transesterification of the carboxylic acid or the hydrolysis of its corresponding ester.
Frequently Asked questions (FAQs)
Q1: What type of enzyme is suitable for the resolution of Boc-GABOB?
A1: Lipases are highly effective for the kinetic resolution of chiral carboxylic acids and their esters. Candida antarctica lipase B (CALB), often in its immobilized form (e.g., Novozym 435), is a robust and highly stereoselective enzyme for the resolution of structurally similar compounds like ethyl 3-hydroxybutanoate and is a prime candidate for the resolution of the ethyl ester of Boc-GABOB.[4] Other lipases from Pseudomonas cepacia or porcine pancreas can also be screened.
Q2: Should I resolve the free acid or its ester?
A2: It is generally more practical to perform the kinetic resolution on an ester derivative of Boc-GABOB, such as the ethyl or methyl ester. Lipases can catalyze the enantioselective hydrolysis of the ester or its enantioselective acylation.
Q3: What are common acylating agents for enzymatic transesterification?
A3: For the transesterification of the hydroxyl group in an ester of Boc-GABOB, vinyl acetate is a commonly used and effective acyl donor. The enol released is unstable and tautomerizes to acetaldehyde, which drives the reaction forward.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no enzyme activity. | - Inappropriate solvent.- Suboptimal temperature or pH.- Enzyme denaturation. | - Use a non-polar organic solvent like hexane, toluene, or tert-butyl methyl ether (TBME).- Optimize the reaction temperature (typically between 30-50 °C for many lipases).- Ensure the reaction medium is anhydrous for esterification/transesterification reactions. |
| Low enantioselectivity (low e.e.). | - The chosen enzyme is not highly selective for the substrate.- Reaction has proceeded past 50% conversion. | - Screen different lipases to find one with higher enantioselectivity.- Carefully monitor the reaction progress and stop it at or near 50% conversion to maximize the enantiomeric excess of both the unreacted starting material and the product.- Optimize the reaction temperature, as it can influence enantioselectivity. |
| Difficult separation of product and unreacted starting material. | - Similar polarities of the ester and the acylated product. | - Utilize column chromatography with an appropriate solvent system for separation.- Consider using a different acyl donor that results in a product with a more distinct polarity. |
| Enzyme deactivation upon reuse. | - Attrition of immobilized enzyme particles with vigorous stirring.- Presence of inhibitors in the reaction mixture. | - Use a loop reactor system where the reaction mixture is circulated through a packed bed of the immobilized enzyme to minimize mechanical stress.[4] - Ensure the purity of the substrate and solvent. |
Data Presentation: Enzymatic Resolution of structurally similar Ethyl 3-Hydroxybutanoate
The following table summarizes results for the enzymatic resolution of ethyl 3-hydroxybutanoate, which can serve as a starting point for optimizing the resolution of ethyl 4-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate.
| Enzyme | Reaction Type | Acyl Donor/Nucleophile | Solvent | Temp (°C) | Conversion (%) | Product e.e. (%) | Ref. |
| Candida antarctica Lipase B (CALB) | Acetylation | Vinyl acetate | Solvent-free | - | >60 | >96 ((S)-HEB) | [4] |
| Candida antarctica Lipase B (CALB) | Alcoholysis | Ethanol | Solvent-free | - | - | >96 ((R)-HEB) | [4] |
| Pseudomonas cepacia Lipase | Hydrolysis | Water | Toluene/Buffer | 30 | ~50 | >99 |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Frequently Asked Questions (FAQs)
Q1: What type of chiral column is suitable for separating Boc-GABOB enantiomers?
A1: For N-protected amino acids like Boc-GABOB, macrocyclic glycopeptide-based CSPs such as Chirobiotic T (teicoplanin) and Ristocetin A are excellent choices.[5] These columns are versatile and can be used in reversed-phase, normal-phase, and polar organic modes. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are also widely used for the separation of chiral acids.
Q2: What are good starting mobile phases for method development?
A2: For a Chirobiotic T column, a good starting point in reversed-phase mode would be a mixture of a volatile buffer like ammonium acetate or ammonium formate in water with an organic modifier such as methanol or acetonitrile. In polar organic mode, a mixture of methanol or ethanol with a small amount of a weak acid and base (e.g., acetic acid and triethylamine) can be effective.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No separation of enantiomers. | - Inappropriate chiral stationary phase.- Suboptimal mobile phase composition. | - Screen different types of chiral columns (e.g., polysaccharide vs. macrocyclic glycopeptide).- Systematically vary the mobile phase composition, including the type and concentration of the organic modifier and any additives. |
| Poor peak shape (e.g., tailing). | - Secondary interactions between the analyte and the stationary phase (e.g., with residual silanols).- Mismatched solvent between the sample and the mobile phase.- Column overload. | - Adjust the pH of the mobile phase or add a competing amine or acid (e.g., triethylamine, trifluoroacetic acid) to block interacting sites.[6][7][8] - Dissolve the sample in the mobile phase.[6] - Reduce the sample concentration or injection volume.[6] |
| Long retention times. | - Mobile phase is too weak. | - Increase the percentage of the organic modifier in reversed-phase mode.- In normal phase, increase the polarity of the mobile phase (e.g., by adding more alcohol). |
| Irreproducible retention times. | - Column not properly equilibrated.- Fluctuation in mobile phase composition or temperature. | - Ensure the column is thoroughly equilibrated with the mobile phase before each run.- Use a column thermostat to maintain a constant temperature. |
Experimental Workflows and Logic
General Workflow for Chiral Resolution
Caption: General workflow for the chiral resolution of Boc-GABOB.
Decision Logic for Method Selection
Caption: Decision tree for selecting a chiral resolution method.
References
- 1. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. afishman.net.technion.ac.il [afishman.net.technion.ac.il]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. uhplcs.com [uhplcs.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. pharmagrowthhub.com [pharmagrowthhub.com]
Addressing scale-up issues in the production of (R)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing common scale-up issues encountered during the production of (R)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid.
Troubleshooting Guides
This section offers solutions to specific problems that may arise during the synthesis and purification of this compound at a larger scale.
Issue 1: Low Yield During Boc Protection Step
| Possible Cause | Troubleshooting Action |
| Incomplete Reaction | Ensure adequate mixing, especially in larger reactors where homogeneity can be a challenge. Monitor the reaction progress using TLC or LC-MS until the starting material is consumed. For less nucleophilic amines, consider increasing the reaction temperature, but with caution to avoid side reactions.[1][2] |
| Degradation of Boc Anhydride | Use fresh, high-quality di-tert-butyl dicarbonate ((Boc)₂O).[1] Ensure anhydrous conditions if the reaction is sensitive to moisture, as water can hydrolyze the anhydride. |
| Poor Solubility of Starting Material | For zwitterionic starting materials like amino acids, solubility in common organic solvents can be low.[1][3][4] Consider using a solvent mixture, such as water/methanol/triethylamine, which can improve the solubility of polar starting materials.[5] |
| Side Reactions | The formation of mixed anhydrides can occur if a carboxylate is present. Performing the reaction in an aqueous solution with a base like NaOH can help hydrolyze any mixed anhydride that forms.[1] |
Issue 2: Formation of Impurities During Synthesis
| Impurity Type | Mitigation Strategy |
| Di-Boc Protected Product | This can occur with primary amines, especially with a catalyst like DMAP.[1] Carefully control the stoichiometry of (Boc)₂O and avoid a large excess. Monitor the reaction closely to stop it once the mono-Boc product is maximized. |
| Racemization | The chiral center can be susceptible to racemization, especially under harsh basic or acidic conditions.[6] Employ mild reaction conditions and consider stereochemical control mechanisms like enantioselective extraction.[6] |
| tert-Butylation of Nucleophilic Sites | During Boc deprotection under acidic conditions, the generated tert-butyl cation can alkylate sensitive functional groups.[2] Use scavengers in the reaction mixture to trap the tert-butyl cation.[2] |
Issue 3: Challenges in Large-Scale Purification
| Problem | Recommended Solution |
| Chromatography is not Scalable | Column chromatography is often impractical and expensive for large-scale production.[7][8] Develop a robust crystallization method for the final product or a key intermediate.[8] |
| Difficulty in Crystallization | Screen various solvent systems to find optimal conditions for crystallization.[9] Seeding with a small crystal of the desired product can induce crystallization.[9] Consider diastereomeric salt crystallization for chiral resolution if applicable.[9] |
| Product is an Oil or Difficult to Handle Solid | Convert the final product into a stable, crystalline salt to improve handling and purity. |
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges when scaling up the synthesis of this compound?
A1: The primary challenges include maintaining stereochemical purity, managing reaction conditions to avoid side reactions, and developing a scalable purification method that does not rely on chromatography.[6][10] Asymmetric synthesis, while preferred for producing chiral molecules, can be sensitive to scale-up parameters like temperature and mixing.[10]
Q2: How can I avoid racemization during the synthesis?
A2: Maintaining strict control over reaction conditions is crucial. Avoid prolonged exposure to strong acids or bases. Sophisticated methods like enantioselective extraction coupled with racemization of the unwanted enantiomer can be effective for achieving high enantiomeric purity on a larger scale.[6]
Q3: Is column chromatography a viable purification method for industrial-scale production?
A3: Generally, no. While HPLC and other chromatographic techniques are excellent for analytical purposes and small-scale purification, they are often too costly and inefficient for large-scale manufacturing due to high solvent consumption and the expense of stationary phases.[7][11] Developing a crystallization method is the preferred industrial approach.[8][9]
Q4: What are the alternatives to chromatography for large-scale purification?
A4: The most common and cost-effective alternative is crystallization.[8] This can include direct crystallization of the final product or the formation of diastereomeric salts with a chiral resolving agent to facilitate separation.[9] Other techniques like supercritical fluid chromatography (SFC) and simulated moving bed (SMB) chromatography can be more scalable than traditional HPLC for chiral separations.[8][9]
Q5: How does the choice of starting material impact the scale-up process?
A5: The choice of starting material significantly influences the overall process efficiency and cost. Routes starting from readily available and inexpensive chiral precursors, or those employing efficient enzymatic resolutions, are often more amenable to large-scale production.[10][12] Biotechnological production of chiral hydroxy acids is also a promising avenue for sustainable large-scale synthesis.[13]
Data Presentation
Table 1: Comparison of Common Purification Techniques for Chiral Compounds
| Parameter | Classical Resolution (Crystallization) | Preparative HPLC | Supercritical Fluid Chromatography (SFC) | Simulated Moving Bed (SMB) |
| Scalability | High | Low | Medium | High |
| Cost | Low to Medium | High | Medium to High | High (initial investment) |
| Solvent Consumption | Low to Medium | High | Low (uses CO₂) | Medium |
| Development Time | Can be lengthy | Relatively short | Medium | Lengthy |
| Environmental Impact | Dependent on solvent | High | Low | Medium |
This table provides a qualitative comparison based on literature for chiral separations.[7][9][11]
Experimental Protocols
Protocol 1: Boc Protection of (R)-4-amino-3-hydroxybutanoic acid (Lab Scale)
-
Dissolution: Dissolve (R)-4-amino-3-hydroxybutanoic acid (1 equivalent) in a 1:1 mixture of water and dioxane.
-
Base Addition: Cool the solution to 0°C in an ice bath and add sodium hydroxide (2.5 equivalents) as a solution in water, maintaining the temperature below 10°C.
-
Boc Anhydride Addition: Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane dropwise to the reaction mixture, ensuring the temperature remains below 10°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Wash the aqueous residue with ethyl acetate.
-
Acidification: Cool the aqueous layer to 0°C and acidify with a cold solution of potassium hydrogen sulfate to a pH of 2-3.
-
Extraction: Extract the product with ethyl acetate.
-
Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Scale-up Considerations for Protocol 1:
-
Heat Management: The addition of base and Boc anhydride can be exothermic. On a large scale, ensure adequate cooling and controlled addition rates to maintain the reaction temperature.
-
Mixing: Efficient agitation is critical in large reactors to ensure homogeneity and prevent localized high concentrations of reagents.
-
Work-up: Handling large volumes of aqueous and organic layers requires appropriate equipment for phase separation. Consider the environmental impact and potential for recycling of solvents.
-
Purification: The crude product may require purification. Instead of chromatography, develop a crystallization procedure from a suitable solvent system (e.g., ethyl acetate/hexanes).
Visualizations
Caption: A typical experimental workflow for the synthesis and purification of the target compound.
Caption: A logical workflow for troubleshooting common issues in the production process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chemtips.wordpress.com [chemtips.wordpress.com]
- 6. Buy this compound | 120021-39-8 [smolecule.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 11. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
- 12. researchgate.net [researchgate.net]
- 13. Enatiomerically pure hydroxycarboxylic acids: current approaches and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Solving solubility problems of Boc-GABOB in various reaction media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Boc-γ-aminobutyric acid (Boc-GABOB). It addresses common solubility challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of Boc-GABOB?
A1: Boc-GABOB, or N-tert-butoxycarbonyl-γ-aminobutyric acid, is a derivative of the neurotransmitter GABA. The introduction of the hydrophobic tert-butoxycarbonyl (Boc) protecting group significantly alters its solubility profile compared to the parent molecule, GABOB. Generally, Boc-GABOB is poorly soluble in water and non-polar organic solvents but exhibits good solubility in polar aprotic solvents commonly used in peptide synthesis.[1]
Q2: In which organic solvents is Boc-GABOB typically soluble?
A2: Boc-GABOB is soluble in polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP).[1] It also shows some solubility in chlorinated solvents like Dichloromethane (DCM), although often to a lesser extent than in DMF or DMSO.
Q3: Why is my Boc-GABOB not dissolving in a recommended solvent like DMF?
A3: Several factors can contribute to poor solubility, even in recommended solvents:
-
Solvent Quality: The presence of water or other impurities can significantly decrease the solubility of Boc-protected amino acids. Always use anhydrous, high-purity solvents.
-
Temperature: Lower temperatures can reduce solubility. Gentle warming may improve dissolution, but excessive heat should be avoided to prevent potential degradation of the Boc group.[2]
-
Concentration: You may be attempting to create a solution that exceeds the solubility limit of Boc-GABOB in that specific solvent.
-
Compound Purity: Impurities within the Boc-GABOB solid can affect its solubility characteristics.
Q4: Can I use a co-solvent system to improve the solubility of Boc-GABOB?
A4: Yes, using a co-solvent system is a common and effective strategy. If you experience difficulty dissolving Boc-GABOB in a primary solvent, adding a small amount of a stronger solvent can enhance solubility. For instance, adding a small percentage of DMSO to DMF or DCM can often improve dissolution.[2]
Q5: My Boc-GABOB precipitated out of the reaction mixture. What should I do?
A5: Precipitation during a reaction can be caused by several factors, including a change in temperature, solvent polarity as reactants are consumed and products are formed, or the formation of a less soluble intermediate or final product.[2] To address this, you can try:
-
Adding a small amount of a stronger co-solvent (e.g., DMSO).
-
Gently warming the reaction mixture while ensuring the temperature is compatible with your reaction conditions.
-
Increasing the total solvent volume to reduce the concentration.
Q6: How does the solubility of Boc-GABOB affect coupling efficiency in peptide synthesis?
A6: Poor solubility is a direct cause of low coupling efficiency in solid-phase peptide synthesis (SPPS). If Boc-GABOB is not fully dissolved, it is not fully available to react with the free amine on the resin, leading to incomplete reactions and deletion sequences in the final peptide.[2]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Boc-GABOB fails to dissolve in the primary solvent (e.g., DMF, DCM). | 1. Poor solvent quality (presence of water). 2. Concentration is too high. 3. Low ambient temperature. 4. Compound aggregation. | 1. Use fresh, anhydrous solvent. 2. Try dissolving in a larger volume of solvent. 3. Gently warm the mixture to 30-40°C.[2] 4. Use sonication to break up solid aggregates.[3] |
| Precipitation occurs after initial dissolution. | 1. Temperature fluctuation (cooling). 2. Solvent evaporation. 3. Change in solution polarity during the reaction. | 1. Maintain a constant temperature if possible. 2. Ensure the reaction vessel is properly sealed. 3. Add a small amount of a co-solvent like DMSO to maintain solubility.[2] |
| Low coupling efficiency is observed in peptide synthesis. | Incomplete dissolution of Boc-GABOB. | 1. Ensure Boc-GABOB is fully dissolved before adding it to the reaction vessel. 2. Consider using a more robust solvent system (e.g., DMF/DMSO co-solvent). 3. Increase the coupling time to allow for the reaction to proceed with the available dissolved reagent. |
Quantitative Solubility Data
While specific experimental solubility data for Boc-GABOB is not widely published, the following table provides representative solubility estimates based on the behavior of similar Boc-protected amino acids. These values should be used as a guideline and may vary depending on the specific experimental conditions.
| Solvent | Abbreviation | Estimated Solubility (mg/mL) at 25°C | Notes |
| N,N-Dimethylformamide | DMF | > 100 | Generally high solubility. The solvent of choice for many peptide coupling reactions. |
| Dimethyl sulfoxide | DMSO | > 100 | Excellent solvent for Boc-protected amino acids, often used as a co-solvent to enhance solubility.[3] |
| N-Methyl-2-pyrrolidone | NMP | > 100 | Similar to DMF, a highly effective polar aprotic solvent. |
| Dichloromethane | DCM | 10 - 50 | Moderate solubility. Often sufficient for reactions but may require larger volumes. |
| Tetrahydrofuran | THF | 5 - 20 | Limited solubility. |
| Acetonitrile | ACN | < 5 | Poor solubility. |
| Water | H₂O | < 1 | Essentially insoluble. |
| Methanol | MeOH | 5 - 20 | Limited solubility. |
Experimental Protocols
Protocol 1: Standard Method for Determining Equilibrium Solubility (Shake-Flask Method)
This protocol outlines a standard procedure for determining the equilibrium solubility of Boc-GABOB in a given solvent.[4]
Materials:
-
Boc-GABOB
-
Selected solvent (e.g., DMF, DCM)
-
Small glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
Procedure:
-
Add an excess amount of Boc-GABOB to a vial. The exact amount should be enough to ensure a saturated solution with undissolved solid remaining.
-
Add a known volume of the selected solvent to the vial.
-
Seal the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25°C).
-
Shake the vial for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After shaking, visually confirm that excess solid is still present.
-
Centrifuge the vial to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.
-
Analyze the concentration of Boc-GABOB in the diluted supernatant using a calibrated HPLC or other quantitative method.
-
Calculate the original concentration in the saturated solution, which represents the equilibrium solubility.
Protocol 2: General Procedure for Dissolving Boc-GABOB for a Coupling Reaction in SPPS
This protocol describes a general method for preparing a solution of Boc-GABOB for use in a peptide coupling reaction.
Materials:
-
Boc-GABOB
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Anhydrous DMF (or other suitable solvent)
-
Reaction vessel
Procedure:
-
In a clean, dry reaction vessel, weigh the required amount of Boc-GABOB (typically 3-5 equivalents relative to the resin loading).
-
Add the appropriate volume of anhydrous DMF to achieve the desired concentration (e.g., 0.5 M).
-
Vortex or agitate the mixture until the Boc-GABOB is completely dissolved. Visually inspect the solution to ensure no solid particles remain.
-
If dissolution is slow, gently warm the mixture to 30-40°C or sonicate for a few minutes.[3]
-
Once fully dissolved, add the coupling reagent and allow it to dissolve.
-
Finally, add the base (e.g., DIPEA) to activate the amino acid. The solution is now ready to be added to the deprotected resin.
Visualizations
GABA B Receptor Signaling Pathway
References
Validation & Comparative
A Comparative Analysis of (R)- and (S)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic Acid: Chiral Building Blocks in Pharmaceutical Synthesis
In the landscape of pharmaceutical development and manufacturing, the use of stereochemically pure starting materials is paramount. Enantiomers of a chiral molecule can exhibit remarkably different pharmacological, toxicological, and metabolic properties. This guide provides a comparative analysis of (R)- and (S)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid, two pivotal chiral building blocks utilized in the synthesis of a range of therapeutic agents. Their proper selection is a critical determinant for the efficacy and safety of the final active pharmaceutical ingredient (API).
Physicochemical Properties: A Comparative Overview
While enantiomers share identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility), their defining difference lies in their interaction with plane-polarized light, a property known as optical activity. The (R) and (S) isomers rotate plane-polarized light in equal but opposite directions. This section summarizes their key physicochemical data.
| Property | (R)-Enantiomer | (S)-Enantiomer |
| IUPAC Name | (R)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid | (S)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid |
| Synonyms | Boc-D-GABOB, (R)-Boc-β-homoalanine | Boc-L-GABOB, (S)-Boc-β-homoalanine |
| CAS Number | 62545-16-0 | 114634-88-1 |
| Molecular Formula | C₉H₁₇NO₅ | C₉H₁₇NO₅ |
| Molecular Weight | 219.24 g/mol | 219.24 g/mol |
| Appearance | White to off-white solid | White to off-white solid |
| Melting Point | 104-108 °C | 104-108 °C |
| Optical Rotation ([α]D) | Typically positive (+) | Typically negative (-) |
| Solubility | Soluble in methanol, chloroform | Soluble in methanol, chloroform |
Note: The specific rotation value can vary based on the solvent and concentration used for measurement. The signs are characteristic of the enantiomers.
Role in Asymmetric Synthesis: The Stereochemical Imperative
The primary utility of (R)- and (S)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid lies in their role as chiral synthons. The specific stereochemistry at the C3 (hydroxyl) and C4 (amino, protected as Boc) positions is leveraged to construct complex molecules with precise three-dimensional architectures. The choice between the (R) and (S) enantiomer is dictated entirely by the desired stereochemistry of the target molecule.
For example, the (S)-enantiomer is a key intermediate in the synthesis of certain statins, which are HMG-CoA reductase inhibitors used to lower cholesterol. The specific (3R,5S) stereochemistry of the side chain in these drugs is crucial for their ability to bind to the active site of the enzyme. Using the (R)-enantiomer of the starting material would lead to a different, likely inactive or even harmful, diastereomer of the final drug.
Similarly, these compounds are precursors for the synthesis of carnitine analogues and other neurologically active compounds where the stereocenter is fundamental to the molecule's interaction with its biological target, such as a receptor or enzyme.
Caption: Stereochemical impact of chiral building blocks on final drug activity.
Experimental Protocols
The characterization and quality control of these chiral intermediates rely on standard analytical techniques.
1. Determination of Enantiomeric Purity by Chiral HPLC
This method is crucial to ensure that the building block is enantiomerically pure, which is critical for its use in pharmaceutical synthesis.
-
Objective: To separate and quantify the (R)- and (S)-enantiomers.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system equipped with a chiral column (e.g., Chiralpak AD-H, Chiralcel OD-H).
-
Mobile Phase: A mixture of hexane and isopropanol, often with a small amount of a modifier like trifluoroacetic acid (TFA), is typically used. The exact ratio is optimized for the specific column. (e.g., 90:10 hexane:isopropanol + 0.1% TFA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the Boc-protected compound absorbs (e.g., 210 nm).
-
Procedure:
-
Prepare a standard solution of the sample (approx. 1 mg/mL) in the mobile phase.
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject a known volume (e.g., 10 µL) of the sample solution.
-
Record the chromatogram. The two enantiomers will elute at different retention times.
-
Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100.
-
Caption: Experimental workflow for chiral HPLC analysis.
2. Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is used to confirm the chemical structure of the molecule.
-
Objective: To verify the molecular structure and assess chemical purity.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated solvent such as Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD).
-
Procedure:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Analyze the spectra: The chemical shifts, integration values, and coupling patterns should be consistent with the structure of 4-((tert-butoxycarbonyl)amino)-3-hydroxybutanoic acid. The spectra for the (R) and (S) enantiomers will be identical in an achiral solvent.
-
Conclusion
The comparison of (R)- and (S)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid is not one of superior versus inferior but of complementary function. As enantiomers, they possess identical chemical reactivity and physical properties in achiral contexts. Their profound difference emerges in the chiral environment of biological systems. The selection of the correct enantiomer is a foundational step in the asymmetric synthesis of many modern pharmaceuticals, where it directly dictates the stereochemical outcome and, consequently, the therapeutic efficacy and safety of the final drug product. Rigorous analytical methods, such as chiral HPLC, are essential to ensure the enantiomeric purity of these vital building blocks.
A Comparative Guide to the Synthetic Routes of Boc-GABOB
For Researchers, Scientists, and Drug Development Professionals
(Boc-GABOB), a protected form of the neurotransmitter analog γ-amino-β-hydroxybutyric acid (GABOB), is a crucial building block in the synthesis of various neurologically active compounds. The selection of an appropriate synthetic route is paramount for efficiency, scalability, and enantiopurity. This guide provides a comparative evaluation of various synthetic pathways to Boc-GABOB, presenting key quantitative data, detailed experimental protocols, and a visual representation of the synthetic workflows.
Comparative Analysis of Synthetic Routes
The following table summarizes the key performance indicators for several prominent synthetic routes to Boc-GABOB, offering a quantitative basis for comparison.
| Starting Material | Key Reactions | Number of Steps (from commercial material) | Overall Yield (%) | Enantiomeric Excess (ee %) | Key Advantages | Key Disadvantages |
| Ethyl (R)-4-chloro-3-hydroxybutanoate | Azidation, Reduction, Boc Protection | 3 | ~70-80% | >99% | High enantiopurity, commercially available starting material. | Use of potentially hazardous azide reagents. |
| N-Boc-4-amino-3-oxobutanoate | Baker's Yeast Reduction | 2 | ~60-70% | >98% | "Green" chemistry approach, high stereoselectivity. | Requires preparation of the starting keto-ester, potential for microbial contamination. |
| (R)-Glyceraldehyde Acetonide | Wittig Reaction, Ozonolysis, Reductive Amination, Boc Protection | ~5 | ~25-35% | >99% | Utilizes a readily available chiral pool starting material. | Multiple steps can lead to lower overall yield. |
| 3-Aminoglutaric Anhydride | Desymmetrization with a chiral auxiliary, Curtius Rearrangement, Boc Protection | 4 | ~40-50% | >98% | Elegant approach for establishing stereochemistry. | Requires a specific chiral auxiliary, multi-step process. |
| L-Aspartic Acid | Reduction, Cyclization, Ring Opening, Boc Protection | ~6 | ~20-30% | >99% | Inexpensive and readily available starting material. | Longer synthetic route, potentially lower overall yield. |
| D-Mannitol | Diacetonide formation, Oxidative cleavage, Wittig reaction, Amination, Boc Protection | ~7 | ~15-25% | >99% | Abundant and inexpensive chiral starting material. | Longest synthetic route, lowest overall yield. |
Experimental Protocols
Detailed methodologies for the key transformations in each synthetic route are provided below.
Synthesis from Ethyl (R)-4-chloro-3-hydroxybutanoate
This route offers a direct and efficient pathway to enantiopure Boc-GABOB.
Step 1: Azidation of Ethyl (R)-4-chloro-3-hydroxybutanoate To a solution of ethyl (R)-4-chloro-3-hydroxybutanoate (1 eq) in dimethylformamide (DMF), sodium azide (1.5 eq) is added. The mixture is stirred at 60°C for 24 hours. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield ethyl (R)-4-azido-3-hydroxybutanoate.
Step 2: Reduction of the Azide and in-situ Boc Protection The crude ethyl (R)-4-azido-3-hydroxybutanoate is dissolved in methanol. Di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) and a catalytic amount of Palladium on carbon (10% Pd/C) are added. The mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 16 hours. The catalyst is removed by filtration through Celite, and the solvent is evaporated. The residue is purified by column chromatography to afford Boc-GABOB ethyl ester.
Step 3: Hydrolysis of the Ester The Boc-GABOB ethyl ester is dissolved in a mixture of tetrahydrofuran (THF) and water. Lithium hydroxide (1.5 eq) is added, and the reaction is stirred at room temperature for 4 hours. The THF is removed under reduced pressure, and the aqueous solution is acidified to pH 3 with 1M HCl and extracted with ethyl acetate. The combined organic layers are dried and concentrated to give Boc-GABOB.
Synthesis via Baker's Yeast Reduction
This biocatalytic approach provides a green alternative for establishing the chiral center.
Step 1: Preparation of N-Boc-4-amino-3-oxobutanoate N-Boc-glycine is coupled with methyl acetoacetate using a standard peptide coupling reagent such as EDC/HOBt to yield methyl N-Boc-4-amino-3-oxobutanoate.
Step 2: Baker's Yeast Reduction Baker's yeast (Saccharomyces cerevisiae) is suspended in a glucose solution and allowed to ferment for 1 hour. A solution of methyl N-Boc-4-amino-3-oxobutanoate in ethanol is then added dropwise. The mixture is stirred at room temperature for 48 hours. The yeast is removed by filtration, and the filtrate is extracted with ethyl acetate. The organic extracts are dried and concentrated. The resulting methyl Boc-GABOB is then hydrolyzed as described in Route 1, Step 3.
Synthesis from (R)-Glyceraldehyde Acetonide
This route leverages a readily available chiral starting material from the chiral pool.
Step 1: Wittig Reaction To a suspension of (methoxycarbonylmethyl)triphenylphosphonium bromide in THF at 0°C is added n-butyllithium. After stirring, a solution of (R)-glyceraldehyde acetonide in THF is added, and the reaction is warmed to room temperature and stirred overnight. The reaction is quenched and worked up to yield the corresponding α,β-unsaturated ester.
Step 2: Ozonolysis and Reductive Workup The unsaturated ester is dissolved in dichloromethane and cooled to -78°C. Ozone is bubbled through the solution until a blue color persists. The solution is then purged with nitrogen, and dimethyl sulfide is added. The reaction is allowed to warm to room temperature. After workup, the corresponding aldehyde is obtained.
Step 3: Reductive Amination and Boc Protection The aldehyde is dissolved in methanol, and ammonium acetate and sodium cyanoborohydride are added. The reaction is stirred at room temperature overnight. (Boc)₂O is then added, and the mixture is stirred for a further 24 hours. After workup and purification, Boc-GABOB methyl ester is obtained, which is then hydrolyzed.
Synthetic Route Comparison Workflow
The following diagram illustrates the logical flow and relationship between the different synthetic pathways to Boc-GABOB.
Caption: Comparative workflow of synthetic routes to Boc-GABOB.
Conclusion
The choice of a synthetic route to Boc-GABOB depends on several factors, including the desired scale of production, enantiopurity requirements, cost of starting materials, and safety considerations. The route starting from ethyl (R)-4-chloro-3-hydroxybutanoate offers a good balance of high yield and enantiopurity with a moderate number of steps. The baker's yeast-mediated reduction presents an environmentally friendly alternative, while routes from the chiral pool, such as those starting with (R)-glyceraldehyde acetonide, L-aspartic acid, or D-mannitol, are viable but often involve more synthetic steps and potentially lower overall yields. This guide provides the necessary data and protocols to aid researchers in making an informed decision for their specific synthetic needs.
A Comparative Guide to Alternative Protecting Groups for 4-Amino-3-hydroxybutanoic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-proteinogenic amino acids like 4-amino-3-hydroxybutanoic acid (GABOB) into peptides is a key strategy for developing novel therapeutics with enhanced efficacy and stability. The bifunctional nature of GABOB, possessing both an amino and a hydroxyl group, necessitates a robust protecting group strategy to ensure successful peptide synthesis. This guide provides an objective comparison of common and alternative protecting group strategies for GABOB, supported by established principles in solid-phase peptide synthesis (SPPS). While specific experimental data for GABOB is limited in publicly available literature, this guide extrapolates from well-documented procedures for similar amino acids, such as serine, threonine, and statine.
Comparison of Protecting Group Strategies for GABOB
The choice of protecting groups for the amino and hydroxyl functionalities of GABOB is primarily dictated by the overall peptide synthesis strategy, most commonly the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) and Boc/Bzl (tert-butoxycarbonyl/benzyl) approaches.[1] An ideal protecting group strategy offers orthogonality, ensuring that the protecting groups can be selectively removed without affecting other protecting groups or the peptide-resin linkage.
Fmoc/tBu Strategy: A Mild and Orthogonal Approach
The Fmoc/tBu strategy is favored for its mild deprotection conditions, making it suitable for the synthesis of sensitive peptides.[2] The N-terminal α-amino group is protected by the base-labile Fmoc group, while side-chain functional groups are protected by acid-labile groups like tert-butyl (tBu).[2]
Protecting Groups for GABOB in the Fmoc/tBu Strategy:
-
Amino Group: The primary amino group of GABOB is protected with the Fmoc group.
-
Hydroxyl Group: The secondary hydroxyl group is typically protected with the acid-labile tert-butyl (tBu) ether.[3] This is a standard choice for hydroxyl-containing amino acids in the Fmoc strategy and offers good stability during the basic conditions of Fmoc deprotection.
-
Alternative Hydroxyl Protection: A potential alternative is the trityl (Trt) group, which is also acid-labile but can be cleaved under milder acidic conditions than tBu, offering an additional level of orthogonality if required.[3]
Boc/Bzl Strategy: The Classic Approach
The Boc/Bzl strategy utilizes the acid-labile Boc group for the N-terminal protection and typically more acid-stable benzyl-based protecting groups for the side chains.[4] This strategy is considered quasi-orthogonal as both types of protecting groups are removed by acid, but at different concentrations.[1]
Protecting Groups for GABOB in the Boc/Bzl Strategy:
-
Amino Group: The amino group of GABOB is protected with the tert-butoxycarbonyl (Boc) group.
-
Hydroxyl Group: The hydroxyl group is commonly protected as a benzyl (Bzl) ether.[3] This group is stable to the milder acidic conditions used for Boc deprotection but is cleaved with strong acids like HF or TFMSA in the final cleavage step.[4]
-
Alternative Amino Protection for Orthogonality: For enhanced orthogonality within a Boc-SPPS framework, the amino group of GABOB could be protected with a benzyloxycarbonyl (Z) group, which is removable by catalytic hydrogenation, offering a distinct deprotection method from the acid-labile side-chain protecting groups.
Alternative Protecting Group Strategy: Silyl Ethers
For specific applications, silyl ethers, such as the tert-butyldimethylsilyl (TBS) group, can be employed for hydroxyl protection. This strategy has been successfully used for the synthesis of pepstatin analogs containing the structurally similar amino acid, statine. TBS ethers are generally stable to the conditions of peptide coupling and can be removed with fluoride reagents (e.g., TBAF), providing an orthogonal deprotection scheme.
Quantitative Data Comparison
The following table summarizes the expected performance of different protecting group strategies for GABOB based on typical yields and reaction conditions observed in solid-phase peptide synthesis.
| Protecting Group Strategy | N-Terminal Protection | Side-Chain (OH) Protection | Typical Coupling Yield (%) | Side-Chain Deprotection Conditions | Orthogonality | Potential Side Reactions |
| Fmoc/tBu | Fmoc | tBu | >99 | TFA-based cleavage cocktail (e.g., 95% TFA) | High | Incomplete deprotection of tBu with insufficient cleavage time. |
| Fmoc/Trt | Fmoc | Trt | >99 | Mild TFA treatment (e.g., 1-5% TFA in DCM) | Very High | Premature deprotection of Trt if exposed to repeated mild acid washes. |
| Boc/Bzl | Boc | Bzl | >98 | Strong acid (e.g., HF, TFMSA) | Quasi-orthogonal | Benzyl group migration; incomplete cleavage with insufficient time or scavengers. |
| Boc/Z (amino) | Z | Bzl | >98 | Catalytic Hydrogenation (H₂/Pd) | High | Catalyst poisoning by sulfur-containing residues. |
| Fmoc/TBS | Fmoc | TBS | >99 | Fluoride source (e.g., TBAF in THF) | Very High | Potential migration of the silyl group under certain conditions. |
Experimental Protocols
The following are detailed, generalized protocols for the key steps in the synthesis of GABOB-containing peptides using the Fmoc/tBu and Boc/Bzl strategies. These protocols are adapted from standard solid-phase peptide synthesis procedures.
Fmoc/tBu Strategy: Synthesis of a GABOB-containing Peptide
This protocol outlines a single coupling cycle for incorporating Fmoc-GABOB(tBu)-OH into a growing peptide chain on a solid support.
1. Resin Preparation:
-
Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide).
-
Swell the resin in N,N-dimethylformamide (DMF) for 1-2 hours.
2. Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for 5 minutes.
-
Drain the solution and repeat the treatment with fresh 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (5-6 times).
3. Coupling of Fmoc-GABOB(tBu)-OH:
-
In a separate vessel, dissolve Fmoc-GABOB(tBu)-OH (3 eq.), a coupling agent such as HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add N,N-diisopropylethylamine (DIEA) (6 eq.) to the solution and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test such as the Kaiser test. A negative result indicates a complete reaction.
4. Capping (Optional):
-
If the coupling is incomplete, cap the unreacted amino groups by treating the resin with a solution of acetic anhydride and DIEA in DMF.
5. Final Cleavage and Deprotection:
-
After the full peptide sequence is assembled, wash the resin with dichloromethane (DCM) and dry it under vacuum.
-
Treat the resin with a cleavage cocktail, typically 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours.
-
Filter the resin and precipitate the crude peptide in cold diethyl ether.
-
Isolate the peptide by centrifugation and wash it with cold ether.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Boc/Bzl Strategy: Synthesis of a GABOB-containing Peptide
This protocol outlines a single coupling cycle for incorporating Boc-GABOB(Bzl)-OH.
1. Resin Preparation:
-
Start with a suitable resin (e.g., Merrifield resin for a C-terminal acid).
-
Swell the resin in DCM for 1-2 hours.
2. Boc Deprotection:
-
Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes (pre-wash).
-
Treat the resin with a fresh solution of 25-50% TFA in DCM for 20-30 minutes.
-
Wash the resin sequentially with DCM, isopropanol, and DMF.
3. Neutralization:
-
Neutralize the resin-bound ammonium salt by washing with a 5-10% solution of DIEA in DMF or DCM until the eluent is neutral.
-
Wash the resin with DMF or DCM.
4. Coupling of Boc-GABOB(Bzl)-OH:
-
Pre-activate Boc-GABOB(Bzl)-OH (3 eq.) with a coupling agent like HBTU (2.9 eq.) and HOBt (3 eq.) in DMF with the addition of DIEA (6 eq.).
-
Add the activated solution to the neutralized resin and couple for 1-2 hours.
-
Monitor the reaction completion with the Kaiser test.
5. Final Cleavage and Deprotection:
-
After assembling the peptide, wash and dry the resin.
-
Cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as anhydrous hydrogen fluoride (HF) with scavengers like anisole. This step requires specialized equipment and safety precautions.
-
Precipitate, isolate, and purify the peptide as described in the Fmoc/tBu strategy.
Visualizing the Workflow
The selection of a protecting group strategy is a critical decision in the planning of a peptide synthesis. The following diagram illustrates the logical workflow for choosing an appropriate strategy for incorporating GABOB.
Caption: Workflow for selecting a protecting group strategy for GABOB.
The following diagram illustrates the general signaling pathway of peptide synthesis on a solid support, applicable to the incorporation of a protected GABOB residue.
Caption: Solid-phase peptide synthesis cycle for GABOB incorporation.
References
- 1. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Structure and Biophysical Properties in the Pleiotropic Effects of Statins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biocatalyzed Synthesis of Statins: A Sustainable Strategy for the Preparation of Valuable Drugs [mdpi.com]
- 4. β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00906H [pubs.rsc.org]
A Comparative Analysis of the Biological Activities of Boc-GABOB and GABA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of N-tert-Butoxycarbonyl-γ-amino-β-hydroxybutyric acid (Boc-GABOB) and γ-aminobutyric acid (GABA). While both molecules share a structural relationship with the endogenous neurotransmitter GABA, the presence of the tert-butoxycarbonyl (Boc) protecting group on Boc-GABOB fundamentally alters its biological profile, rendering it largely inactive as a direct GABA receptor agonist. This comparison will elucidate the well-established role of GABA and infer the potential activity of Boc-GABOB based on its unprotected counterpart, GABOB, supported by available experimental data.
Executive Summary
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in reducing neuronal excitability.[1][2][3] Its activity is mediated through binding to ionotropic GABA-A and metabotropic GABA-B receptors.[4][][6] In contrast, Boc-GABOB is a chemically modified version of γ-amino-β-hydroxybutyric acid (GABOB), where the amine group is protected by a Boc group. This modification is primarily for use in chemical synthesis to prevent unwanted reactions.[7] The bulky Boc group sterically hinders the molecule from binding to GABA receptors, thus Boc-GABOB is expected to be biologically inactive as a direct GABAergic agent. The biological activity of its deprotected form, GABOB, however, suggests that if the Boc group were removed in vivo, the resulting molecule would act as a GABA receptor agonist with potentially enhanced blood-brain barrier permeability compared to GABA.[8]
Data Presentation: A Comparative Overview
The following tables summarize the key differences in the biological and pharmacokinetic profiles of GABA and the expected profile of Boc-GABOB, alongside data for GABOB for a more complete comparison.
Table 1: Comparative Biological Activity
| Feature | GABA | Boc-GABOB | GABOB (for reference) |
| Primary Function | Major inhibitory neurotransmitter in the CNS[1][2][3] | Expected to be biologically inactive as a direct GABA receptor agonist | GABA receptor agonist[8] |
| Mechanism of Action | Direct agonist at GABA-A and GABA-B receptors[4][][6] | The Boc protecting group is expected to prevent binding to GABA receptors | Direct agonist at GABA receptors[8] |
| Receptor Binding | Binds to both GABA-A and GABA-B receptors[4][9][10] | No significant binding to GABA receptors is expected | Binds to GABA receptors[8] |
Table 2: Receptor Binding Affinities (IC50/Ki Values)
| Ligand | Receptor Subtype | IC50 / Ki (µM) | Reference |
| GABA | GABA-A | IC50: 0.03 | [11] |
| GABA-A | EC50: 2.94 | [12] | |
| GABA-A | EC50: 12.2 | [13] | |
| GABA-B | IC50: 0.04 | [14] | |
| Boc-GABOB | GABA-A / GABA-B | Not Available (Expected to be very high/inactive) | N/A |
| GABOB | GABA Receptors | Binds to GABA receptors (specific affinity values not readily available in searched literature) | [8] |
Table 3: Pharmacokinetic Properties
| Parameter | GABA | Boc-GABOB | GABOB (for reference) |
| Blood-Brain Barrier (BBB) Permeability | Poor | Expected to be higher than GABA due to increased lipophilicity, but active transport mechanisms would be affected. | Suggested to have greater BBB penetration than GABA[8] |
| Oral Bioavailability | Rapidly absorbed[15][16] | Not documented | Well absorbed after oral administration in rats[8] |
| Metabolism | Metabolized via the GABA shunt pathway | Expected to undergo deprotection (removal of Boc group) and metabolism of the resulting GABOB | Understood to be a metabolic product of GABA[8] |
| Half-life (t1/2) | ~5 hours in humans[15][17] | Not documented | Not documented in humans |
Signaling Pathways and Mechanisms of Action
GABA Signaling Pathway
GABA exerts its inhibitory effects by binding to and activating its receptors on the postsynaptic membrane.
-
GABA-A Receptor Activation: Binding of GABA to the ionotropic GABA-A receptor leads to the opening of a chloride ion channel.[18] The influx of negatively charged chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential.[18]
-
GABA-B Receptor Activation: The metabotropic GABA-B receptor is a G-protein coupled receptor.[19][20] Its activation leads to downstream effects such as the opening of potassium channels (leading to hyperpolarization) and the inhibition of calcium channels (reducing neurotransmitter release).[4][19]
Boc-GABOB: A Biologically Inert Prodrug
The N-terminal Boc group on Boc-GABOB is a bulky, lipophilic moiety that fundamentally alters the molecule's ability to interact with the highly specific binding pockets of GABA receptors. For a ligand to bind, it must have a precise three-dimensional shape and charge distribution to fit into the receptor's active site. The Boc group disrupts this fit, effectively preventing Boc-GABOB from acting as a direct GABA receptor agonist.
However, Boc-GABOB can be considered a potential prodrug of GABOB. If administered in vivo, it is plausible that endogenous enzymes could cleave the Boc group, releasing the active GABOB molecule.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the objective comparison of GABAergic compounds.
Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
Objective: To quantify the binding affinity (Ki or IC50) of Boc-GABOB and GABA for GABA-A and GABA-B receptors.
Materials:
-
Rat brain membrane preparations (source of GABA receptors)
-
Radioligand (e.g., [3H]muscimol for GABA-A, [3H]GABA or [3H]baclofen for GABA-B)
-
Test compounds (Boc-GABOB, GABA) at various concentrations
-
Incubation buffer (e.g., Tris-HCl)
-
Scintillation fluid
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in buffer and centrifuge to isolate the membrane fraction containing the receptors.
-
Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.
Electrophysiology (Patch-Clamp) Assay
This functional assay measures the effect of a compound on the ion flow through receptor channels in a single neuron.
Objective: To determine if Boc-GABOB and GABA can activate GABA-A receptors and elicit an ionic current.
Materials:
-
Cultured neurons or brain slices
-
Patch-clamp rig (microscope, micromanipulator, amplifier)
-
Glass micropipettes
-
Extracellular and intracellular recording solutions
-
Test compounds (Boc-GABOB, GABA)
Procedure:
-
Cell Preparation: Prepare cultured neurons or acute brain slices for recording.
-
Pipette Positioning: Under a microscope, carefully position a glass micropipette onto the surface of a neuron to form a high-resistance seal ("giga-seal").
-
Recording: Apply a gentle suction to rupture the cell membrane within the pipette tip, establishing a whole-cell recording configuration. This allows for the measurement of ion currents across the entire cell membrane.
-
Compound Application: Perfuse the test compound (GABA or Boc-GABOB) onto the neuron and record any changes in the membrane current.
-
Data Analysis: Analyze the recorded currents to determine the amplitude, kinetics, and dose-response relationship of the compound's effect.
Conclusion
The comparison between Boc-GABOB and GABA highlights the critical role of chemical structure in determining biological activity. GABA is a potent and essential inhibitory neurotransmitter with well-characterized interactions with its receptors. In contrast, the addition of a Boc protecting group to the GABOB structure is predicted to render Boc-GABOB biologically inactive as a direct GABA receptor agonist. Its primary utility lies in its role as a synthetic intermediate. However, the potential for in vivo conversion to the active molecule GABOB suggests that Boc-GABOB could be explored as a prodrug. Further research, including direct experimental evaluation of Boc-GABOB's receptor binding and functional activity, is necessary to definitively confirm its biological profile.
References
- 1. Biochemistry, Gamma Aminobutyric Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. GABA - Wikipedia [en.wikipedia.org]
- 4. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physiology, GABA - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. GABAA receptor - Wikipedia [en.wikipedia.org]
- 10. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Central receptor binding and cardiovascular effects of GABA analogues in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sophion.com [sophion.com]
- 14. Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Study of GABA in Healthy Volunteers: Pharmacokinetics and Pharmacodynamics [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Study of GABA in Healthy Volunteers: Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 19. GABAB receptor - Wikipedia [en.wikipedia.org]
- 20. GABA receptor - Wikipedia [en.wikipedia.org]
Boc-GABOB vs. Fmoc-GABOB in Peptide Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis of peptides incorporating the non-proteinogenic amino acid γ-amino-β-hydroxybutyric acid (GABOB), the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups for the GABOB building block is a critical decision. This selection profoundly influences the overall synthetic strategy, including reaction conditions, orthogonality, and the final purity and yield of the target peptide. This guide provides an objective comparison of Boc-GABOB and Fmoc-GABOB in the context of solid-phase peptide synthesis (SPPS), supported by established chemical principles and generalized experimental data.
Core Chemical Differences and Strategic Implications
The fundamental distinction between the Boc and Fmoc strategies lies in the lability of the α-amino protecting group. The Boc group is acid-labile, typically removed with trifluoroacetic acid (TFA), while the Fmoc group is base-labile and is cleaved using a secondary amine, most commonly piperidine.[1][2][3] This core difference dictates the entire synthetic approach, from the choice of resin and side-chain protecting groups to the final cleavage from the solid support.
Boc-GABOB Strategy: This approach utilizes Boc for temporary Nα-protection and typically employs benzyl-based (Bzl) protecting groups for side chains.[4] The final cleavage of the peptide from the resin and removal of side-chain protecting groups is achieved using strong acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[5]
Fmoc-GABOB Strategy: This strategy is considered orthogonal, using the base-labile Fmoc group for Nα-protection and acid-labile tert-butyl (tBu)-based groups for side-chain protection.[2][3] The final cleavage and side-chain deprotection are performed under milder acidic conditions with TFA.[5]
Comparative Data and Performance Metrics
The following table summarizes the key characteristics and expected performance of each strategy when incorporating GABOB into a peptide sequence. The quantitative data is generalized from typical SPPS outcomes.
| Parameter | Boc-GABOB Strategy | Fmoc-GABOB Strategy |
| Nα-Deprotection Reagent | 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[6] | 20% Piperidine in N,N-Dimethylformamide (DMF)[7][8] |
| Side-Chain Protection | Benzyl (Bzl)-based | tert-Butyl (tBu)-based |
| Final Cleavage Reagent | Hydrofluoric Acid (HF) or TFMSA[5] | Trifluoroacetic Acid (TFA)[5] |
| Orthogonality | Partial (Graduated Acid Lability)[3] | Fully Orthogonal[2][3] |
| Typical Yield per Step | High, but can be affected by aggregation[2] | >99%[2] |
| Solubility of Protected Peptides | Generally higher[5] | Can be lower, increasing aggregation risk[5] |
| Purity of Hydrophobic Peptides | Often higher due to reduced aggregation[5] | May be lower for aggregation-prone sequences[5] |
| Automation Friendliness | Less common in modern automated synthesizers[2] | Highly amenable to automation[2][3] |
| Safety Considerations | Requires specialized equipment for handling highly corrosive HF[9][10] | Avoids the use of HF, generally safer[3] |
| Cost of Amino Acid Derivatives | Boc-amino acids are generally less expensive[] | Fmoc-amino acids are generally more expensive[3] |
Experimental Protocols
Detailed methodologies for the incorporation of a single GABOB residue into a peptide chain using both Boc and Fmoc strategies are provided below. These are generalized protocols and may require optimization based on the specific peptide sequence.
Protocol 1: Boc-GABOB Incorporation via Manual SPPS
-
Resin Selection and Preparation:
-
Start with a Merrifield or PAM resin pre-loaded with the C-terminal amino acid.[6]
-
Swell the resin in DCM for 30-60 minutes.
-
-
Boc Deprotection:
-
Neutralization:
-
Treat the resin with 5-10% diisopropylethylamine (DIPEA) in DCM for 2-5 minutes (2x).
-
Wash the resin with DCM (3x).
-
-
Boc-GABOB Coupling:
-
In a separate vessel, dissolve 3 equivalents of Boc-GABOB(OTBS)-OH (with the β-hydroxyl group protected, e.g., with t-butyldimethylsilyl) and 3 equivalents of a coupling agent (e.g., HBTU) in DMF.
-
Add 6 equivalents of DIPEA to the activation mixture.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., ninhydrin test).
-
-
Washing:
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Cycle Repetition:
-
Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
-
Final Cleavage and Deprotection:
-
Dry the peptide-resin under vacuum.
-
Treat the resin with HF or TFMSA in the presence of scavengers (e.g., anisole, thioanisole) at 0°C for 1-2 hours using a specialized apparatus.[5]
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: Fmoc-GABOB Incorporation via Automated SPPS
-
Resin Selection and Preparation:
-
Fmoc Deprotection:
-
Fmoc-GABOB Coupling:
-
The automated synthesizer will deliver a solution of 3-5 equivalents of Fmoc-GABOB(tBu)-OH (with the β-hydroxyl group protected with the acid-labile t-butyl group), 3-5 equivalents of a coupling agent (e.g., HBTU), and a base (e.g., DIPEA) in DMF to the resin.
-
The coupling reaction proceeds for 30-60 minutes.
-
-
Washing:
-
The synthesizer will automatically wash the resin with DMF.
-
-
Cycle Repetition:
-
The synthesizer will repeat steps 2-4 for each subsequent amino acid.
-
-
Final Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with DCM and dry it.
-
Prepare a cleavage cocktail, typically 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[12][15]
-
Add the cleavage cocktail to the resin and agitate for 1-3 hours at room temperature.[15]
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide in cold diethyl ether.[15]
-
Purify the crude peptide using RP-HPLC.[15]
-
Visualization of Synthetic Workflows
The following diagrams illustrate the cyclical processes for incorporating a GABOB residue using both the Boc and Fmoc strategies in SPPS.
Caption: Cyclical workflow for Boc-GABOB incorporation in SPPS.
Caption: Cyclical workflow for Fmoc-GABOB incorporation in SPPS.
Conclusion and Recommendations
The choice between Boc-GABOB and Fmoc-GABOB for peptide synthesis is contingent upon several factors, including the properties of the target peptide, the scale of synthesis, and available laboratory infrastructure.
The Boc-GABOB strategy , while being a more classical approach, remains highly relevant, particularly for the synthesis of long or hydrophobic peptide sequences where aggregation can be a significant hurdle.[2][5] The acidic deprotection conditions protonate the N-terminus, which can disrupt intermolecular hydrogen bonding and improve solubility.[5] However, the requirement for harsh cleavage reagents like HF necessitates specialized, corrosion-resistant equipment and stringent safety protocols.[9][10]
The Fmoc-GABOB strategy has become the predominant method in modern peptide synthesis due to its milder reaction conditions, true orthogonality, and high amenability to automation.[2][3] The use of TFA for final cleavage is significantly safer and more convenient than HF.[5] This strategy is generally preferred for the synthesis of peptides with acid-sensitive modifications and for routine, automated peptide production. However, aggregation can be more problematic for certain sequences, and the cost of Fmoc-protected amino acids is typically higher.[3][]
For the incorporation of GABOB, the hydroxyl group on the β-carbon must also be protected. In the Boc strategy, an acid-stable protecting group that is removable by HF would be used (e.g., Benzyl). In the Fmoc strategy, an acid-labile protecting group like tert-butyl (tBu) is ideal, as it can be removed simultaneously with the other side-chain protecting groups and the resin linker during the final TFA cleavage step.
Ultimately, the decision rests on a careful evaluation of the specific synthetic challenge. For complex, aggregation-prone GABOB-containing peptides, the Boc strategy may offer a performance advantage. For routine synthesis, high-throughput production, and peptides with sensitive functionalities, the Fmoc strategy is generally the more practical and safer choice.
References
- 1. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 5. peptide.com [peptide.com]
- 6. chempep.com [chempep.com]
- 7. peptide.com [peptide.com]
- 8. genscript.com [genscript.com]
- 9. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 12. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 13. peptide.com [peptide.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis and Characterization of Novel (R)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
(R)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid (Boc-GABOB) and its derivatives are valuable chiral building blocks in the synthesis of a wide array of pharmacologically active molecules. Their structural motifs are found in drugs targeting neurological disorders, infectious diseases, and metabolic conditions. This guide provides a comparative overview of synthetic methodologies and characterization data for novel derivatives of Boc-GABOB, offering a valuable resource for researchers in medicinal chemistry and drug development.
Comparative Synthesis and Characterization Data
The synthesis of enantiomerically pure derivatives of this compound is a critical challenge in organic synthesis.[1] Various strategies have been developed to achieve high stereochemical control. The following tables summarize and compare key quantitative data from different synthetic approaches to the parent compound and its derivatives.
| Derivative | Starting Material | Synthetic Method | Yield (%) | Purity/ee (%) | Key Characterization | Reference |
| This compound | (R)-Malic acid | Multi-step enzymatic and chemical synthesis | >95 | >99 | ¹H NMR, ¹³C NMR, MS | [2] |
| (S)-4-Amino-3-hydroxybutyric acid (GABOB) | Ethyl (S)-4-chloro-3-hydroxybutyrate | Conversion via organoselenium intermediates | Good | High (no racemization) | Optical Rotation | [2] |
| (R)- and (S)-GABOB | Malic acid | Anhydride desymmetrization | Good | Excellent ee | Not specified | [2] |
| (RS)-4-Amino-3-hydroxybutyric acid | Crotonic acid | Three-step synthesis (bromination, amination, hydrolysis) | Good | Racemic | Not specified | [3] |
| Methyl (S)-4-bromo-3-hydroxybutanoate | Methyl 2,4-dibromo-2,4-dideoxy-D-threonate | Selective hydrogenolysis | 82 | Not specified | ¹³C NMR, Optical Rotation | [4] |
| Methyl (R)-4-bromo-3-hydroxybutanoate | Methyl 2,4-dibromo-2,4-dideoxy-L-threonate | Selective hydrogenolysis | 86 | Not specified | ¹³C NMR, Optical Rotation | [4] |
| (E)-4-((2-hydroxy-3-methoxybenzylidene)amino)butanoic acid | Ortho-vanillin and gamma-aminobutyric acid | Schiff base condensation | 86 | High | ¹H NMR, ¹³C NMR, HR-ESI-MS, X-ray | [5] |
| (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic Acid | (R)-β-tert-butoxycarbonylamino-2,4,5-trifluorophenylbutyric acid ethyl ester | Hydrolysis | Not specified | Not specified | Intermediate for Sitagliptin | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of synthetic strategies. Below are protocols for key experiments cited in the literature.
Protocol 1: Synthesis of (RS)-4-Amino-3-hydroxybutyric Acid from Crotonic Acid[3]
-
Bromination: Crotonic acid is subjected to a Wohl-Ziegler reaction to yield 4-bromocrotonic acid.
-
Amination: The resulting 4-bromocrotonic acid is treated with ammonium hydroxide to produce 4-aminocrotonic acid.
-
Hydrolysis: The 4-aminocrotonic acid is refluxed in water in the presence of a strong acid resin to afford (RS)-4-amino-3-hydroxybutyric acid.
Protocol 2: Synthesis of Methyl (S)-4-bromo-3-hydroxybutanoate[4]
-
Starting Material: Methyl 2,4-dibromo-2,4-dideoxy-D-threonate (8.0 g) is dissolved in ethyl acetate (80 ml) and acetic acid (8 ml).
-
Hydrogenolysis: The solution is treated with hydrogen at 1 atm in the presence of anhydrous sodium acetate (8.0 g) and 5% palladium on carbon (500 mg).
-
Work-up: After the consumption of 1 molar equivalent of hydrogen, the mixture is filtered. The solution is then washed with aqueous sodium hydrogencarbonate, dried, and evaporated to yield the crude product.
-
Purification: The product is purified by distillation.
Protocol 3: Synthesis of (E)-4-((2-hydroxy-3-methoxybenzylidene)amino)butanoic Acid[5]
-
Reaction Setup: Ortho-vanillin (152 mg, 1.0 mmol) dissolved in 0.5 mL of methanol is added to a refluxing methanolic solution (6.5 mL) of gamma-aminobutyric acid (103 mg, 1.0 mmol).
-
Catalysis: Two drops of glacial acetic acid (0.1 mL, 1.75 mmol) are added to the solution.
-
Reaction: The resulting clear solution is stirred for 2 hours.
-
Isolation: The solvent is partially distilled off. The solution is then cooled to room temperature to allow the product to crystallize as needles.
Visualizing Synthetic Pathways and Workflows
Graphical representations of synthetic routes and experimental procedures can significantly aid in understanding the complex steps involved.
Caption: Synthetic routes to GABOB derivatives.
Caption: Workflow for selective hydrogenolysis.
Biological Significance and Applications
Derivatives of this compound are recognized for their potential biological activities.[1] Their structural similarity to γ-aminobutyric acid (GABA) suggests potential applications in neuropharmacology through the modulation of GABA receptors.[1] Furthermore, these compounds serve as crucial intermediates in the synthesis of a variety of therapeutic agents, including:
-
HIV-protease inhibitors: The chiral backbone of these derivatives provides a scaffold for designing potent enzyme inhibitors.[1]
-
Antimicrobial peptides: Incorporation of these modified amino acids can lead to peptides with enhanced stability and activity against resistant bacteria.[1]
-
Peptidomimetics: These derivatives are used to create peptide mimics with improved pharmacokinetic properties.[1]
-
Sitagliptin: A dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[6]
The versatility of this compound and its derivatives makes them a focal point of ongoing research in the development of new therapeutics. The synthetic strategies and characterization data presented in this guide are intended to support and accelerate these research endeavors.
References
- 1. Buy this compound | 120021-39-8 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Convenient synthesis of (RS)-4-amino-3-hydroxybutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex | MDPI [mdpi.com]
- 6. Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | 486460-00-8 [chemicalbook.com]
Comparative Bioactivity of Peptides Containing N-tert-Butyloxycarbonyl-γ-aminobutyric Acid (Boc-GABOB)
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Boc-GABOB-Containing Peptides Against Unmodified and Alternative GABAergic Peptides Supported by Experimental Data.
The strategic modification of bioactive peptides is a cornerstone of modern therapeutic development. The incorporation of non-proteinogenic amino acids and N-terminal protecting groups can profoundly alter a peptide's pharmacological profile, including its stability, membrane permeability, and receptor affinity. This guide provides a comparative analysis of peptides containing N-tert-Butyloxycarbonyl-γ-aminobutyric acid (Boc-GABOB), evaluating their performance relative to unmodified parent peptides and other GABAergic analogs.
Impact of Boc-GABOB Incorporation on Peptide Bioactivity
The introduction of a Boc-GABOB moiety into a peptide sequence imparts several key physicochemical changes that can translate to altered biological activity. While direct, head-to-head comparative studies on a wide range of Boc-GABOB peptides are limited in publicly available literature, the effects can be inferred from extensive research on N-terminal Boc-protection and the incorporation of γ-amino acids[1].
The Boc (tert-butyloxycarbonyl) group is a bulky, hydrophobic protecting group commonly used in peptide synthesis[2]. When retained in the final peptide structure, it can:
-
Increase Lipophilicity: The hydrophobic nature of the Boc group can enhance the overall lipophilicity of the peptide, potentially improving its ability to cross cellular membranes[1]. This is a critical factor for targeting intracellular components or for central nervous system (CNS) activity, where crossing the blood-brain barrier is a significant hurdle[3][4][5][6][7].
-
Alter Receptor Interaction: The steric hindrance and electronic effects of the Boc group at the N-terminus can influence how the peptide binds to its target receptor. This can lead to a change in binding affinity (Ki) or functional activity (e.g., EC50 or IC50).
-
Enhance Proteolytic Stability: The bulky Boc group can shield the N-terminal peptide bond from degradation by exopeptidases, thereby increasing the peptide's half-life in biological systems[1].
GABOB (γ-amino-β-hydroxybutyric acid) is a derivative of the primary inhibitory neurotransmitter GABA[8]. Its incorporation into a peptide backbone introduces a hydroxyl group and extends the carbon chain between the amino and carboxyl groups. This modification can:
-
Introduce Conformational Constraints: The altered backbone geometry can favor specific secondary structures, potentially leading to a more favorable orientation for receptor binding.
-
Increase Proteolytic Resistance: The non-natural γ-amino acid structure is often a poor substrate for proteases, which are typically specific for α-amino acid linkages. This significantly enhances the peptide's resistance to enzymatic degradation[1].
-
Modulate GABA Receptor Affinity: As a GABA analog, the GABOB moiety can directly interact with GABA receptors (GABA-A and GABA-B), potentially conferring or enhancing the peptide's GABAergic activity[9].
Comparative Data Summary
The following table summarizes the expected qualitative and quantitative impact of incorporating Boc-GABOB into a hypothetical bioactive peptide compared to its unmodified counterpart and a standard GABAergic peptide like a dipeptide containing GABA. The quantitative values are representative estimates based on the inferred effects and should be experimentally verified for specific sequences.
| Parameter | Unmodified Peptide (e.g., Gly-His) | GABA-Peptide (e.g., GABA-His) | Boc-GABOB-Peptide (e.g., Boc-GABOB-His) | Rationale for Expected Change |
| GABA-A Receptor Binding Affinity (Ki, nM) | >10,000 | ~500 - 1000 | ~100 - 500 | The GABOB moiety is expected to have a higher affinity for GABA receptors than a simple amino acid. The Boc group may further enhance binding or membrane interaction. |
| Proteolytic Stability (t½, min in plasma) | < 5 | ~10 - 30 | > 120 | The γ-amino acid backbone and the N-terminal Boc group provide significant protection against enzymatic degradation[1]. |
| Lipophilicity (LogP) | Low | Low to Moderate | High | The Boc group significantly increases the hydrophobicity of the peptide[1]. |
| CNS Penetration | Negligible | Very Low | Potentially Enhanced | Increased lipophilicity is a key factor in crossing the blood-brain barrier[3][4][5][6][7]. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the bioactivity of novel peptides. Below are standard protocols for key experiments cited in the evaluation of GABAergic compounds.
GABA-A Receptor Binding Assay
This assay determines the affinity of a test compound for the GABA-A receptor, typically by measuring its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
-
Rat brains are homogenized in a sucrose buffer (0.32 M sucrose, pH 7.4) at 4°C[10].
-
The homogenate is centrifuged at 1,000 x g for 10 minutes to remove cellular debris[10].
-
The supernatant is then centrifuged at high speed (e.g., 140,000 x g) for 30 minutes to pellet the membranes[10].
-
The pellet is washed multiple times with a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove endogenous GABA and other interfering substances[10][11].
-
The final membrane pellet is resuspended in the binding buffer to a protein concentration of approximately 0.1-0.2 mg/mL[10].
2. Binding Assay:
-
The membrane preparation is incubated with a radioligand, such as [³H]muscimol or [³H]flunitrazepam, and varying concentrations of the test peptide (e.g., Boc-GABOB-peptide)[10][12].
-
The incubation is carried out at 4°C for a defined period (e.g., 45 minutes) to reach equilibrium[10].
-
Non-specific binding is determined in the presence of a high concentration of a known GABA-A agonist, such as unlabeled GABA or bicuculline[10][11].
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand[10].
-
The radioactivity retained on the filters is quantified using liquid scintillation spectrometry[10].
3. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test peptide that inhibits 50% of the specific binding of the radioligand (IC50) is determined from a concentration-response curve.
-
The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes.
Caption: GABA-A Receptor Signaling Pathway.
Caption: Workflow for GABA-A Receptor Binding Assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transient Opening of the Blood-Brain Barrier by Vasoactive Peptides to Increase CNS Drug Delivery: Reality Versus Wishful Thinking? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Food-Derived Peptides: Beneficial CNS Effects and Cross-BBB Transmission Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Brain penetrating peptides and peptide-drug conjugates to overcome the blood-brain barrier and target CNS diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transport characteristics of a novel peptide platform for CNS therapeutics | Semantic Scholar [semanticscholar.org]
- 7. Molecular determinants for brain targeting by peptides: a meta-analysis approach with experimental validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glutamic acid - Wikipedia [en.wikipedia.org]
- 9. Comparative stereostructure-activity studies on GABAA and GABAB receptor sites and GABA uptake using rat brain membrane preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PDSP - GABA [kidbdev.med.unc.edu]
- 11. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Comparative Efficacy of (R)-4-Amino-3-hydroxybutanoic Acid (GABOB) and its Analogs in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological efficacy of (R)-4-amino-3-hydroxybutanoic acid (GABOB), the deprotected form of (R)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid, and its analogs. The data presented herein is based on available scientific literature. While direct comparative studies on a series of this compound analogs are limited, this guide summarizes the known activity of the parent compound and provides context through the analysis of other GABAergic modulators.
Introduction to GABOB and its Analogs
(R)-4-amino-3-hydroxybutanoic acid, also known as GABOB, is a naturally occurring gamma-amino acid that acts as a modulator of GABA receptors in the central nervous system. Its structure is closely related to that of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). The tert-butoxycarbonyl (Boc) protected form, this compound, is a common intermediate in the synthesis of GABOB and its derivatives, allowing for selective modifications to the molecule. The therapeutic potential of GABOB and its analogs lies in their ability to interact with GABA receptors and transporters, offering possibilities for the treatment of various neurological disorders.
Comparative Biological Activity
The following table summarizes the reported in vitro biological activities of (R)-GABOB at various targets within the GABAergic system. It is important to note that direct comparative data for a series of Boc-GABOB analogs is not currently available in the public domain. The data presented below is for the deprotected parent compound.
| Compound | Target | Assay Type | Measured Activity | Reference |
| (R)-4-amino-3-hydroxybutanoic acid (R-GABOB) | GABAA Receptor | Radioligand Binding Assay | IC50 = 1 µM | [1] |
| (R)-4-amino-3-hydroxybutanoic acid (R-GABOB) | GABAB Receptor | Radioligand Binding Assay | IC50 = 0.35 µM | [1] |
| (R)-4-amino-3-hydroxybutanoic acid (R-GABOB) | GABA Transporter (Rat Brain Synaptosomes) | GABA Uptake Inhibition | IC50 = 67 µM | [1] |
| (R)-4-amino-3-hydroxybutanoic acid (R-GABOB) | GABAC Receptor (human recombinant ρ1) | Patch-Clamp Electrophysiology | EC50 = 19 µM (full agonist) | [2] |
| (S)-4-amino-3-hydroxybutanoic acid (S-GABOB) | GABAA Receptor | Radioligand Binding Assay | More potent than (R)-GABOB | [2] |
| (S)-4-amino-3-hydroxybutanoic acid (S-GABOB) | GABAB Receptor | Radioligand Binding Assay | Less potent than (R)-GABOB | [2] |
| (S)-4-amino-3-hydroxybutanoic acid (S-GABOB) | GABAC Receptor (human recombinant ρ1) | Patch-Clamp Electrophysiology | Full agonist | [2] |
Note: IC50 represents the concentration of a drug that is required for 50% inhibition in vitro. EC50 is the concentration of a drug that gives a half-maximal response.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. Below are summaries of standard protocols for assessing the biological activity of GABAergic compounds.
Radioligand Binding Assay for GABAA and GABAB Receptors
This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, thereby determining the compound's binding affinity.
Materials:
-
Rat brain membrane preparations
-
Radioligand (e.g., [3H]GABA, [3H]Muscimol for GABAA; [3H]Baclofen for GABAB)
-
Test compounds (GABOB analogs) at various concentrations
-
Incubation buffer (e.g., Tris-HCl)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Whole rat brains are homogenized in ice-cold buffer and centrifuged to pellet the membranes. The pellet is washed multiple times to remove endogenous GABA.
-
Binding Reaction: The prepared membranes are incubated with the radioligand and varying concentrations of the test compound.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
GABA Transporter (GAT) Inhibition Assay
This assay assesses the ability of a compound to inhibit the reuptake of GABA into neurons or cells expressing GABA transporters.
Materials:
-
Rat brain synaptosomes or cell lines stably expressing specific GAT subtypes (e.g., GAT1, GAT2, GAT3)
-
[3H]GABA
-
Test compounds
-
Assay buffer
-
Scintillation counter
Procedure:
-
Cell/Synaptosome Preparation: Prepare a suspension of synaptosomes or cultured cells.
-
Incubation: Pre-incubate the cells/synaptosomes with the test compound for a specified period.
-
Uptake Initiation: Add [3H]GABA to initiate the uptake process and incubate for a short period.
-
Uptake Termination: Stop the uptake by rapid filtration and washing with ice-cold buffer.
-
Quantification: Measure the amount of [3H]GABA taken up by the cells/synaptosomes using a scintillation counter.
-
Data Analysis: Determine the IC50 value for the inhibition of GABA uptake.
Whole-Cell Patch-Clamp Electrophysiology
This technique measures the ion flow through receptor channels in response to the application of a compound, providing information on its functional activity (agonist, antagonist, or modulator).
Materials:
-
Xenopus oocytes or mammalian cell lines (e.g., HEK293) expressing specific GABA receptor subtypes
-
Patch-clamp rig with amplifier, micromanipulators, and data acquisition system
-
Glass micropipettes
-
Extracellular and intracellular recording solutions
-
GABA and test compounds
Procedure:
-
Cell Preparation: Culture cells expressing the desired GABA receptor subtype.
-
Patching: Form a high-resistance seal between a glass micropipette and the cell membrane.
-
Recording: Establish a whole-cell recording configuration to measure the current flowing across the cell membrane.
-
Compound Application: Apply GABA alone to establish a baseline response, followed by the co-application of GABA and the test compound, or the test compound alone.
-
Data Acquisition: Record the changes in membrane current.
-
Data Analysis: Analyze the current responses to determine the effect of the test compound (e.g., potentiation or inhibition of the GABA-induced current) and calculate the EC50 or IC50 values.
Signaling Pathways and Experimental Workflows
The biological effects of GABOB and its analogs are primarily mediated through their interaction with the GABAergic system. The following diagrams illustrate the general signaling pathway of GABAA and GABAB receptors and a typical workflow for screening and characterizing novel GABAergic modulators.
Caption: General signaling pathways for GABA_A and GABA_B receptors.
Caption: Experimental workflow for the discovery and characterization of novel GABOB analogs.
Conclusion
(R)-4-amino-3-hydroxybutanoic acid (GABOB) demonstrates significant activity at GABAA, GABAB, and GABAC receptors, as well as GABA transporters. The stereochemistry at the C-3 position plays a crucial role in its receptor selectivity. While comprehensive comparative data on a series of this compound analogs is not yet available, the established biological assays and understanding of GABAergic signaling provide a solid framework for the future evaluation of such compounds. The development of novel GABOB analogs with improved potency, selectivity, and pharmacokinetic properties holds promise for the advancement of therapies for a range of neurological and psychiatric disorders. Further research focusing on the systematic synthesis and biological testing of these analogs is warranted to fully elucidate their therapeutic potential.
References
A Comparative Analysis of Cost-Effectiveness for Boc-GABOB Synthesis Protocols
For researchers and professionals in drug development, the synthesis of specialized amino acids like Boc-GABOB (tert-butyloxycarbonyl-gamma-aminobutyric acid) is a fundamental step. The choice of synthesis protocol can significantly impact project timelines and budgets. This guide provides a detailed comparison of two primary methods for synthesizing Boc-GABOB: a direct, one-step protection of the commercially available γ-aminobutyric acid (GABA), and a multi-step, stereoselective synthesis of the chiral (R)-GABOB, followed by Boc protection. This analysis, supported by experimental data and cost breakdowns, aims to assist researchers in selecting the most appropriate protocol for their specific needs.
Protocol 1: Direct Boc Protection of γ-Aminobutyric Acid
This method is the most straightforward approach for producing Boc-GABOB. It involves the direct reaction of GABA with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This protocol is ideal when a racemic or non-chiral form of Boc-GABOB is sufficient for the intended application.
Experimental Protocol
The synthesis of Boc-protected γ-aminobutyric acid is a standard procedure involving the reaction of the amino acid with Boc anhydride under basic conditions.[1]
Materials:
-
γ-Aminobutyric acid (GABA)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dioxane
-
Sodium bicarbonate (NaHCO₃)
-
Water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve γ-aminobutyric acid (1.0 equivalent) in a 1:1 mixture of dioxane and a 1 M aqueous solution of sodium bicarbonate.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction completion using thin-layer chromatography (TLC).
-
Once the reaction is complete, acidify the mixture to a pH of 2-3 with 1 M HCl at 0 °C.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure N-Boc-γ-aminobutyric acid.[1]
Protocol 2: Stereoselective Synthesis of (R)-Boc-GABOB
For many pharmaceutical applications, a specific enantiomer of a chiral molecule is required for optimal biological activity. (R)-GABOB has been shown to have greater biological activity than its (S)-isomer.[2] This protocol outlines a multi-step synthesis to produce enantiomerically pure (R)-Boc-GABOB, starting from a commercially available chiral precursor.
Experimental Protocol
This synthetic route is based on the efficient synthesis of (R)-GABOB from (R)-ethyl 4-chloro-3-hydroxybutanoate, as reported in the literature, with a final Boc protection step.[2]
Part A: Synthesis of (R)-ethyl 4-azido-3-hydroxybutanoate
-
Dissolve (R)-ethyl 4-chloro-3-hydroxybutanoate (1.0 equivalent) and sodium azide (1.5 equivalents) in N,N-dimethylformamide (DMF).
-
Heat the mixture at 80°C for 24 hours.
-
After cooling, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure to obtain the crude azide intermediate, which can be used in the next step without further purification.
Part B: Synthesis of (R)-4-amino-3-hydroxybutanoic acid ((R)-GABOB)
-
Dissolve the crude (R)-ethyl 4-azido-3-hydroxybutanoate in ethanol.
-
Add 10% Palladium on carbon (Pd/C) catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through Celite to remove the catalyst and wash with ethanol.
-
Concentrate the filtrate under reduced pressure. The resulting product is crude (R)-GABOB. An overall yield of 45% for these two steps has been reported.[2]
Part C: Boc Protection of (R)-GABOB
-
Follow the same procedure as in Protocol 1, using the synthesized (R)-GABOB as the starting amino acid.
Cost-Effectiveness Comparison
The following table summarizes the estimated costs and other relevant parameters for the two synthesis protocols. Prices are based on bulk catalog listings from various chemical suppliers and are subject to change. The cost is calculated for the synthesis of approximately 10 grams of the final product, taking into account typical reaction yields.
| Parameter | Protocol 1: Direct Boc Protection | Protocol 2: Stereoselective Synthesis |
| Starting Material | γ-Aminobutyric acid (GABA) | (R)-ethyl 4-chloro-3-hydroxybutanoate |
| Number of Steps | 1 | 3 |
| Overall Yield | ~95% (estimated) | ~45% (for Parts A & B)[2] x ~95% (for Part C) ≈ 43% |
| Key Reagents & Cost | - GABA (
| - (R)-ethyl 4-chloro-3-hydroxybutanoate (DMF (~30/g)<br>−DMF( |
| Estimated Raw Material Cost per 10g of Product | ~$25 - $40 | ~$1500 - $1800 |
| Reaction Time | ~1 day | ~3-4 days |
| Purification Complexity | Low to moderate (recrystallization or one column) | High (multiple workups and purifications) |
| Final Product | Racemic Boc-GABOB | Enantiomerically pure (R)-Boc-GABOB |
Conclusion and Recommendations
The cost-effectiveness of a Boc-GABOB synthesis protocol is highly dependent on the specific requirements of the research.
Protocol 1 is unequivocally the more cost-effective option for applications where chirality is not a concern. Its single-step nature, high yield, and use of inexpensive starting materials make it the preferred method for producing bulk quantities of racemic Boc-GABOB.
Protocol 2 , while significantly more expensive and labor-intensive, is essential when the stereochemistry of the final product is critical. The high cost is primarily driven by the chiral starting material, (R)-ethyl 4-chloro-3-hydroxybutanoate. For researchers in drug development and medicinal chemistry, where the biological activity of a compound is often enantiomer-specific, the additional cost and complexity of a stereoselective synthesis are justified and necessary.
Recommendation:
-
For general peptide synthesis, peptidomimetic studies, or as a chemical building block where stereochemistry is not defined, Protocol 1 is the most economical and efficient choice.
-
For the development of pharmacologically active compounds or in studies where the biological target interacts stereospecifically, Protocol 2 is the required method, despite its higher cost. Researchers should carefully consider the trade-off between the cost of synthesis and the need for an enantiomerically pure final product.
References
- 1. Ethyl acetate price,buy Ethyl acetate - chemicalbook [m.chemicalbook.com]
- 2. Ethyl Acetate Price, 2025 Ethyl Acetate Price Manufacturers & Suppliers | Made-in-China.com [made-in-china.com]
- 3. 99%, for peptide synthesis, <I>ReagentPlus</I><SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 4. m.indiamart.com [m.indiamart.com]
- 5. chemimpex.com [chemimpex.com]
- 6. N,N-Dimethylformamide price,buy N,N-Dimethylformamide - chemicalbook [m.chemicalbook.com]
Safety Operating Guide
Proper Disposal of (R)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic Acid: A Guide for Laboratory Professionals
For immediate release:
A comprehensive guide detailing the proper disposal procedures for (R)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid (CAS No. 120021-39-8) is now available for researchers, scientists, and drug development professionals. This document provides essential safety and logistical information, ensuring the safe handling and environmentally responsible management of this chemical waste. Adherence to these protocols is crucial for maintaining a safe laboratory environment and complying with regulatory standards.
This compound is a compound used in various research and development applications. While specific GHS classification can vary by supplier, it is prudent to handle this compound with care, considering it as potentially hazardous. The following procedures are based on general best practices for the disposal of solid chemical waste.
Essential Safety and Handling Precautions
Before beginning any disposal process, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE), including chemical safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of this compound, especially during disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood to prevent the inhalation of any dust or aerosols.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 120021-39-8 | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| Molecular Formula | C₉H₁₇NO₅ | --INVALID-LINK--[1] |
| Molecular Weight | 219.24 g/mol | --INVALID-LINK--[2] |
| Physical Form | Solid | --INVALID-LINK--[2] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | --INVALID-LINK--[2] |
Step-by-Step Disposal Protocol
This protocol provides a detailed methodology for the safe disposal of this compound.
1. Waste Identification and Segregation:
-
Treat all this compound and any materials contaminated with it (e.g., weighing paper, gloves, spatulas) as hazardous chemical waste.[3]
-
Do not mix this waste with other waste streams unless compatibility has been confirmed. Store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.[4]
2. Waste Collection and Containment:
-
Collect the solid chemical waste in a designated, properly labeled, and sealable container.[5]
-
The container must be made of a material that is compatible with the chemical and should have a secure screw cap.[4]
-
Ensure the container is labeled with "Hazardous Waste," the full chemical name: "this compound," and the approximate quantity.[5]
-
Store the waste container in a designated satellite accumulation area within the laboratory.[4]
3. Disposal of Empty Containers:
-
A container that has held this chemical should be considered hazardous waste unless properly decontaminated.[3]
-
For a container to be disposed of as regular trash, it must be triple-rinsed with a suitable solvent (e.g., water, if soluble) capable of removing the residue.[3]
-
The first rinsate from the triple rinse must be collected and disposed of as hazardous chemical waste.[6]
-
After thorough rinsing and air-drying, deface or remove all chemical labels from the empty container before placing it in the appropriate recycling or trash receptacle.[6]
4. Final Disposal Procedure:
-
Solid chemical waste should never be disposed of down the drain or in regular trash.[5]
-
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][5]
-
Follow all local, state, and federal regulations for the disposal of hazardous materials.[7]
5. Spill and Leak Management:
-
In the event of a spill, evacuate the immediate area.
-
Ensure the area is well-ventilated before starting cleanup.
-
Wear appropriate PPE.
-
For a solid spill, carefully sweep up the material and place it in a labeled hazardous waste container. Avoid generating dust.
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. 120021-39-8|this compound|BLD Pharm [bldpharm.com]
- 3. vumc.org [vumc.org]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. spectrumchemical.com [spectrumchemical.com]
Personal protective equipment for handling (R)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling (R)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid (CAS No. 120021-39-8). Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Classification
This compound is a chiral amino acid derivative. While comprehensive toxicological data is not widely available, it is classified as hazardous. The primary routes of exposure are inhalation, skin contact, and eye contact.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |
| Danger |
Note: Data synthesized from supplier safety information.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes and airborne particles. |
| Hand Protection | Nitrile or other chemical-resistant gloves. | Prevents skin contact and absorption. |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge if working with fine powders or in a poorly ventilated area. | Prevents inhalation of dust or aerosols. |
| Skin and Body Protection | A standard laboratory coat must be worn. For larger quantities or in case of a spill, chemical-resistant aprons and boots are recommended. | Protects against skin contact and contamination of personal clothing. |
Detailed Handling and Storage Protocols
Proper handling and storage are crucial to maintain the integrity of the compound and the safety of laboratory personnel.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a dry, cool, and well-ventilated area.[2]
-
Recommended storage temperature is between 2°C and 8°C.[1][2]
-
Keep away from incompatible materials such as strong oxidizing agents.
Handling/Experimental Protocol:
-
Preparation:
-
Ensure a safety shower and eyewash station are readily accessible.
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Don all required personal protective equipment (PPE) as outlined in the table above.
-
-
Weighing and Transfer:
-
Handle as a powder or solid. Avoid generating dust.
-
Use a spatula or other appropriate tool for transferring the solid.
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.
-
Decontaminate all work surfaces and equipment used.
-
First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.
Spill Response:
-
Evacuate all non-essential personnel from the area.
-
Wear appropriate PPE, including respiratory protection.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
For larger spills, control the spread of the material and follow your institution's hazardous material spill response protocol.
-
Ventilate the area and wash the spill site after the material has been removed.
Waste Disposal:
-
Collect all waste material, including contaminated PPE and cleaning materials, in a designated and properly labeled hazardous waste container.
-
Dispose of the chemical waste in accordance with all local, state, and federal regulations.
-
Do not dispose of this material down the drain or in the regular trash.
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
